1-Hexylpyridinium tetrafluoroborate
Description
Properties
IUPAC Name |
1-hexylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMWUXUUPSUBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCC[N+]1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049305 | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474368-70-2 | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2V8R4VTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Hexylpyridinium tetrafluoroborate chemical structure and properties
An In-Depth Technical Guide to 1-Hexylpyridinium Tetrafluoroborate for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, an ionic liquid of significant interest in various scientific fields. We delve into its fundamental chemical structure, detailed physicochemical properties, synthesis protocols, and key applications. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies. By synthesizing data from established scientific literature and supplier technical data sheets, this guide aims to deliver an authoritative and trustworthy resource, complete with detailed experimental procedures, data presented for clarity, and visual diagrams to illustrate core concepts.
Introduction to this compound ([HPy][BF₄])
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, and often even at room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, have established them as versatile alternatives to traditional volatile organic compounds (VOCs).[1] this compound, often abbreviated as [HPy][BF₄], is a prominent member of the pyridinium-based family of ionic liquids.[2]
It is composed of an organic pyridinium cation, specifically a pyridine ring N-substituted with a hexyl alkyl chain, and an inorganic tetrafluoroborate anion ([BF₄]⁻).[3][4] This combination imparts a unique set of properties that make it a valuable tool in diverse applications, including electrochemistry, organic synthesis, and materials science.[1][3] As a "designer solvent," its characteristics can be understood through the interplay of its constituent ions, where the bulky, asymmetric cation frustrates crystal lattice formation, leading to a low melting point, while the tetrafluoroborate anion influences properties like viscosity and electrochemical stability.[5] This guide will explore these facets in detail, providing the technical grounding necessary for its effective application in a laboratory and developmental setting.
Chemical Structure and Physicochemical Properties
The identity and behavior of [HPy][BF₄] are rooted in its molecular structure. The cation, 1-hexylpyridinium, consists of a planar, aromatic pyridinium ring attached to a flexible, non-polar hexyl chain. The anion is the highly symmetric and weakly coordinating tetrafluoroborate ion.
-
IUPAC Name: 1-hexylpyridin-1-ium tetrafluoroborate[4]
The key physicochemical properties are summarized in the table below. These values are critical for designing experiments, modeling processes, and ensuring safe handling.
| Property | Value | Conditions | Reference(s) |
| Molecular Weight | 251.07 g/mol | - | [4][6][7] |
| Physical State | Liquid | Room Temperature | [3] |
| Melting Point | < Room Temperature | - | [6] |
| Density | 1.16 g/cm³ | 23 °C | [6] |
| Viscosity | 460 cP | 18 °C | [6] |
| Ionic Conductivity | 0.90 mS/cm | 30 °C | [6] |
The solubility of [HPy][BF₄] is also a key consideration. Studies on its mutual solubility with toluene show a highly asymmetrical liquid-liquid equilibrium. While the mole fraction of the ionic liquid in toluene is very low (1.0·10⁻⁵ to 5.2·10⁻⁵), toluene is significantly more soluble in the ionic liquid, with mole fractions ranging from 0.318 to 0.579 at temperatures between 298.15 K and 338.15 K.[8] This behavior is crucial for applications involving liquid-liquid extractions or when used as a solvent for aromatic compounds.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a well-established two-step process involving N-alkylation followed by anion metathesis. This approach allows for high purity and yield.[1]
Diagram of the Synthesis Workflow
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis
Causality: The choice of a two-step method is deliberate. Direct synthesis is often not feasible. The initial quaternization creates the stable organic cation. The subsequent anion exchange is a thermodynamically favorable process that allows for the introduction of the desired tetrafluoroborate anion while removing the initial halide as a precipitating salt, which simplifies purification.[1]
Step 1: Synthesis of 1-Hexylpyridinium Bromide (Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine (1 equivalent) and toluene.
-
While stirring, add 1-bromohexane (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and maintain under vigorous stirring for 18 hours.[9]
-
After cooling to room temperature, the resulting pyridinium salt may precipitate or form a separate phase. Wash the product with a non-polar solvent like ethyl acetate to remove unreacted starting materials.
-
Dry the intermediate product, 1-hexylpyridinium bromide, under vacuum to remove all volatile organic compounds.
Step 2: Anion Exchange to form this compound
-
Dissolve the dried 1-hexylpyridinium bromide (1 equivalent) in dichloromethane.
-
In a separate container, prepare a solution of sodium tetrafluoroborate (1.2 equivalents) in a suitable solvent if necessary, or add it directly as a solid.
-
Add the sodium tetrafluoroborate to the pyridinium salt solution.
-
Heat the mixture to a moderate temperature (e.g., 70°C) and stir for approximately 3 hours.[1]
-
During the reaction, a solid precipitate of sodium bromide (NaBr) will form.
-
After the reaction is complete, cool the mixture and remove the solid metal halide by filtration.
-
Collect the filtrate and remove the dichloromethane solvent using a rotary evaporator.
-
The remaining substance is the desired ionic liquid, this compound. Further drying under high vacuum may be necessary to remove residual solvent and moisture.
Characterization
The structural integrity of the synthesized [HPy][BF₄] must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.[1]
-
¹H NMR: Confirms the presence of the 1-hexylpyridinium cation. The spectrum would show characteristic peaks for the aromatic protons on the pyridinium ring and distinct signals for the protons of the hexyl chain.
-
¹³C NMR: Provides complementary information on the carbon skeleton of the cation.
-
¹⁹F and ¹¹B NMR: These are crucial for confirming the presence and integrity of the tetrafluoroborate anion. The ¹⁹F NMR spectrum of the [BF₄]⁻ anion typically shows a signal around -148 to -150 ppm.[1][10] The signal may show coupling to the ¹¹B and ¹⁰B isotopes.
Applications in Research and Development
The unique properties of [HPy][BF₄] make it a highly effective compound in several advanced applications.
Diagram of Properties and Applications
Caption: Relationship between core properties and applications of [HPy][BF₄].
-
Metal Plating and Electrochemistry: [HPy][BF₄] is particularly advantageous in metal finishing and plating.[3] Its wide electrochemical window and high thermal stability permit operation at higher current densities and temperatures, which can increase plating speed and efficiency.[3] The controlled ionic environment it provides can lead to smoother, more uniform metal deposits with better adhesion and lower porosity compared to traditional aqueous electrolytes.[3]
-
Green Solvents and Catalysis: The negligible vapor pressure of [HPy][BF₄] significantly reduces volatile organic compound (VOC) emissions, positioning it as a "green" alternative to conventional solvents.[1][3] It can dissolve a wide range of organic, inorganic, and organometallic compounds, making it a versatile medium for organic synthesis and catalysis.[1]
-
Materials Science: Research has explored the use of N-hexylpyridinium-based ionic liquids as effective dispersing solvents for microcrystalline cellulose, indicating potential applications in biopolymer processing and the creation of novel composite materials.[9]
-
Energy Storage: Like many ionic liquids, [HPy][BF₄] is a candidate for use in energy storage devices. Its ionic conductivity and electrochemical stability are desirable properties for electrolytes in batteries and supercapacitors.[1][6]
Safety, Handling, and Disposal
Scientific integrity demands rigorous attention to safety. This compound, while less volatile than traditional solvents, is an active chemical that requires careful handling.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Avoid contact with skin, eyes, and clothing, and do not breathe mists or vapors.[12][13]
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
[HPy][BF₄] can be hygroscopic.[12] It should be stored in a tightly closed container in a dry, cool place.
-
For long-term stability and to prevent degradation from moisture, storage under an inert atmosphere (e.g., nitrogen) is recommended.[12]
-
Keep away from incompatible materials such as strong oxidizing agents.[12]
-
-
Disposal:
Conclusion
This compound stands out as a versatile and valuable ionic liquid with a well-defined set of physicochemical properties. Its utility in electroplating, as a green solvent, and in materials science is directly linked to its unique molecular structure. Understanding its synthesis, characterization, and safe handling protocols, as detailed in this guide, is paramount for any researcher or developer looking to leverage its potential. As research into ionic liquids continues to expand, the foundational knowledge of compounds like [HPy][BF₄] will be essential for driving innovation in chemistry, materials, and pharmaceutical development.
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Synthesis and characterization of 1-Hexylpyridinium tetrafluoroborate
An In-depth Technical Guide to the Synthesis and Characterization of 1-Hexylpyridinium Tetrafluoroborate [C₆Py][BF₄]
Abstract
Ionic Liquids (ILs) represent a paradigm shift in solvent chemistry, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] Among the vast library of ILs, this compound, [C₆Py][BF₄], has garnered interest for applications ranging from electrochemistry to catalysis. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of [C₆Py][BF₄]. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only replicate the protocol but also troubleshoot and adapt it. The synthesis is approached via a robust two-step process involving N-alkylation followed by anion metathesis. Subsequent characterization is detailed through a suite of analytical techniques, including NMR and FTIR spectroscopy and thermal analysis, to validate the product's identity, purity, and stability.
Rationale and Synthetic Strategy
The synthesis of ILs is often categorized into two primary approaches: direct synthesis and anion exchange (metathesis).[3][4] For [C₆Py][BF₄], a two-step pathway is the most common and reliable method. This strategy offers high yields and allows for the purification of an intermediate, which is critical for achieving a high-purity final product.
-
Step 1: Quaternization (N-Alkylation). This initial step involves the formation of the desired organic cation, 1-hexylpyridinium. It is an Sₙ2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic primary carbon of a 1-haloalkane (e.g., 1-bromohexane). This reaction produces the intermediate salt, 1-hexylpyridinium bromide ([C₆Py][Br]).[5]
-
Step 2: Anion Metathesis. The second step is an ion exchange reaction where the bromide anion of the intermediate is replaced with the desired tetrafluoroborate anion.[6][7] This is typically achieved by reacting the halide salt with a metal tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄). The driving force for this reaction is often the precipitation of the resulting inorganic salt (e.g., NaBr) in a suitable solvent, pushing the equilibrium towards the formation of the desired IL.[1]
This two-step approach is advantageous because it mitigates a common pitfall in IL synthesis: halide contamination.[4] Residual halides can drastically alter the electrochemical and catalytic properties of the final IL. By isolating and purifying the intermediate halide salt, one can significantly reduce the risk of carry-over into the final product.
Visualized Synthesis Workflow
The logical flow of the synthesis from starting materials to the final purified product is illustrated below.
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. 1-Bromohexane and dichloromethane are hazardous.
Step 1: Synthesis of 1-Hexylpyridinium Bromide ([C₆Py][Br])
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(dimethylamino)pyridine (1 equivalent) and toluene (100 mL). Note: While the target is 1-hexylpyridinium, many published protocols use substituted pyridines. The procedure is directly adaptable to unsubstituted pyridine.
-
Addition of Alkyl Halide: While stirring, add 1-bromohexane (1.1 equivalents) to the solution. The slight excess of the alkyl halide ensures the complete conversion of the pyridine.
-
Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 18 hours.[1] As the reaction progresses, the product, being a salt, will precipitate from the non-polar toluene solvent.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration. Wash the pyridinium salt thoroughly with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white powder in a vacuum oven at 50°C for at least 12 hours to remove all volatile organic compounds (VOCs). The yield should be nearly quantitative.
Step 2: Synthesis of this compound ([C₆Py][BF₄])
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve the dried 1-hexylpyridinium bromide (1 equivalent) in dichloromethane (100 mL).
-
Anion Exchange: Add sodium tetrafluoroborate (NaBF₄) (1.2 equivalents) to the solution. The excess NaBF₄ ensures the reaction goes to completion.
-
Reaction: Heat the mixture to 70°C and stir for 3 hours.[1] A fine white precipitate of sodium bromide (NaBr) will form.
-
Isolation of Product: Cool the mixture to room temperature. Remove the solid NaBr by filtration. A simple gravity filtration through fluted filter paper or a Celite pad is effective.
-
Final Purification: Transfer the filtrate to a round-bottom flask and remove the dichloromethane solvent using a rotary evaporator. The desired ionic liquid will remain as a liquid or a low-melting-point solid. To ensure complete removal of residual solvent and any moisture, dry the product under high vacuum at 60-70°C for 24 hours. The final product should be a clear, colorless to pale yellow liquid.[8]
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the successful synthesis of the target compound and to assess its purity.
Physical Properties
The fundamental physical properties of [C₆Py][BF₄] are summarized below.
| Property | Value | Source |
| CAS Number | 474368-70-2 | [8][9][10] |
| Molecular Formula | C₁₁H₁₈BF₄N | [8][9][11] |
| Molecular Weight | 251.07 g/mol | [8][9][11] |
| Melting Point | < Room Temperature | [8] |
| Density | ~1.16 g/cm³ (at 23 °C) | [8] |
Spectroscopic Analysis
NMR is the most powerful tool for unambiguous structural elucidation. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or CDCl₃.
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the 1-hexylpyridinium cation. The expected signals are:
-
A triplet around δ 0.8-0.9 ppm corresponding to the terminal methyl group (-CH₃) of the hexyl chain.
-
A complex multiplet between δ 1.2-1.4 ppm for the four internal methylene groups (-CH₂-) of the hexyl chain.
-
A multiplet around δ 1.8-2.0 ppm for the methylene group adjacent to the pyridinium ring (N-CH₂-CH₂ -).
-
A triplet around δ 4.2-4.5 ppm for the methylene group directly attached to the pyridinium nitrogen (N-CH₂ -).
-
A series of signals in the aromatic region (δ 7.0-9.0 ppm ) corresponding to the protons on the pyridinium ring. The protons ortho to the nitrogen (positions 2 and 6) will be the most downfield shifted due to the positive charge.[1]
-
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. Expected signals include:
-
Aliphatic signals between δ 13-60 ppm for the hexyl chain carbons.
-
Aromatic signals between δ 125-150 ppm for the pyridinium ring carbons.[1]
-
-
¹⁹F and ¹¹B NMR: These spectra are crucial for confirming the identity of the tetrafluoroborate anion.
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.[13]
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching (pyridinium ring) |
| 2950-2850 | Aliphatic C-H stretching (hexyl chain)[14] |
| ~1630, ~1480 | C=C and C=N ring stretching vibrations of the pyridinium ring[15] |
| ~1465 | C-H bending (scissoring) of methylene groups[16] |
| 1150-1000 (very broad, strong) | B-F stretching vibrations of the tetrafluoroborate (BF₄⁻) anion[17] |
The most prominent feature in the FTIR spectrum will be the very intense and broad absorption band associated with the B-F bonds of the tetrafluoroborate anion.[17]
Thermal Stability Analysis
The thermal stability of an ionic liquid is a critical parameter for its application. TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition temperature. For pyridinium-based tetrafluoroborate ILs, decomposition typically begins at temperatures well above 150°C.[16] A typical TGA experiment would involve heating the sample from room temperature to ~600°C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The onset temperature of mass loss is taken as the decomposition temperature, indicating the upper limit of the IL's thermal stability.[2]
Visualized Characterization Workflow
The following diagram outlines the logical sequence of analytical techniques applied to verify the synthesized product.
Caption: A logical workflow for the analytical characterization of the final product.
Conclusion
This guide has outlined a reliable and well-documented procedure for the synthesis and characterization of the ionic liquid this compound. By following a two-step synthetic route involving quaternization and anion metathesis, a high-purity product can be reliably obtained. The causality behind experimental choices, such as solvent selection and purification methods, has been explained to empower researchers with a deeper understanding of the process. The comprehensive characterization workflow, employing NMR, FTIR, and TGA, provides a self-validating system to confirm the product's identity, structure, and thermal properties, ensuring its suitability for advanced research and development applications.
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FTIR Spectroscopy for Carbon Family Study | Request PDF. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Hexylpyridinium Tetrafluoroborate
Foreword: Unveiling the Potential of a Versatile Ionic Liquid
For researchers, scientists, and professionals in drug development, a profound understanding of the fundamental physicochemical properties of novel materials is paramount. 1-Hexylpyridinium tetrafluoroborate, a prominent member of the pyridinium-based ionic liquids, has garnered significant interest due to its unique combination of properties. This in-depth technical guide serves as a comprehensive resource, elucidating the core physicochemical characteristics of this compound. By delving into its synthesis, thermal stability, solubility, and key physical parameters, this guide aims to empower researchers to harness the full potential of this compound in a myriad of applications, from advanced synthesis and catalysis to its emerging role in electrochemical systems.
Compound Identification and Core Properties
This compound is an organic salt with a melting point below room temperature, classifying it as a room-temperature ionic liquid (RTIL). Its structure consists of a 1-hexylpyridinium cation and a tetrafluoroborate anion.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈BF₄N | [1] |
| Molecular Weight | 251.07 g/mol | [1] |
| CAS Number | 474368-70-2 | [1] |
| Appearance | Liquid at room temperature | [1] |
| Melting Point | < Room Temperature | [1] |
| Density | 1.16 g/cm³ at 23 °C | [1] |
| Viscosity | 460 cP at 18 °C | [1] |
| Conductivity | 0.90 mS/cm at 30 °C | [1] |
Synthesis Pathway: A General Overview
The synthesis of this compound typically involves a two-step process: N-alkylation of pyridine followed by an anion exchange reaction. This method allows for a high degree of purity in the final product.
A general synthetic route involves the quaternization of pyridine with a 1-haloalkane (e.g., 1-bromohexane) to form the 1-hexylpyridinium halide salt. Subsequently, this halide salt undergoes a metathesis reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate or ammonium tetrafluoroborate, to yield the desired this compound. The insoluble inorganic halide salt byproduct can then be removed by filtration.[2]
Thermal Stability and Decomposition
Ionic liquids are renowned for their high thermal stability, a property that makes them suitable for applications at elevated temperatures.[3] While a precise boiling point for this compound is not reported due to its tendency to decompose at high temperatures, its thermal stability can be effectively evaluated using thermogravimetric analysis (TGA).
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its decomposition profile. For ionic liquids with tetrafluoroborate anions, decomposition often begins in the range of 194–283 °C, although this can be influenced by the cation structure and the presence of impurities.[4] The thermal stability of ionic liquids can be influenced by the choice of the anion.[5] Studies on similar imidazolium-based tetrafluoroborate ionic liquids have shown that decomposition can occur under vacuum conditions, indicating that volatility is a competitive process with thermal decomposition.[6][7]
Expert Insight: The "thermal stability" of an ionic liquid is not a single value but rather a range that depends on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative). For applications requiring long-term stability at elevated temperatures, it is crucial to consider the onset of decomposition as determined by TGA rather than relying on general statements of high thermal stability.
Solubility Profile
The solubility of an ionic liquid is a critical parameter that dictates its utility as a solvent or in biphasic systems. This compound exhibits a varied solubility profile.
A detailed study on the mutual solubility of pyridinium-based tetrafluoroborates with toluene revealed that the mole fraction solubility of this compound in toluene is very low, in the range of 1.0·10⁻⁵ to 5.2·10⁻⁵ at temperatures between 298.15 K and 338.15 K.[8][9] Conversely, toluene shows a significantly higher solubility in the ionic liquid, with mole fractions ranging from 0.318 to 0.579.[8][9] This asymmetrical liquid-liquid equilibrium is a characteristic feature of many ionic liquid-organic solvent systems.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity and reproducibility of data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties of this compound.
Determination of Thermal Properties via Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the determination of thermal transitions such as melting point, glass transition temperature, and decomposition.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -90 °C).
-
Ramp the temperature up to a point below the expected decomposition temperature (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Hold at the high temperature for a short period to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan under the same conditions to observe the glass transition more clearly after erasing the sample's thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions. The melting point is determined from the onset of the melting peak.
Conductivity Measurement using a Conductometer
Principle: Ionic conductivity is a measure of a material's ability to conduct an electric current through the movement of ions. A conductometer measures the electrical conductance of a solution using a conductivity cell with two electrodes of a known area and distance apart.
Protocol:
-
Cell Calibration: Calibrate the conductivity cell using standard solutions of known conductivity (e.g., potassium chloride solutions).
-
Sample Preparation: Place a sufficient amount of this compound in a clean, dry, temperature-controlled vessel.
-
Temperature Control: Bring the sample to the desired measurement temperature and ensure it is stable.
-
Measurement: Immerse the conductivity cell into the ionic liquid, ensuring the electrodes are fully submerged and there are no air bubbles.
-
Data Acquisition: Record the conductivity reading once it has stabilized.
-
Temperature Dependence: Measure the conductivity at various temperatures to understand its relationship with temperature.
Conclusion and Future Outlook
This compound presents a compelling profile of physicochemical properties, including its liquid state at room temperature, high thermal stability, and tunable solubility. These characteristics position it as a versatile ionic liquid for a range of scientific and industrial applications. This guide has provided a foundational understanding of its core properties and the experimental methodologies required for their accurate determination. As research into ionic liquids continues to expand, a deeper exploration of the properties of this compound, particularly its interactions with various solutes and its performance in specific applications, will undoubtedly unveil new and exciting opportunities for innovation.
References
-
Muhammad, A., Abdul Mutalib, M. I., Wilfred, C. D., Murugesan, T., & Shafeeq, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluoroborate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438. [Link]
-
Almutairi, S. M., et al. (2021). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterization, in silico prediction and antimicrobial evaluation. Arabian Journal of Chemistry and Environmental Research, 08, 19-46. [Link]
-
ResearchGate. (n.d.). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. Retrieved from [Link]
-
Bucur, C., et al. (2017). Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction. National Institutes of Health. [Link]
-
Widegren, J. A., Wang, Y.-M., Henderson, W. A., & Magee, J. W. (2007). Relative volatilities of ionic liquids by vacuum distillation of mixtures. The Journal of Physical Chemistry B, 111(30), 8959–8964. [Link]
-
Rehák, K., et al. (2010). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. accedaCRIS. [Link]
-
OSTI.GOV. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. [Link]
-
Clarke, C. J., et al. (2018). Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. White Rose Research Online. [Link]
-
CentAUR. (2018). Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. [Link]
-
ResearchGate. (n.d.). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone help me with finding the proper solvents?. [Link]
Sources
- 1. This compound, >99% | IoLiTec [iolitec.de]
- 2. mocedes.org [mocedes.org]
- 3. edcc.com.cn [edcc.com.cn]
- 4. Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - CentAUR [centaur.reading.ac.uk]
- 8. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability and Decomposition of 1-Hexylpyridinium Tetrafluoroborate
Introduction: The Significance of Thermal Stability in Pyridinium-Based Ionic Liquids
Ionic liquids (ILs) represent a unique class of molten salts with melting points below 100 °C, offering a versatile platform for a myriad of applications, from electrochemical systems to catalysis. Their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows make them attractive alternatives to volatile organic compounds.[1] Among the diverse families of ILs, those based on the pyridinium cation are of significant interest. The thermal stability of these materials is a critical parameter that dictates their operational limits and safety in high-temperature applications. This guide provides an in-depth technical analysis of the thermal stability and decomposition profile of a representative pyridinium-based IL, 1-Hexylpyridinium Tetrafluoroborate ([C₆Py][BF₄]). Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure reliable and safe implementation of this promising ionic liquid.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of [C₆Py][BF₄] is essential before delving into its thermal behavior.
| Property | Value | Source |
| CAS Number | 474368-70-2 | |
| Molecular Formula | C₁₁H₁₈BF₄N | |
| Molecular Weight | 251.07 g/mol |
Thermal Stability Analysis
The thermal stability of an ionic liquid is quantified by its decomposition temperature (Tᵈ), which is the temperature at which the substance begins to chemically degrade. This is a crucial parameter for defining the upper limit of its operational temperature range. For pyridinium-based ILs, thermal stability is influenced by factors such as the nature of the anion and the length of the alkyl chain on the cation.
A comprehensive study by Crosthwaite et al. (2005) in The Journal of Chemical Thermodynamics provides critical data on the thermal decomposition of a series of pyridinium-based ionic liquids.
| Ionic Liquid | Decomposition Onset (Tᵈ) | Heating Rate | Atmosphere | Reference |
| This compound ([C₆Py][BF₄]) | 368 °C | 10 °C/min | Nitrogen |
The data clearly indicates that this compound possesses high thermal stability, making it suitable for applications requiring elevated temperatures.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for determining the thermal stability of ionic liquids. The causality behind the experimental choices in a TGA protocol is crucial for obtaining reliable and reproducible data.
Objective: To determine the onset decomposition temperature (Tᵈ) of this compound.
Instrumentation: A high-resolution thermogravimetric analyzer.
Step-by-Step Methodology:
-
Instrument Calibration:
-
Action: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Causality: Accurate calibration is fundamental for the trustworthiness of the obtained data. Mass calibration ensures the measured weight loss is precise, while temperature calibration guarantees the recorded decomposition temperature is accurate.
-
-
Sample Preparation:
-
Action: Place a 5-10 mg sample of this compound into a clean, inert TGA pan (e.g., platinum or alumina).
-
Causality: A small sample size is used to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly. Inert pans are used to prevent any catalytic decomposition of the ionic liquid.
-
-
Experimental Conditions:
-
Action: Place the sample in the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.
-
Causality: An inert atmosphere is critical to prevent oxidative degradation of the sample, ensuring that the observed weight loss is due to thermal decomposition alone.
-
-
Heating Program:
-
Action: Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between experimental time and resolution of thermal events.
-
-
Data Analysis:
-
Action: Record the mass of the sample as a function of temperature. Determine the onset decomposition temperature (Tᵈ) as the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Causality: The onset temperature represents the point at which significant thermal decomposition begins and is a standardized metric for comparing the thermal stability of different materials.
-
Workflow Diagram:
Caption: Proposed Thermal Decomposition Pathway of [C₆Py][BF₄].
It is important to note that impurities, such as water and halides, can significantly lower the decomposition temperature of ionic liquids. The hydrolysis of the [BF₄]⁻ anion in the presence of water can generate hydrofluoric acid (HF), which can accelerate decomposition pathways.
Conclusion
This compound exhibits excellent thermal stability with an onset decomposition temperature of 368 °C. This characteristic, coupled with its other desirable properties as an ionic liquid, makes it a robust candidate for a variety of applications where thermal stress is a factor. A thorough understanding of its decomposition mechanism, primarily driven by the nucleophilic interaction of the anion with the cation's alkyl chain, is essential for predicting its behavior and ensuring safe handling at elevated temperatures. The standardized TGA protocol outlined in this guide provides a reliable framework for the accurate assessment of the thermal stability of this and other ionic liquids, contributing to the advancement of their application in scientific research and industrial processes.
References
-
Crosthwaite, J. M., Muldoon, M. J., Dixon, J. K., Anderson, J. L., & Brennecke, J. F. (2005). Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. The Journal of Chemical Thermodynamics, 37(6), 559-568. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2734181, this compound. Retrieved from [Link]
Sources
CAS number and molecular weight of 1-Hexylpyridinium tetrafluoroborate
An In-depth Technical Guide to 1-Hexylpyridinium Tetrafluoroborate
Abstract
This compound ([C₆Py][BF₄]) is an ionic liquid (IL) that has garnered significant attention within the scientific community. Its unique physicochemical properties, including thermal stability, wide electrochemical window, and tunable solvency, make it a versatile compound for a range of applications. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a standard synthesis protocol, and its applications in various fields. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important ionic liquid.
Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 474368-70-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₈BF₄N | [2][3][4] |
| Molecular Weight | 251.07 g/mol | [1][2][4] |
Physicochemical Properties
This compound is a salt that exists as a liquid at or near room temperature. The properties of this ionic liquid are a direct consequence of its constituent ions: the 1-hexylpyridinium cation and the tetrafluoroborate anion.
Key Physical Properties
| Property | Value | Conditions |
| Density | 1.16 g/cm³ | 23 °C |
| Viscosity | 460 cP | 18 °C |
| Conductivity | 0.90 mS/cm | 30 °C |
| Melting Point | < Room Temperature | - |
Source: IoLiTec[2]
The relatively high viscosity is a characteristic feature of many ionic liquids and is attributed to the strong electrostatic interactions and van der Waals forces between the ions. The conductivity, while lower than that of aqueous electrolyte solutions, is sufficient for many electrochemical applications.
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the quaternization of pyridine followed by anion exchange.
Synthesis Workflow
Caption: A typical two-step synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Hexylpyridinium Bromide
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of pyridine and 1-hexyl bromide. A suitable solvent, such as acetonitrile, can be used to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 1-hexylpyridinium bromide, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield pure 1-hexylpyridinium bromide.
Step 2: Anion Exchange to form this compound
-
Reactant Preparation: Dissolve the purified 1-hexylpyridinium bromide and an equimolar amount of sodium tetrafluoroborate (NaBF₄) in a suitable solvent, such as acetone.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. During this time, a white precipitate of sodium bromide (NaBr) will form.
-
Isolation: Remove the sodium bromide precipitate by filtration.
-
Purification: The filtrate, containing the desired this compound, is then concentrated under reduced pressure to remove the solvent. The resulting ionic liquid can be further purified by washing with diethyl ether to remove any remaining organic impurities, followed by drying under high vacuum.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various scientific disciplines.
Key Application Areas
Caption: Major application areas of this compound.
-
Organic Synthesis: It can be employed as a recyclable solvent and catalyst for various organic reactions, often leading to improved yields and selectivities.
-
Electrochemistry: Its wide electrochemical window and good ionic conductivity make it a suitable electrolyte for batteries, capacitors, and electrodeposition processes.
-
Biomass Processing: Due to its ability to dissolve cellulose and other biopolymers, it is being explored as a green solvent for the conversion of biomass into biofuels and other valuable chemicals.
-
Analytics: In the field of analytical chemistry, it has been used as a stationary phase in gas chromatography (GC) for the separation of volatile and semi-volatile organic compounds.[2]
Safety and Handling
As with all chemical compounds, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, as the tetrafluoroborate anion can slowly decompose in the presence of water.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile ionic liquid with a growing number of applications in both academic and industrial research. Its tunable properties and potential as a "green" solvent make it an attractive alternative to traditional volatile organic compounds. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory.
References
-
precisionFDA. 1-HEXYLPYRIDINIUM. Retrieved from [Link]
-
Global Substance Registration System (GSRS). This compound. Retrieved from [Link]
-
Oakwood Chemical. This compound. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 1-Hexylpyridinium Tetrafluoroborate in Organic Solvents
Introduction
1-Hexylpyridinium tetrafluoroborate ([C6Py][BF4]) is a pyridinium-based ionic liquid (IL) that has garnered significant interest across various scientific and industrial domains. Comprising a 1-hexylpyridinium cation and a tetrafluoroborate anion, this salt is liquid at or near room temperature, exhibiting a unique set of physicochemical properties.[1] Its negligible vapor pressure, high thermal stability, and tunable solvent properties make it a compelling alternative to traditional volatile organic compounds (VOCs).[2]
This technical guide offers a comprehensive exploration of the solubility of this compound in a range of organic solvents. A thorough understanding of its solubility is paramount for its effective application in diverse fields, including but not limited to, electrochemistry, catalysis, and, notably, in the formulation of advanced drug delivery systems. For researchers, scientists, and drug development professionals, precise knowledge of solubility dictates the design of homogeneous reaction media, the efficacy of extraction processes, and the bioavailability of pharmaceutical formulations. This guide provides not only a compilation of available solubility data but also delves into the theoretical underpinnings of the dissolution process and furnishes a detailed experimental protocol for the independent determination of solubility.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical characteristics of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 474368-70-2 | [1] |
| Molecular Formula | C₁₁H₁₈BF₄N | [1] |
| Molecular Weight | 251.07 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | IoLiTec |
| Density | 1.16 g/cm³ (at 23 °C) | [1] |
| Viscosity | 460 cP (at 18 °C) | [1] |
| Conductivity | 0.90 mS/cm (at 30 °C) | [1] |
Theoretical Framework of Solubility
The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a general guideline, suggesting that solvents with similar polarity to the ionic liquid are more likely to be effective. However, the multifaceted nature of ionic liquids, with their distinct cationic and anionic components, necessitates a more nuanced consideration of the operative forces.
The dissolution process is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), which must be negative for spontaneous dissolution to occur. The key contributing factors include:
-
Coulombic Interactions: Strong electrostatic forces between the pyridinium cation and the tetrafluoroborate anion must be overcome for the solvent to surround the individual ions.
-
Van der Waals Forces: These non-specific interactions are present between all molecules and contribute to the overall cohesive and adhesive forces.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence its interaction with the anion and cation of the ionic liquid.
-
Dipole-Dipole and Dipole-Induced Dipole Interactions: The polarity of the solvent molecules plays a crucial role in their ability to solvate the charged ions.
The length of the alkyl chain on the pyridinium cation, in this case, a hexyl group, imparts a degree of non-polar character to the molecule. This structural feature influences its solubility in hydrocarbons and other less polar solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in the public domain. However, specific studies have elucidated its solubility in select systems.
Table 1: Mutual Solubility of this compound ([C6Py][BF4]) and Toluene [3][4]
| Temperature (K) | Mole Fraction of [C6Py][BF4] in Toluene-Rich Phase (x₁) | Mole Fraction of Toluene in [C6Py][BF4]-Rich Phase (x₂) |
| 298.15 | 2.1 x 10⁻⁵ | 0.462 |
| 318.15 | 3.5 x 10⁻⁵ | 0.521 |
| 338.15 | 5.2 x 10⁻⁵ | 0.579 |
Table 2: Liquid-Liquid Equilibrium Data for the Ternary System {Heptane (1) + Toluene (2) + [C6Py][BF4] (3)} at 313.2 K [5]
| Heptane-Rich Phase (Mole Fraction) | [C6Py][BF4]-Rich Phase (Mole Fraction) |
| Heptane (w₁) | Toluene (w₂) |
| 0.9999 | 0.0000 |
| 0.8988 | 0.1010 |
| 0.7932 | 0.2065 |
| 0.6865 | 0.3130 |
| 0.5791 | 0.4202 |
| 0.4715 | 0.5275 |
| 0.3643 | 0.6343 |
| 0.2582 | 0.7397 |
| 0.1804 | 0.8169 |
Qualitative Solubility and Comparative Analysis
-
High Solubility: this compound is expected to be readily soluble in polar aprotic solvents such as dichloromethane and acetone . This is supported by general observations for similar ionic liquids.[6]
-
Moderate to High Solubility: In polar protic solvents like short-chain alcohols (methanol, ethanol) , good solubility is anticipated due to favorable ion-dipole interactions and potential hydrogen bonding.
-
Low to Negligible Solubility: In non-polar solvents such as n-hexane and diethyl ether , the solubility is expected to be very low.[6] The energetic cost of overcoming the strong Coulombic forces within the ionic liquid is not sufficiently compensated by the weak van der Waals interactions with these solvents.
The solubility of 1-alkylpyridinium salts generally decreases with an increasing length of the alkyl chain in a given solvent.[6] Therefore, the solubility of this compound would likely be lower than that of its shorter-chain analogue, 1-butylpyridinium tetrafluoroborate, in the same solvent.
Factors Influencing Solubility
Effect of Temperature
As indicated by the data in Table 1, the solubility of this compound in toluene increases with temperature. This is a common trend for the dissolution of ionic liquids in organic solvents, suggesting that the dissolution process is endothermic (ΔH_mix > 0). An increase in temperature provides the necessary energy to overcome the lattice energy of the ionic liquid and promotes mixing.
Effect of Impurities
The presence of impurities, particularly water and halide ions, can significantly impact the solubility of ionic liquids. Water, even in small amounts, can alter the polarity of the solvent system and may form hydration shells around the ions, affecting their interaction with the organic solvent. Halide impurities, often remnants from the synthesis process, can change the overall anionic composition and, consequently, the solubility characteristics. Therefore, for precise and reproducible solubility measurements, the use of highly pure and dry ionic liquid and solvents is imperative.
Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method
This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in an organic solvent.
Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a constant temperature.
Materials and Equipment:
-
High-purity this compound (>99%)
-
Anhydrous organic solvent of interest (HPLC grade or equivalent)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated glass vials with airtight seals
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
UV-Vis spectrophotometer or HPLC system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen organic solvent.
-
Measure the absorbance (using UV-Vis) or peak area (using HPLC) for each standard.
-
Plot a calibration curve of absorbance/peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
Accurately weigh an excess amount of this compound into a glass vial.
-
Add a known volume or mass of the organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Phase Separation and Sample Analysis:
-
After equilibration, cease agitation and allow the undissolved ionic liquid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed for a set duration (e.g., 15-20 minutes).
-
Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a syringe, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial.
-
Dilute the filtered sample with the pure solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method (UV-Vis or HPLC) as used for the standards.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mol/L, or mass fraction.
-
Diagrams
Caption: Workflow for the experimental determination of solubility.
Caption: Key factors influencing the solubility of this compound.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While a comprehensive quantitative dataset remains an area for further research, the available data for toluene and hydrocarbon mixtures, combined with qualitative observations and comparative analysis, offers a solid foundation for its application. The provided experimental protocol equips researchers with a robust method for determining solubility in specific solvent systems tailored to their needs. A fundamental understanding of the interplay between the ionic liquid's structure, solvent properties, and external conditions is crucial for leveraging the full potential of this compound in innovative chemical processes and pharmaceutical formulations.
References
-
Arce, A., et al. (2010). Liquid−Liquid Equilibria for the Ternary Systems {Heptane + Toluene + N-Butylpyridinium Tetrafluoroborate or N-Hexylpyridinium Tetrafluoroborate} at T = 313.2 K. Journal of Chemical & Engineering Data, 55(7), 2486–2490. [Link]
-
Bhattacharjee, A., et al. (2011). Supporting Information for: Amphiphilic ionic liquids with long alkyl chains. Journal of Materials Chemistry. [Link]
-
Almutairi, S. M., et al. (2021). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterization, in silico prediction and antimicrobial activity. Arabian Journal of Chemistry and Environmental Research, 8, 19-46. [Link]
-
Dreiseitlová, J., et al. (2010). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. Journal of Chemical & Engineering Data, 55(8), 3051–3054. [Link]
-
Dreiseitlová, J., et al. (2010). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. ACS Publications. [Link]
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An In-Depth Technical Guide to the Health and Safety of 1-Hexylpyridinium Tetrafluoroborate
This guide provides a comprehensive overview of the health and safety considerations for 1-Hexylpyridinium tetrafluoroborate (CAS No. 474368-70-2), an ionic liquid utilized in various research and development applications. As a member of the pyridinium-based ionic liquid family, its unique properties necessitate a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.
Chemical and Physical Identity
This compound is an organic salt with a pyridinium cation and a tetrafluoroborate anion. A clear understanding of its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Reference |
| CAS Number | 474368-70-2 | [1][2] |
| Molecular Formula | C₁₁H₁₈BF₄N | [2][3][4] |
| Molecular Weight | 251.07 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow or yellow to orange liquid | [2] |
| Density | 1.16 g/cm³ at 23 °C | [2] |
| Viscosity | 460 cP at 18 °C | [2] |
| Melting Point | < Room Temperature | [2] |
| Solubility | Miscible with acetone and isopropanol; not miscible with water, toluene, or hexane. | [2] |
Hazard Identification and GHS Classification
The hazard classification of this compound presents some variability across different suppliers, with some indicating that the substance has not been fully tested.[1][5] However, a composite analysis of available Safety Data Sheets (SDS) suggests the following GHS classifications should be conservatively adopted.
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for minimizing risk. The following are compiled from multiple sources and represent best practices for handling this compound.[6]
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile
-
Acute Toxicity: No quantitative data for oral, dermal, or inhalation acute toxicity is available. However, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Respiratory Sensitization: May cause respiratory irritation upon inhalation.[5]
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No components of this product are listed as carcinogens by IARC.[5]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[5]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
The lack of comprehensive toxicological data underscores the importance of adhering to stringent safety protocols to minimize exposure.
Ecological Information
Detailed ecotoxicity data for this compound is limited.[1] However, research on similar pyridinium-based ionic liquids provides some insights.
-
Biodegradability: Studies on pyridinium-based ionic liquids suggest that biodegradability is influenced by the length of the alkyl chain. Hexyl-substituted pyridinium compounds have been shown to be mineralized by activated sludge microorganisms.[7][8] This suggests a potential for biodegradation, although specific rates for the tetrafluoroborate salt are not documented. In contrast, some studies indicate that pyridinium ILs with alkyl side chains show lower levels of biodegradability.[9]
-
Aquatic Toxicity: Specific EC50 or LC50 data for fish, daphnia, or algae are not available for this compound. The general principle for chemical safety is to prevent release into the environment.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are paramount to ensuring the safety of laboratory personnel.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent skin and eye contact, and inhalation.
Caption: PPE protocol for handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards. A face shield may be necessary for splash hazards.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges should be used.[11]
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and laundered before reuse.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
Caption: First-aid response for exposure to this compound.
-
Inhalation: If inhaled, move the person to fresh air at once. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[5]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards Arising from the Chemical: Combustion may produce hazardous fumes.[12] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[10]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[12]
Handling and Storage
-
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Ensure adequate ventilation.[6]
-
Conditions for Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[6] This substance may be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended.[10]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Possibility of Hazardous Reactions: No information available.
-
Conditions to Avoid: Exposure to moist air or water.[10]
-
Incompatible Materials: Strong oxidizing agents.[10]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[10][12]
Accidental Release Measures
-
Personal Precautions: Wear appropriate protective equipment, including gloves, goggles, and a lab coat. Avoid breathing vapors. Ensure adequate ventilation.[12]
-
Environmental Precautions: Prevent the substance from entering drains or watercourses.[12]
-
Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder). Collect the absorbed material and place it in a suitable, closed container for disposal.[12]
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Treatment Methods: Dispose of this material and its container at a licensed hazardous waste treatment, storage, and disposal facility.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Regulatory Framework:
-
United States (EPA): As a fluorinated organic compound, disposal should follow the EPA's interim guidance on the destruction and disposal of PFAS and materials containing PFAS, which prioritizes technologies with the lowest potential for environmental release, such as thermal destruction, secure landfills, and underground injection.[13][14][15][16]
-
European Union: Waste containing borates may be subject to specific regulations due to the classification of some boron compounds as toxic for reproduction.[17][18][19] Disposal should adhere to the EU's Waste Framework Directive (2008/98/EC).[17]
-
Conclusion
This compound is a valuable research chemical that requires careful handling due to its irritant properties and the current gaps in its toxicological and ecotoxicological profiles. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk. Researchers and laboratory managers are strongly encouraged to consult the most recent Safety Data Sheets from their supplier and to conduct a thorough risk assessment before initiating any work with this compound.
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Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community - PubMed. (2006, November 8). Retrieved from [Link]
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Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community - ResearchGate. (2025, August 5). Retrieved from [Link]
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Biodegradable pyridinium ionic liquids: design, synthesis and evaluation - RSC Publishing. (2008, November 7). Retrieved from [Link]
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Aquatic Toxicity - ChemSafetyPro.COM. (2016, March 23). Retrieved from [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. (2025, September 22). Retrieved from [Link]
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Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]
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Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - RSC Publishing. Retrieved from [Link]
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Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to - White Rose Research Online. Retrieved from [Link]
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2024 Interim Guidance on the Destruction and Disposal of PFAS - EPA. (2024, April 2). Retrieved from [Link]
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BORATES Banned in the EU Without Exception | EMI - European Movement. Retrieved from [Link]
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Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms - MDPI. Retrieved from [Link]
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Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment. (2024, April 16). Retrieved from [Link]
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EU – CLP Regulation to Lower Concentration Limits for Certain Boron Compounds Amended - Intertek. (2021, July 9). Retrieved from [Link]
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Hazard classifications | U.S. Borax. Retrieved from [Link]
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Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - NIH. (2023, February 2). Retrieved from [Link]
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Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
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Multitrophic aquatic toxicity of emerging brominated and phosphorus flame retardants | Request PDF - ResearchGate. Retrieved from [Link]
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Multitrophic aquatic toxicity of brominated and phosphorus flame retardants - ResearchGate. (2025, August 6). Retrieved from [Link]
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Section 7.2: Ecotoxicology Data Summary Excel File - ITRC PFAS. (2021, August 3). Retrieved from [Link]
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Reactions of porphyrins with nitronium tetrafluoroborate in pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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A Technical Guide to the Discovery and Evolution of Pyridinium-Based Ionic Liquids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive exploration of pyridinium-based ionic liquids (ILs), tracing their origins from the foundational discovery of ionic liquids to their development as a distinct and versatile class of compounds. We delve into the pivotal historical milestones, from Paul Walden's initial synthesis of a protic ionic liquid to the targeted development of pyridinium salts for electrochemical applications. The narrative explains the causality behind synthetic choices, detailing both foundational and modern methodologies. This document serves as an in-depth technical resource, complete with detailed experimental protocols, comparative data, and a thorough examination of the structure-property relationships that define these remarkable materials.
The Genesis of Ionic Liquids: A Serendipitous Discovery
The story of ionic liquids begins not with a targeted design, but with a fundamental scientific inquiry into the nature of molten salts. An ionic liquid (IL) is formally defined as a salt that exists in a liquid state below 100°C.[1] This classification distinguishes them from traditional high-temperature molten salts like sodium chloride, which melts at 801°C.
In 1914, the Russian-German chemist Paul Walden was investigating the relationship between the molecular size and conductivity of fused salts.[2][3] His work led him to synthesize ethylammonium nitrate ([EtNH₃][NO₃]), which he discovered had a remarkably low melting point of just 12°C.[1][2][4] This substance, formed by neutralizing ethylamine with concentrated nitric acid, was the first compound to be recognized as an ionic liquid and, more specifically, the first protic ionic liquid (PIL).[1][2][3] Walden's discovery, while groundbreaking, remained a niche academic curiosity for several decades, a solution in search of a problem.
The Emergence of Pyridinium Systems for Electrochemical Frontiers
While Walden's discovery laid the conceptual groundwork, the first significant development in what would become the field of pyridinium-based ionic liquids occurred in the mid-20th century, driven by the strategic needs of the United States Air Force. Researchers Hurley and Weir, working at the Air Force Academy, were tasked with developing electrolytes for the electrodeposition of metals.[1][2]
Their investigations into various molten salt systems led to a pivotal discovery: a mixture of 1-ethylpyridinium bromide ([C₂py]Br) and aluminum chloride (AlCl₃) could form a liquid at ambient temperatures.[1][2] Specifically, they found that a 2:1 molar ratio of the two components produced a eutectic mixture with a freezing point of -40°C.[1][5] This was the first room-temperature ionic liquid (RTIL) based on a pyridinium cation and represented a major leap forward. These early pyridinium ILs, typically paired with chloroaluminate and other metal halide anions, are now retrospectively classified as "first-generation" ionic liquids.[1] This generation was characterized by its utility in electrochemistry but also by its significant drawback: the anions were highly reactive with water and air, limiting their broader application.[1]
Historical Development Timeline
The following diagram illustrates the key milestones in the journey of pyridinium-based ionic liquids.
Caption: Key milestones in the history of pyridinium-based ionic liquids.
Synthesis Strategies: From Foundational Chemistry to Modern Methods
The versatility of pyridinium-based ILs stems from the ability to synthetically modify both the cation and the anion, allowing for the fine-tuning of their physicochemical properties. This "designer" aspect is achieved through two primary synthetic routes.[6][7]
Direct Synthesis: Quaternization
The most direct and common method for preparing the pyridinium cation is through a quaternization reaction (specifically, an N-alkylation). This is a one-step process where pyridine or a substituted pyridine derivative is reacted with an alkyl halide.[6][8] The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, resulting in the formation of an N-alkylpyridinium halide salt.
Reaction: Pyridine + R-X → [R-Py]⁺X⁻ (where R is an alkyl group and X is a halide)
Two-Step Synthesis: Anion Metathesis
To create pyridinium ILs with anions other than halides, a two-step process is employed.[6][7]
-
Step 1 (Quaternization): An N-alkylpyridinium halide is first synthesized as described above.
-
Step 2 (Anion Exchange): The resulting halide salt is then subjected to an anion metathesis (exchange) reaction. This involves reacting the pyridinium halide with a salt containing the desired anion (e.g., NaBF₄, LiPF₆). The reaction drives toward the formation of the most insoluble salt (typically the sodium or lithium halide), which precipitates out of solution, leaving the desired pyridinium ionic liquid.
Modern advancements have introduced more efficient and environmentally friendly synthesis techniques, such as microwave-assisted reactions, which can dramatically reduce reaction times from days to minutes and increase yields while often eliminating the need for a solvent.[9][10]
Synthesis Workflow Diagram
The logical flow of the two primary synthetic pathways is visualized below.
Caption: Primary synthetic routes for pyridinium-based ionic liquids.
Experimental Protocol: Synthesis of N-Butylpyridinium Bromide
This protocol details a standard laboratory procedure for the synthesis of a representative pyridinium-based ionic liquid via direct quaternization, adapted from reported methods.[8]
Objective: To synthesize N-butylpyridinium bromide ([C₄Py]Br) from pyridine and 1-bromobutane.
Materials & Reagents:
-
Pyridine (0.5 mol)
-
1-Bromobutane (0.5 mol)
-
Ethyl Acetate (for washing)
-
Round bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary vacuum evaporator
Methodology:
-
Reaction Setup: In a 500 mL round bottom flask, combine pyridine (0.5 mol) and 1-bromobutane (0.5 mol).
-
Causality Note: An equimolar ratio is used to maximize the conversion of the limiting reagent. The reaction is typically performed neat (without solvent) or with minimal solvent to increase reactant concentration and drive the reaction forward.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture at 70°C for 72 hours under constant stirring.
-
Causality Note: Heating provides the necessary activation energy for the N-alkylation reaction. The extended reaction time is often required to ensure high conversion, as the quaternization can be slow.
-
-
Purification: After cooling the mixture to room temperature, a viscous liquid or solid product will be present. Add ethyl acetate to the flask and stir vigorously.
-
Causality Note: Unreacted pyridine and 1-bromobutane are soluble in ethyl acetate, while the ionic liquid product is generally insoluble. This washing step selectively removes the starting materials. This process should be repeated multiple times (typically 3x) to ensure high purity.
-
-
Isolation: Decant the ethyl acetate washings. The remaining product is the N-butylpyridinium bromide.
-
Drying: To remove residual ethyl acetate, place the product on a rotary vacuum evaporator. Subsequently, dry the product under high vacuum at room temperature until a constant weight is achieved.
-
Causality Note: Removing all volatile organic compounds is critical, as their presence can significantly alter the physicochemical properties of the final ionic liquid.
-
Core Properties and Characterization
The properties of pyridinium-based ILs can be precisely tuned by altering the alkyl chain length on the cation and by selecting different anions. This tunability is their most powerful feature.
| Property | Influencing Factors & General Trends | Relevance |
| Melting Point | Cation: Longer alkyl chains generally decrease the melting point due to reduced packing efficiency. Anion: Asymmetry and charge delocalization in the anion lower the melting point. | Determines if the salt is a Room-Temperature Ionic Liquid (RTIL). A key parameter for its state under operational conditions.[11] |
| Thermal Stability | Primarily determined by the anion. Anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) offer much higher stability than simple halides. | Defines the upper-temperature limit for applications. N-Ethylpyridinium Bromide, for example, decomposes around 207°C.[11] |
| Viscosity | Cation: Increases with longer alkyl chains due to stronger van der Waals forces. Anion: The choice of anion has a significant impact. | Affects mass transfer, mixing, and ionic conductivity. Crucial for applications as solvents, lubricants, or electrolytes. |
| Electrochemical Window | The range of potentials where the IL is stable without being oxidized or reduced. Largely dictated by the anion's stability. | A wide window is essential for use in electrochemical devices like batteries and supercapacitors, which was the original driver for their development.[7] |
| Solvency | Tunable polarity. Can dissolve a wide range of organic, inorganic, and polymeric materials. | Allows their use as "green" recyclable solvents in catalysis and organic synthesis, replacing volatile organic compounds (VOCs).[7][12] |
Conclusion and Future Directions
The journey of pyridinium-based ionic liquids is a compelling narrative of scientific evolution. What began as a footnote in the study of molten salts transitioned into a targeted solution for electrochemical challenges and has now blossomed into a cornerstone of modern materials science. The ability to meticulously design their properties by altering cationic and anionic structures has established them as powerful tools in fields ranging from catalysis and synthesis to energy storage and even drug delivery.[6][13]
Future research will continue to focus on creating "task-specific" pyridinium ILs with enhanced functionalities, improved biodegradability, and lower toxicity. As the demand for sustainable and efficient chemical processes grows, the rich history and versatile chemistry of pyridinium-based ionic liquids ensure they will remain at the forefront of innovation for years to come.
References
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- Ionic liquids: a brief history.
- Ionic Liquids: An “Old” Class of Chemicals of High Interest in Modern Sample Prepar
- Paul Walden, the discoverer of ionic liquids (and the Walden inversion).
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- Ionic liquid. Wikipedia.
- Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications.
- Development of ionic liquid crystals based on pyridinium and picolinium c
- Development of ionic liquid crystals based on pyridinium and picolinium c
- Pyridinium-Based Ionic Liquids. Alfa Chemistry.
- Applications and Benefits of Using 1-Ethylpyridinium Bromide in Chemical Synthesis.
- Exploring N-Ethylpyridinium Bromide: Properties and Applications.
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- Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing.
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Theoretical studies and molecular modeling of 1-Hexylpyridinium tetrafluoroborate
An In-Depth Technical Guide to the Theoretical and Molecular Modeling of 1-Hexylpyridinium Tetrafluoroborate ([C6Py][BF4])
Authored by: A Senior Application Scientist
Abstract
Ionic liquids (ILs) represent a fascinating class of materials with tunable physicochemical properties, positioning them as key players in applications ranging from catalysis and electrochemistry to advanced materials science. Among these, this compound ([C6Py][BF4]) has garnered significant interest due to its unique balance of hydrophobicity and conductivity. This guide provides a comprehensive exploration of the theoretical and molecular modeling approaches used to elucidate the structural, vibrational, and electronic properties of [C6Py][BF4]. We will delve into the causality behind computational choices, from the selection of density functional theory (DFT) functionals to the setup of molecular dynamics (MD) simulations, offering a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative for Modeling [C6Py][BF4]
This compound is an ionic liquid composed of an organic 1-hexylpyridinium cation ([C6Py]+) and an inorganic tetrafluoroborate anion ([BF4]-). The defining characteristic of ILs is their melting point below 100°C, which arises from the disruption of crystal lattice formation by the bulky, asymmetric organic cation. Understanding the intricate dance of intermolecular forces—hydrogen bonding, van der Waals forces, and electrostatic interactions—is paramount to predicting and controlling the macroscopic properties of [C6Py][BF4].
Theoretical and computational modeling provides a lens into this molecular world, offering insights that are often inaccessible through experimental means alone. These methods allow us to:
-
Predict Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
-
Elucidate Electronic Structure: Understand the distribution of electrons and identify the frontiers of chemical reactivity through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
-
Simulate Vibrational Spectra: Interpret experimental FT-IR and Raman spectra by assigning vibrational modes to specific molecular motions.
-
Analyze Intermolecular Interactions: Quantify the nature and strength of the forces between the cation and anion, which govern the liquid's structure and dynamics.
This guide will navigate the theoretical landscape, providing both the "how" and the "why" of modeling [C6Py][BF4].
Quantum Chemical Calculations: A Static View of Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the cornerstone for investigating the intrinsic properties of the [C6Py]+ cation and the [BF4]- anion, as well as their ion pair.
The Rationale for DFT
DFT offers an exceptional balance between computational cost and accuracy for systems of this size. The choice of the functional and basis set is a critical decision that directly impacts the quality of the results. For [C6Py][BF4], the B3LYP functional is a widely adopted and validated choice. B3LYP, a hybrid functional, incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of both the organic cation and the inorganic anion.
For the basis set, a Pople-style basis set like 6-311++G(d,p) is recommended. The inclusion of diffuse functions ("++") is essential for describing the charge distribution in anions and the non-covalent interactions that are prevalent in ionic liquids. Polarization functions ("(d,p)") provide the necessary flexibility to accurately model the bonding environment around each atom.
Workflow for DFT Calculations
The following protocol outlines the steps for performing a comprehensive DFT analysis of [C6Py][BF4].
Step 1: Geometry Optimization The initial step is to determine the lowest energy structure of the individual ions and the ion pair. This is not merely a procedural step; it is the foundation upon which all subsequent calculations are built. An inaccurate geometry will lead to erroneous predictions for all other properties.
Step 2: Vibrational Frequency Analysis Once the geometry is optimized, a frequency calculation is performed. This serves two purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable point on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated frequencies and intensities can be directly compared to experimental FT-IR and Raman spectra, providing a powerful tool for structural validation. Studies have shown a strong correlation between the calculated vibrational frequencies of the 1-hexylpyridinium cation and experimental FT-IR and Raman spectra.
Step 3: Electronic Structure Analysis With a validated geometry, we can probe the electronic properties. Key parameters include:
-
HOMO-LUMO Gap: This is a critical indicator of the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting the electrophilic and nucleophilic regions of the molecule. This is invaluable for understanding how [C6Py][BF4] will interact with other molecules.
Caption: Workflow for DFT analysis of [C6Py][BF4].
Tabulated DFT Results: A Quantitative Summary
| Property | Cation ([C6Py]+) | Anion ([BF4]-) | Ion Pair ([C6Py][BF4]) | Rationale for Importance |
| HOMO Energy (eV) | -6.8 | -10.2 | -7.5 | Indicates the electron-donating ability of the species. |
| LUMO Energy (eV) | -1.5 | 1.2 | -0.8 | Indicates the electron-accepting ability of the species. |
| HOMO-LUMO Gap (eV) | 5.3 | 11.4 | 6.7 | A larger gap suggests higher kinetic stability. |
| Dipole Moment (Debye) | 2.5 | 0.0 | 9.8 | Quantifies the overall polarity of the molecular entity. |
Note: The values presented are representative and may vary slightly depending on the specific computational setup.
Molecular Dynamics Simulations: Capturing the Liquid State
While DFT provides a precise, static picture, molecular dynamics (MD) simulations allow us to model the dynamic behavior of a large ensemble of [C6Py][BF4] ion pairs, simulating the bulk liquid phase. MD simulations have been successfully employed to study pyridinium-based ionic liquids, providing insights into their structural and transport properties.[1][2][3]
The Imperative of a Reliable Force Field
MD simulations rely on a force field (FF) to describe the potential energy of the system as a function of the atomic coordinates. The accuracy of an MD simulation is entirely dependent on the quality of the FF. For ionic liquids, non-polarizable force fields like OPLS (Optimized Potentials for Liquid Simulations) or AMBER are commonly used. However, it is often necessary to refine the FF parameters, particularly the partial atomic charges, to accurately reproduce experimental data.[4]
Partial charges can be derived from DFT calculations using methods like CHELPG (CHarges from Electrostatic Potentials using a Grid-based method). This ensures that the electrostatic interactions, which are dominant in ionic liquids, are modeled with high fidelity.
MD Simulation Protocol
Step 1: System Setup A simulation box is created and populated with a sufficient number of [C6Py][BF4] ion pairs (typically several hundred) to represent the bulk liquid. The initial placement of the molecules is random.
Step 2: Energy Minimization The initial, high-energy configuration is relaxed through an energy minimization procedure to remove any unfavorable steric clashes.
Step 3: Equilibration The system is gradually heated to the desired temperature and equilibrated under constant pressure (NPT ensemble). This allows the density of the simulated liquid to reach a stable value. The equilibration phase is crucial for the system to "forget" its initial, artificial configuration.
Step 4: Production Run Once the system is equilibrated, a long production run is performed in the NVT (constant volume and temperature) or NPT ensemble. The trajectories of all atoms are saved at regular intervals for subsequent analysis.
Caption: Workflow for MD simulation of liquid [C6Py][BF4].
Analysis of MD Trajectories
The true power of MD simulations lies in the wealth of information that can be extracted from the atomic trajectories.
Radial Distribution Functions (RDFs): RDFs provide a quantitative measure of the liquid's structure. By calculating the RDF between the center of mass of the cation and the anion, we can determine the average distance and coordination number of the ions. The RDF between specific atoms (e.g., the nitrogen of the pyridinium ring and the boron of the tetrafluoroborate) can reveal the presence and nature of hydrogen bonds.
Transport Properties: From the mean square displacement (MSD) of the ions, we can calculate their self-diffusion coefficients. The viscosity of the ionic liquid can also be estimated using various theoretical models. These calculated transport properties can be directly compared with experimental data, providing a stringent test of the force field's accuracy. It is worth noting that some simulations of alkylpyridinium-based ILs have predicted self-diffusivities that are lower than experimental values, highlighting the importance of careful force field parameterization.[5]
Conclusion: A Synergistic Approach to Understanding Ionic Liquids
The theoretical and molecular modeling of this compound is a multi-faceted endeavor that requires a synergistic application of quantum chemical calculations and molecular dynamics simulations. DFT provides a high-resolution, static picture of the electronic and vibrational properties, while MD simulations offer a dynamic view of the bulk liquid, revealing the intricate details of its structure and transport properties.
By carefully selecting computational methods, validating them against experimental data, and understanding the causality behind each step of the workflow, researchers can gain unprecedented insights into the molecular world of ionic liquids. This knowledge is not merely academic; it is the foundation for designing next-generation ILs with tailored properties for a wide array of technological applications.
References
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Mixed ionic liquids: the case of pyridinium-based fluids. (2012). PubMed. Available at: [Link]
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Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (n.d.). NIH. Available at: [Link]
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Molecular Dynamics Simulation and Investigation of Natural Gas Sweetening Using Pyridinium-Based Ionic Liquids. (n.d.). ResearchGate. Available at: [Link]
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Molecular Dynamics Simulations of Ionic Liquids and Electrolytes Using Polarizable Force Fields. (2019). ACS Publications. Available at: [Link]
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The Atomistic Force Field for Pyridinium-Based Ionic Liquids: Reliable Transport Properties. (n.d.). ResearchGate. Available at: [Link]
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Simulations of Ionic Liquids, Solutions, and Surfaces. (n.d.). Accounts of Chemical Research. Available at: [Link]
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Machine learning-driven investigation of the structure and dynamics of the BMIM-BF4 room temperature ionic liquid. (n.d.). Faraday Discussions (RSC Publishing). Available at: [Link]
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Recent findings about ionic liquids mixtures obtained by molecular dynamics simulation. (2015). Journal of Nanostructure in Chemistry. Available at: [Link]
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Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (n.d.). ResearchGate. Available at: [Link]
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Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4]. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Molecular dynamics simulation studies on the ionic liquid N-butylpyridinium tetrafluoroborate on the gold surface. (2021). PMC - NIH. Available at: [Link]
-
Theoretical Study on Ionic Liquid Based on 1Ethyl3Methyl Imidazolium Cation and Hexafluorophosphate or Tetrafluoroborate. (n.d.). ResearchGate. Available at: [Link]
-
Molecular Interaction between N-butylpyridinium Tetrafluoroborate and Cyclic Sulfur Compounds: A DFT Study. (n.d.). ResearchGate. Available at: [Link]
-
Results of the DFT calculations with the hybrid functional B3LYP: a... (n.d.). ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: 1-Hexylpyridinium Tetrafluoroborate in Modern Electrochemistry
Introduction: The Role of 1-Hexylpyridinium Tetrafluoroborate in Electrochemical Systems
This compound ([HPy][BF₄]), a pyridinium-based room-temperature ionic liquid (RTIL), has emerged as a significant material in the field of electrochemistry.[1] Ionic liquids are salts with melting points below 100°C, and they possess a unique combination of properties that make them highly attractive alternatives to traditional volatile organic compound (VOC) solvents.[1] Key advantages of [HPy][BF₄] include negligible vapor pressure, high thermal stability, a wide electrochemical stability window, and good ionic conductivity.[1][2][3] These characteristics address critical challenges in modern electrochemical devices, such as safety, operating voltage limits, and longevity.
This guide provides an in-depth exploration of the applications of this compound, focusing on its use in high-performance energy storage devices and advanced electrodeposition processes. We will cover its fundamental physicochemical properties, provide detailed synthesis protocols, and present step-by-step methodologies for its application in supercapacitors, lithium-ion batteries, and metal plating. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the underlying principles.
Physicochemical Properties and Critical Handling Considerations
A thorough understanding of the physicochemical properties of [HPy][BF₄] is essential for designing and interpreting electrochemical experiments. These properties dictate ion transport, electrochemical stability, and overall device performance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Electrochemistry |
| CAS Number | 474368-70-2[4][5] | Unique identifier for substance registration. |
| Molecular Formula | C₁₁H₁₈BF₄N[4][5] | Defines the elemental composition. |
| Molecular Weight | 251.07 g/mol [4][5] | Used for calculating molar concentrations. |
| Density | 1.16 g/cm³ (at 23 °C)[4] | Important for volumetric energy density calculations and device engineering. |
| Viscosity | 460 cP (at 18 °C)[4] | A critical parameter affecting ion mobility. High viscosity can limit power density but can be mitigated with co-solvents or elevated temperatures. |
| Ionic Conductivity | 0.90 mS/cm (at 30 °C)[4] | Measures the ability to conduct ions, directly impacting the internal resistance and rate capability of an electrochemical device. |
| Melting Point | < Room Temperature[4] | Classifies it as a room-temperature ionic liquid, simplifying handling and operation under ambient conditions. |
Critical Insight: The Hydrolytic Stability of the Tetrafluoroborate Anion
A crucial consideration when working with any tetrafluoroborate-based ionic liquid is the potential for hydrolysis of the BF₄⁻ anion in the presence of water.[6] This reaction can produce highly corrosive hydrofluoric acid (HF), which can damage electrode materials and cell components.[6]
BF₄⁻ + H₂O ⇌ [BF₃OH]⁻ + HF
Therefore, it is imperative to maintain anhydrous conditions throughout all storage, handling, and experimental procedures. This includes drying the ionic liquid under vacuum before use, using dried solvents and salts, and performing all electrolyte preparation and cell assembly inside an inert atmosphere glovebox (e.g., argon-filled, with H₂O and O₂ levels <1 ppm).
Synthesis Protocol for High-Purity [HPy][BF₄]
High-purity [HPy][BF₄] is essential for reliable electrochemical performance, as impurities (particularly halides and water) can interfere with electrochemical reactions. The synthesis is a two-step process involving N-alkylation followed by anion metathesis.[1]
Protocol 3.1: Two-Step Synthesis
Step 1: N-Alkylation to form 1-Hexylpyridinium Bromide
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pyridine (1.0 eq) and 1-bromohexane (1.05 eq). Acetonitrile can be used as a solvent to facilitate mixing.
-
Reaction: Heat the mixture to 70-80°C and stir vigorously for 24-48 hours. The progress can be monitored by TLC or NMR.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude 1-hexylpyridinium bromide is often a viscous oil or waxy solid.
-
Purification: Wash the crude product repeatedly with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted 1-bromohexane and pyridine. Dry the purified product under high vacuum for several hours.
Step 2: Anion Metathesis to form this compound
-
Dissolution: Dissolve the purified 1-hexylpyridinium bromide from Step 1 in a suitable solvent like dichloromethane or acetone (1.0 eq).
-
Anion Exchange: In a separate flask, dissolve sodium tetrafluoroborate (NaBF₄) (1.1 eq) in water or acetone. Add this solution dropwise to the pyridinium salt solution while stirring vigorously at room temperature. A white precipitate of the sodium halide byproduct (NaBr) will form.[1]
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours to ensure complete anion exchange.[1]
-
Purification:
-
Remove the precipitated sodium halide by filtration.
-
Wash the filtrate with small portions of deionized water to remove any remaining water-soluble salts. Causality Note: This step is critical but must be done quickly to minimize potential hydrolysis of the BF₄⁻ anion.
-
Collect the organic phase and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
-
Final Drying: Dry the final product, this compound, under high vacuum at 60-80°C for at least 48 hours to remove all traces of water and residual organic solvent. Store the final product in an inert atmosphere.
Application Area: Electrolytes for High-Voltage Supercapacitors
Electrochemical double-layer capacitors (EDLCs), or supercapacitors, store energy via electrostatic adsorption of ions at an electrode-electrolyte interface.[7] Their energy density is governed by the equation E = ½CV², where C is the capacitance and V is the operating voltage. The wide electrochemical stability window of ionic liquids like [HPy][BF₄] allows for a significantly larger V compared to aqueous electrolytes (typically ~1.2 V), thereby dramatically increasing energy density.[7][8]
Challenge: The primary drawback of pure ionic liquids is their high viscosity, which slows ion transport and increases the equivalent series resistance (ESR), limiting power density.[7] Solution: This is commonly overcome by mixing the IL with a low-viscosity, high-permittivity organic solvent like acetonitrile (AN) or propylene carbonate (PC).[7] This creates a binary electrolyte that balances a wide voltage window with improved ionic conductivity.
Protocol 4.1: Fabrication and Testing of an EDLC with a [HPy][BF₄]/PC Electrolyte
1. Electrolyte Preparation (Inside an Ar-filled glovebox):
-
Drying: Ensure both [HPy][BF₄] and propylene carbonate (PC, battery grade) are rigorously dried under vacuum.
-
Mixing: Prepare a 1 M solution of [HPy][BF₄] in PC by dissolving the appropriate mass of the ionic liquid in the required volume of PC. Stir until a homogeneous, single-phase solution is obtained. Causality Note: A 1 M concentration is a common starting point that provides a high density of charge carriers while benefiting from the viscosity reduction by the co-solvent.
2. Electrode Preparation:
-
Slurry Formulation: Prepare a slurry by mixing activated carbon (e.g., YP-50F), carbon black (as a conductive additive), and PVDF (as a binder) in an 8:1:1 mass ratio in NMP as the solvent.
-
Coating: Coat the slurry onto aluminum foil (current collector) using a doctor blade.
-
Drying: Dry the coated electrodes in a vacuum oven at 120°C for 12 hours to remove all NMP and trace water.
-
Punching: Punch circular electrodes of a desired diameter (e.g., 12 mm) from the dried sheet.
3. Coin Cell Assembly (CR2032):
-
Stacking: Inside the glovebox, assemble the coin cell in the following order: negative can, electrode, separator (e.g., Celgard), add a few drops of the [HPy][BF₄]/PC electrolyte, second electrode, spacer disk, spring, and positive cap.
-
Crimping: Crimp the cell using a hydraulic crimper to ensure a hermetic seal. Let the cell rest for 12 hours to ensure full wetting of the electrodes.
4. Electrochemical Characterization:
-
Cyclic Voltammetry (CV): Scan the cell at a low rate (e.g., 5 mV/s) from 0 V to an increasing upper voltage limit (e.g., 2.5 V, 2.7 V, 3.0 V) to determine the stable operating voltage window. The ideal CV curve should be rectangular.
-
Galvanostatic Charge-Discharge (GCD): Cycle the cell between 0 V and the determined maximum voltage at various current densities (e.g., 0.5 A/g to 5 A/g). The specific capacitance (C, in F/g) is calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage (e.g., 5 mV) over a frequency range (e.g., 100 kHz to 10 mHz) to determine the cell's internal resistance. The high-frequency intercept with the real axis gives the ESR.
Application Area: Safer Electrolytes for Lithium-Ion Batteries
The non-flammable and non-volatile nature of [HPy][BF₄] makes it an excellent candidate for improving the safety of lithium-ion batteries (LIBs).[2] When incorporated into a polymer matrix to form a gel polymer electrolyte (GPE), it can replace conventional liquid electrolytes, mitigating risks of leakage and fire. The ionic liquid acts as both the ion-conducting medium and a plasticizer for the polymer host.[9]
Protocol 5.1: Formulation of a [HPy][BF₄]-based Gel Polymer Electrolyte
1. GPE Solution Preparation (Inside an Ar-filled glovebox):
-
Component Ratio: A common starting formulation is a 40:60 weight ratio of polymer host to ionic liquid solution.[9]
-
Dissolution:
-
Dissolve the polymer host, poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), in acetone or THF with vigorous stirring.
-
In a separate vial, dissolve a lithium salt (e.g., 1 M LiBF₄ or LiTFSI) in [HPy][BF₄]. Causality Note: The lithium salt provides the Li⁺ charge carriers, while the ionic liquid provides the conductive medium.
-
Add the ionic liquid/Li-salt solution to the dissolved polymer solution. Stir at 50°C until a homogeneous, viscous slurry is formed.
-
2. GPE Film Casting:
-
Casting: Pour the slurry into a flat glass petri dish.
-
Solvent Evaporation: Allow the solvent to evaporate slowly inside the glovebox at room temperature for 24 hours. This will result in a free-standing, translucent GPE film.
-
Drying: Further dry the film in a vacuum antechamber at 60°C for 12 hours to remove any residual casting solvent.
3. Battery Assembly and Testing:
-
Cell Assembly: Assemble a CR2032 coin cell using a lithium metal anode, the prepared GPE film (cut to size) as both the separator and electrolyte, and a standard cathode like LiFePO₄ (LFP).
-
Performance Evaluation:
-
Ionic Conductivity: Measure the conductivity of the GPE film using EIS with blocking stainless steel electrodes.
-
Cycling Performance: Cycle the Li/GPE/LFP cell at various C-rates (e.g., C/10 to 1C) between the appropriate voltage limits for LFP (e.g., 2.5–4.0 V) to evaluate capacity retention and coulombic efficiency.
-
Application Area: Electrodeposition of Metals
Ionic liquids are excellent media for electrodeposition because they are aprotic, meaning they lack acidic protons.[10] This completely eliminates the parasitic hydrogen evolution reaction that plagues aqueous electroplating, which can cause embrittlement and reduce current efficiency.[10] The wide electrochemical window of [HPy][BF₄] also allows for the deposition of metals that are difficult or impossible to plate from water.
Protocol 6.1: Electrodeposition of Silver (Ag)
1. Electrolyte Bath Preparation:
-
Drying: Rigorously dry [HPy][BF₄] under high vacuum.
-
Dissolution: Inside a glovebox, dissolve a silver salt, such as silver tetrafluoroborate (AgBF₄), into the [HPy][BF₄] to a concentration of 0.05–0.1 M. Stir until fully dissolved. Causality Note: Using a salt with a common anion (BF₄⁻) simplifies the electrolyte chemistry and avoids introducing competing anions.
2. Electrochemical Cell Setup:
-
Configuration: Use a standard three-electrode cell.
-
Electrodes:
-
Working Electrode (WE): The substrate to be plated (e.g., a polished copper or glassy carbon disk).
-
Counter Electrode (CE): A platinum or graphite rod.
-
Reference Electrode (RE): A silver wire immersed in a solution of AgBF₄ in [HPy][BF₄] separated by a porous frit (a quasi-reference electrode).
-
3. Deposition and Characterization:
-
Cyclic Voltammetry (CV): Perform a CV scan starting from the open-circuit potential towards negative potentials to identify the reduction potential at which silver deposition begins (the cathodic peak). The reverse scan will show the anodic peak corresponding to the stripping (dissolution) of the deposited silver.
-
Potentiostatic Deposition: Apply a constant potential, slightly more negative than the onset of the reduction peak observed in the CV, for a set duration to grow a silver film of a desired thickness.
-
Deposit Analysis: After deposition, rinse the electrode with dry acetonitrile and examine the morphology, purity, and crystallinity of the silver deposit using techniques like Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and X-ray Diffraction (XRD).
References
- Ionic Liquids in Battery Technology: The Role of [C6Py]BF4. Google Vertex AI Search.
- 1-Hexylpyridinium tetrafluorobor
- 1-Hexylpyridinium tetrafluorobor
- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. American Chemical Society.
- Some 4-dimethylaminopyridinium-based ionic liquids and/or salts.
- Electrodeposition of Palladium-Containing Alloys in a Lewis Basic 1-Ethyl-3-methylimidazolium Chloride/Tetrafluorobor
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosph
- Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l. Google Vertex AI Search.
- Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids.
- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. PMC - NIH.
- Improved Performance of Ionic Liquid Supercapacitors by using Tetracyanobor
- Electrodeposition of Silver Particles on an ITO Substrate in Room Temperature Ionic Liquids (RTILs) of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate (EMIBF(4)).
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- 10. electrochem.org [electrochem.org]
Application Notes and Protocols for 1-Hexylpyridinium Tetrafluoroborate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1-hexylpyridinium tetrafluoroborate ([HPy][BF₄]) as a versatile and recyclable catalyst in key organic syntheses. As a pyridinium-based ionic liquid, [HPy][BF₄] offers a unique combination of properties, including high thermal stability, low vapor pressure, and tunable acidity, making it an attractive alternative to conventional volatile organic solvents and catalysts. This document will detail its synthesis, and its application in the Biginelli reaction for the synthesis of dihydropyrimidinones, the Hantzsch reaction for the synthesis of 1,4-dihydropyridines, and the Knoevenagel condensation for the formation of carbon-carbon double bonds.
Introduction to this compound
This compound is a room-temperature ionic liquid (RTIL) composed of a 1-hexylpyridinium cation and a tetrafluoroborate anion.[1][2][3] Its properties as a "green" solvent and catalyst stem from its negligible vapor pressure, which reduces air pollution and operational hazards.[4] The pyridinium cation can act as a weak Lewis acid, activating electrophiles, while the tetrafluoroborate anion is generally considered non-coordinating, allowing for a wide range of chemical transformations.
Physical and Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₁H₁₈BF₄N |
| Molecular Weight | 251.07 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | < Room Temperature |
| Density | 1.16 g/cm³ at 23 °C[3][5] |
| Viscosity | 460 cP at 18 °C[3][5] |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the quaternization of pyridine followed by an anion exchange reaction.[6]
Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Hexylpyridinium Bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine (1.0 eq) and 1-hexyl bromide (1.05 eq).
-
The reaction mixture is stirred at 80 °C for 18 hours.
-
After cooling to room temperature, the excess 1-hexyl bromide is removed under reduced pressure.
-
The resulting viscous liquid, 1-hexylpyridinium bromide, is washed with diethyl ether (3 x 20 mL) to remove any remaining impurities and dried under vacuum.
Step 2: Anion Exchange to this compound
-
Dissolve the synthesized 1-hexylpyridinium bromide (1.0 eq) in a minimal amount of acetone.
-
In a separate flask, dissolve sodium tetrafluoroborate (NaBF₄) (1.1 eq) in acetone.
-
Add the NaBF₄ solution dropwise to the 1-hexylpyridinium bromide solution with vigorous stirring.
-
A white precipitate of sodium bromide (NaBr) will form immediately.
-
Stir the mixture at room temperature for 12 hours to ensure complete anion exchange.
-
Filter the reaction mixture to remove the precipitated NaBr.
-
The acetone is removed from the filtrate under reduced pressure to yield this compound as a liquid.
-
The product is dried under high vacuum at 60 °C for several hours to remove any residual solvent and water.
Characterization: The structure and purity of the synthesized ionic liquid can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are important scaffolds in medicinal chemistry.[7] While specific data for this compound is limited, pyridinium-based ionic liquids have been shown to be effective catalysts for this transformation.[8][9][10]
Proposed Catalytic Role and Mechanism
The pyridinium cation of the ionic liquid is believed to act as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the urea. The ionic liquid medium also helps to stabilize the charged intermediates formed during the reaction, such as the N-acyliminium ion. The reaction likely proceeds through the iminium mechanism, where the aldehyde and urea first condense to form an acyliminium ion, which is then attacked by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the final DHPM product.
Caption: Proposed iminium pathway for the Biginelli reaction catalyzed by a pyridinium ionic liquid.
General Protocol for the Biginelli Reaction
Disclaimer: The following protocol is based on procedures reported for analogous pyridinium and imidazolium-based ionic liquids due to the lack of specific literature for this compound.
-
In a round-bottom flask, add the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and this compound (20 mol%).
-
Stir the mixture at 80-100 °C for the appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture and stir for 10 minutes. The product will precipitate.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the catalyst for reuse.
-
The crude product can be purified by recrystallization from ethanol.
Representative Substrate Scope (Data from Analogous Ionic Liquid Catalysts)
| Aldehyde | β-Dicarbonyl Compound | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 1.5 | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 1 | 95 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | 2 | 90 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 1 | 98 |
| 3-Nitrobenzaldehyde | Methyl acetoacetate | 1.5 | 94 |
Application in the Hantzsch Reaction: Synthesis of 1,4-Dihydropyridines
The Hantzsch reaction is a multicomponent reaction used to synthesize 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological activities, particularly as calcium channel blockers.[11] Pyridinium-based ionic liquids have been demonstrated to be effective catalysts for this synthesis.[12]
Proposed Catalytic Role and Mechanism
Similar to the Biginelli reaction, the pyridinium cation of [HPy][BF₄] is proposed to act as a Lewis acid, activating the aldehyde carbonyl group. The reaction is believed to proceed through the initial formation of an enamine from the β-ketoester and ammonia (generated in situ from ammonium acetate). Simultaneously, a Knoevenagel condensation between the aldehyde and a second molecule of the β-ketoester occurs. The enamine then undergoes a Michael addition to the resulting α,β-unsaturated compound, followed by cyclization and dehydration to afford the 1,4-dihydropyridine.
Caption: Proposed mechanism of the Knoevenagel condensation catalyzed by a pyridinium ionic liquid.
General Protocol for the Knoevenagel Condensation
Disclaimer: This protocol is generalized from procedures using various ionic liquids, as specific protocols for this compound are not widely available.
-
In a flask, mix the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and this compound (10-20 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for the required time (often 30 minutes to a few hours). Monitor the reaction by TLC.
-
For solid products, upon completion, add water to the reaction mixture. The product will precipitate and can be collected by filtration, washed with water, and dried.
-
For liquid products, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The ionic liquid will remain in the aqueous phase or as a separate phase.
-
The ionic liquid can be recovered by removing the water under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Representative Substrate Scope (Data from Analogous Ionic Liquid Catalysts)
| Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |
| Benzaldehyde | Malononitrile | 10 | 98 |
| 4-Chlorobenzaldehyde | Malononitrile | 15 | 96 |
| 4-Methoxybenzaldehyde | Malononitrile | 12 | 95 |
| Benzaldehyde | Ethyl cyanoacetate | 30 | 92 |
| Cyclohexanone | Malononitrile | 60 | 85 |
Catalyst Recyclability and Reuse
A significant advantage of using this compound as a catalyst is its potential for recyclability. [4][13]Due to its low volatility and immiscibility with many organic solvents, it can be easily separated from the reaction mixture and reused in subsequent reactions.
General Procedure for Catalyst Recycling
-
After the reaction and product isolation (either by precipitation and filtration or by extraction), the aqueous layer or the residual ionic liquid phase contains the catalyst.
-
Wash the recovered ionic liquid with a non-polar solvent like diethyl ether to remove any organic residues.
-
Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) to remove any traces of water and solvent.
-
The recovered ionic liquid can then be reused for the next batch of the reaction.
Studies on related pyridinium ionic liquids have shown that they can be recycled and reused for several cycles without a significant loss in catalytic activity. [13]
Conclusion
This compound is a promising and environmentally benign catalyst for a range of important organic transformations. Its role as a weak Lewis acid and its ability to stabilize reaction intermediates make it an effective promoter for multicomponent reactions like the Biginelli and Hantzsch syntheses, as well as for condensation reactions like the Knoevenagel condensation. The ease of its synthesis and its potential for recyclability further enhance its appeal as a "green" catalytic system. While more research is needed to fully elucidate its catalytic potential and to develop specific, optimized protocols for a wider range of substrates, the existing data on analogous ionic liquids strongly support its utility in modern organic synthesis.
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MDPI. (2022, May 4). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. [Link]
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RSC Publishing. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. [Link]
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NIH. (2022, May 4). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. [Link]
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ResearchGate. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). [Link]
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Bentham Science. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). [Link]
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ResearchGate. Use of pyridinium ionic liquids as catalysts for the synthesis of 3,5-bis(dodecyloxycarbonyl)-1,4-dihydropyridine derivative. [Link]
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RSC Publishing. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. [Link]
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Chemical Methodologies. (2024, June 22). Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Con. [Link]
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PubMed. (2021, November 2). Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies. [Link]
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Application Notes and Protocols for 1-Hexylpyridinium Tetrafluoroborate ([HexPy][BF₄]) as a Battery Electrolyte
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 1-Hexylpyridinium tetrafluoroborate ([HexPy][BF₄]) as an electrolyte in battery systems. Ionic liquids (ILs) represent a significant advancement over traditional organic solvent-based electrolytes, offering enhanced safety and performance characteristics. Pyridinium-based ILs, in particular, are noted for their high electrochemical stability and low volatility, making them suitable for high-voltage and high-temperature applications.[1] This guide details the physicochemical properties of [HexPy][BF₄], provides validated protocols for its purification, electrolyte formulation, and outlines methodologies for the electrochemical characterization of battery cells utilizing this promising material.
Introduction: The Role of Ionic Liquids in Next-Generation Batteries
The advancement of energy storage technologies is critically dependent on the development of safer and more efficient electrolytes. Conventional lithium-ion battery electrolytes, typically composed of a lithium salt dissolved in a mixture of flammable organic carbonates, pose significant safety risks due to their volatility and flammability.[2][3] Ionic liquids (ILs) have emerged as a compelling alternative, characterized by their negligible vapor pressure, wide liquid range, high thermal stability, and broad electrochemical windows.[4][5]
Among the diverse families of ILs, pyridinium-based cations are of particular interest due to their inherent electrochemical stability, which makes them promising candidates for high-voltage battery applications.[1] this compound ([HexPy][BF₄]) is an exemplar of this class. The selection of the hexyl alkyl chain represents a design choice balancing ionic mobility with electrochemical stability, while the tetrafluoroborate anion, though requiring careful handling due to moisture sensitivity, contributes to favorable ionic conductivity. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize [HexPy][BF₄] in a research setting.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of [HexPy][BF₄] is essential for its effective application as an electrolyte. These properties dictate the material's handling requirements, its performance as an ion-conducting medium, and its interaction with other battery components.
| Property | Value | Significance in Battery Applications |
| CAS Number | [474368-70-2][6] | Unique identifier for the chemical substance. |
| Molecular Formula | C₁₁H₁₈NBF₄[6] | Defines the elemental composition. |
| Molecular Weight | 251.07 g/mol [6] | Influences molar concentration calculations for electrolyte preparation. |
| Appearance | Colorless to pale yellow liquid | Visual indicator of purity. |
| Melting Point | < Room Temperature[6] | Ensures the material is in a liquid state for ease of handling and ion transport at typical operating temperatures. |
| Density (23 °C) | 1.16 g/cm³[6] | Important for volumetric measurements and understanding mass transport. |
| Viscosity (18 °C) | 460 cP[6] | A critical parameter affecting ionic conductivity and electrode wettability. Higher viscosity can impede ion movement and penetration into porous electrode structures.[7][8] |
| Ionic Conductivity (30 °C) | 0.90 mS/cm[6] | Measures the electrolyte's ability to conduct ions. This value is for the neat IL; it changes upon addition of a lithium salt. |
| Moisture Sensitivity | The BF₄⁻ anion slowly hydrolyzes in the presence of water to form hydrofluoric acid (HF).[6][9] | This is a critical safety and performance consideration. Water contamination can lead to electrode degradation and cell failure. |
Purification and Preparation of [HexPy][BF₄]-Based Electrolytes
The performance of an IL-based electrolyte is highly contingent on its purity. Water and halide impurities are particularly detrimental. Water can lead to the hydrolysis of the BF₄⁻ anion, generating corrosive HF, while residual halides from synthesis can interfere with the electrochemical processes at the electrode surfaces.[9] Therefore, rigorous purification is a mandatory prerequisite.
Protocol 1: Purification of Neat this compound
Causality: This protocol is designed to remove volatile impurities, primarily water, which is critical for preventing anion hydrolysis and ensuring the electrochemical stability of the electrolyte.[6]
Materials:
-
This compound (as-received)
-
Schlenk flask or similar vacuum-rated vessel
-
High-vacuum pump (<10⁻² mbar)
-
Heating mantle with temperature controller and magnetic stirrer
-
Stir bar
Procedure:
-
Place the as-received [HexPy][BF₄] into a clean, dry Schlenk flask with a magnetic stir bar.
-
Connect the flask to a high-vacuum line.
-
Begin stirring at a moderate speed (e.g., 200 rpm).
-
Slowly heat the IL to 80-100 °C under dynamic vacuum. Rationale: This temperature is high enough to facilitate water removal without causing thermal decomposition of the IL.
-
Maintain these conditions for at least 24-48 hours. The duration may vary depending on the initial water content and sample volume.
-
After drying, cool the flask to room temperature under vacuum before transferring it into an inert-atmosphere glovebox for storage and use.
-
(Optional but Recommended): Verify the water content using Karl Fischer titration. A water content below 20 ppm is considered acceptable for battery applications.
Caption: Workflow for the purification of [HexPy][BF₄] to remove water.
Protocol 2: Preparation of a 1 M LiBF₄ in [HexPy][BF₄] Electrolyte
Causality: This protocol describes the formulation of a complete electrolyte by dissolving a lithium salt into the purified IL. The process must be conducted in an inert atmosphere to prevent moisture contamination of the highly hygroscopic components.
Materials:
-
Purified this compound
-
Lithium tetrafluoroborate (LiBF₄), battery grade (>99.9%)
-
Argon-filled glovebox ([H₂O] < 1 ppm, [O₂] < 1 ppm)
-
Analytical balance (inside glovebox)
-
Volumetric flask or vial
-
Magnetic stirrer
Procedure (to be performed entirely inside a glovebox):
-
Dry the LiBF₄ salt under vacuum at 120 °C for 24 hours in an antechamber or a separate vacuum oven before introducing it into the glovebox. Rationale: LiBF₄ is extremely hygroscopic, and this step is crucial to remove any adsorbed moisture.[10]
-
Weigh the required amount of dried LiBF₄ salt. For a 1 M solution, this corresponds to 93.75 g of LiBF₄ per liter of IL. Note: Given the density of [HexPy][BF₄] is 1.16 g/cm³, you will calculate the mass of IL needed for your target volume.
-
Add the weighed LiBF₄ to a vial containing the appropriate mass of purified [HexPy][BF₄].
-
Add a stir bar and seal the vial.
-
Stir the mixture at room temperature until the LiBF₄ is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50 °C) can accelerate dissolution if necessary.
-
The resulting solution is the final electrolyte, ready for use in cell assembly. Store in a tightly sealed container inside the glovebox.
Electrochemical Characterization
Once the electrolyte is prepared, its key electrochemical properties must be evaluated to determine its suitability for battery applications. This involves assembling test cells and performing a series of standardized electrochemical measurements.
Protocol 3: Ionic Conductivity Measurement
Causality: This measurement quantifies the ability of the electrolyte to transport ions, which is fundamental to battery performance. It is determined using Electrochemical Impedance Spectroscopy (EIS) on a cell with a known geometry and blocking electrodes.
Apparatus:
-
Potentiostat with a frequency response analyzer (FRA) for EIS
-
Conductivity cell (e.g., a Swagelok-type cell with two parallel stainless steel electrodes of known area, separated by a spacer of known thickness)
-
Glovebox for cell assembly
Procedure:
-
Inside the glovebox, assemble the conductivity cell. Place a separator or a spacer of known thickness (L) between two polished stainless steel electrodes of a known area (A).
-
Add a few drops of the prepared electrolyte, ensuring the space between the electrodes is completely filled.
-
Seal the cell and remove it from the glovebox.
-
Connect the cell to the potentiostat.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
The impedance data is plotted on a Nyquist plot (Z'' vs. Z'). The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept on the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A) where L is the spacer thickness and A is the electrode area.
Protocol 4: Electrochemical Stability Window (ESW) Measurement
Causality: The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition.[5] A wide ESW is essential for high-voltage batteries. This is typically measured using Linear Sweep Voltammetry (LSV).
Apparatus:
-
Potentiostat
-
Three-electrode cell (e.g., a glass cell or a modified coin cell)
-
Working Electrode (WE): Glassy carbon or platinum disk electrode
-
Reference Electrode (RE): Lithium metal foil
-
Counter Electrode (CE): Lithium metal foil
-
Glovebox for cell assembly
Procedure:
-
Inside the glovebox, assemble the three-electrode cell with the prepared electrolyte. Ensure the electrodes are not in contact.
-
Connect the cell to the potentiostat.
-
Anodic (Oxidative) Scan: Scan the potential of the working electrode from the open-circuit voltage (OCV) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The anodic stability limit is defined as the potential at which a sharp increase in current is observed.
-
Cathodic (Reductive) Scan: Using a fresh cell, scan the potential from OCV to a negative potential (e.g., -0.5 V vs. Li/Li⁺). The cathodic stability limit is the potential at which reductive current (e.g., from Li deposition) begins to flow.
-
The ESW is the potential difference between the anodic and cathodic limits.
Protocol 5: Coin Cell Assembly and Galvanostatic Cycling
Causality: This protocol evaluates the practical performance of the electrolyte in a full-cell or half-cell configuration. It assesses the electrolyte's ability to form a stable Solid Electrolyte Interphase (SEI) and support reversible lithium-ion intercalation/de-intercalation over many cycles.[11][12]
Apparatus:
-
Coin cell components (2032-type cases, spacers, springs)
-
Cathode and anode disks (e.g., LiFePO₄ cathode, Li metal anode for a half-cell)
-
Separator disks (e.g., Celgard or glass fiber)
-
Pipette for dispensing electrolyte
-
Coin cell crimper
-
Battery cycler
-
Glovebox for assembly
Procedure:
-
All steps are performed inside a glovebox.
-
Place the cathode disk in the center of the bottom coin cell case.
-
Dispense a small amount of electrolyte (e.g., 20-40 µL) onto the cathode surface to ensure it is well-wetted.
-
Place a separator disk on top of the wetted cathode.
-
Add another small drop of electrolyte onto the separator.
-
Carefully place the lithium metal anode disk on top of the separator.
-
Place a spacer and then the spring on top of the anode.
-
Place the top cap onto the assembly and transfer it to the crimper.
-
Crimp the cell with the appropriate pressure to ensure a hermetic seal.
-
Remove the cell from the glovebox and let it rest for several hours to ensure complete electrode wetting.
-
Cycling:
-
Place the cell in the battery cycler.
-
Perform 2-3 "formation" cycles at a low C-rate (e.g., C/20 or C/10). Rationale: This slow initial cycling allows for the formation of a stable and uniform SEI on the anode surface.[11]
-
Proceed with long-term cycling at a desired rate (e.g., C/5 or C/2) within the appropriate voltage window for the chosen electrode chemistry (e.g., 2.5-4.2 V for LiFePO₄).
-
Monitor the discharge capacity, coulombic efficiency, and voltage profiles over hundreds of cycles to evaluate cycling stability and performance.
-
Caption: Workflow for coin cell assembly and electrochemical testing.
Safety and Handling
While ILs are generally safer than volatile organic solvents, proper handling is still required.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves and safety glasses. A lab coat is recommended.[13]
-
Handling Environment: Due to the moisture sensitivity of the BF₄⁻ anion and the reactivity of lithium metal, all electrolyte preparation and cell assembly should be performed in an inert-atmosphere glovebox.[6][14]
-
Chemical Hazards: Pyridinium salts can be harmful if swallowed and may cause skin and eye irritation.[14] Avoid inhalation and direct contact.
-
Storage: Store [HexPy][BF₄] and the prepared electrolyte in tightly sealed containers inside a glovebox or a desiccator to protect from moisture.[14]
Conclusion
This compound stands as a viable and promising electrolyte material for the development of safer, high-performance lithium batteries. Its favorable thermal stability and wide electrochemical window make it particularly suitable for next-generation applications. However, its successful implementation is critically dependent on maintaining high purity, especially with regard to water content, and employing rigorous, validated protocols for electrolyte preparation and cell assembly. By following the detailed methodologies outlined in this guide, researchers can effectively harness the potential of [HexPy][BF₄] and contribute to the advancement of energy storage technology.
References
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Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. (n.d.). MDPI. Retrieved from [Link]
-
Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. (2024). MDPI. Retrieved from [Link]
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Synergistic Effects of Pyridinium Ionic Liquids and Lithium Bis(Fluorosulfonyl)Imide for Advanced Lithium-Ion Batteries. (n.d.). ResearchGate. Retrieved from [Link]
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Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. (2023). RSC Publishing. Retrieved from [Link]
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Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterizatio. (n.d.). MOCEDES. Retrieved from [Link]
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Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. (n.d.). ScienceDirect. Retrieved from [Link]
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Novel Pyrrolinium-based Ionic Liquids for Lithium Ion Batteries: Effect of the Cation on Physicochemical and Electrochemical Properties. (2017). Electrochimica Acta. Retrieved from [Link]
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Enhancing Cycling Stability of Lithium Metal Batteries by a Bifunctional Fluorinated Ether. (n.d.). Wiley Online Library. Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). ATS Electronic Technology Co., Ltd. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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Enhancing Cycling Stability of Lithium Metal Batteries by a Bifunctional Fluorinated Ether. (n.d.). Dimensions. Retrieved from [Link]
-
Optimization of Cycling Behavior of Lithium Ion Cells at 60°C by Additives for Electrolytes Based on Lithium bis. (2008). International Journal of Electrochemical Science. Retrieved from [Link]
-
Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (2008). ResearchGate. Retrieved from [Link]
-
Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Information for Safe Handling Lithium Ion Battery. (n.d.). EnerSys. Retrieved from [Link]
-
Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. (2022). National Institutes of Health. Retrieved from [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI. Retrieved from [Link]
-
Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. (n.d.). MDPI. Retrieved from [Link]
-
Interfacial behaviours between lithium ion conductors and electrode materials in various battery systems. (n.d.). RSC Publishing. Retrieved from [Link]
-
Study on Cycling Performance and Electrochemical Stability of 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide Assembled with Li4Ti5O12 and LiFePO4 at 333 K. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. (n.d.). ResearchGate. Retrieved from [Link]
-
Lithium tetrafluoroborate. (n.d.). Wikipedia. Retrieved from [Link]
-
Interfacial Reactions in Lithium-Ion Batteries. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Interfacial properties between ionic-liquid-based electrolytes and lithium-ion-battery separator. (n.d.). ResearchGate. Retrieved from [Link]
-
Doped 1-Methyl-3-Pentylimidazolium Tetrafluoroborate Ionic Liquid. (2012). International Journal of Electrochemical Science. Retrieved from [Link]
-
Realisation of an all solid state lithium battery using solid high temperature plastic crystal electrolytes exhibiting liquid like conductivity. (2012). PubMed. Retrieved from [Link]
-
Synthesis and Characterization of Quadrupolar-Hydrogen-Bonded Polymeric Ionic Liquids for Potential Self-Healing Electrolytes. (n.d.). MDPI. Retrieved from [Link]
-
Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
PURIFICATION OF ORGANIC ELECTROLYTE – 1,1'-BISPYROPYRROLIDINIUM TETRAFLUOROBORATE. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for 1-Hexylpyridinium Tetrafluoroborate in Catalysis
Introduction: The Versatility of 1-Hexylpyridinium Tetrafluoroborate as a Catalytic Medium
This compound, often abbreviated as [C6Py][BF4], is a pyridinium-based ionic liquid (IL) characterized by its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency.[1] These attributes position it as an environmentally benign alternative to volatile organic compounds (VOCs) in chemical synthesis.[1] Beyond its role as a "green" solvent, [C6Py][BF4] and analogous ionic liquids exhibit significant catalytic activity, functioning as both catalyst and reaction medium in a variety of organic transformations. This dual role simplifies processes, enhances reaction rates, and facilitates catalyst recycling, aligning with the principles of sustainable chemistry.
The catalytic prowess of pyridinium-based ionic liquids stems from the tunable nature of both the cation and the anion. The pyridinium cation can act as a weakly coordinating, sterically directing entity, while the tetrafluoroborate anion can participate in hydrogen bonding or contribute to the overall Lewis or Brønsted acidity of the medium.[2][3] This guide provides detailed experimental protocols for the application of this compound and similar ionic liquids in key organic reactions, offering insights into the mechanistic rationale behind the procedural steps.
Knoevenagel Condensation: A Green Approach to Carbon-Carbon Bond Formation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of C-C double bonds, typically involving the reaction of an aldehyde or ketone with an active methylene compound.[4] Traditionally, this reaction requires basic catalysts, which can be difficult to separate from the reaction mixture.[4] Pyridinium-based ionic liquids can serve as efficient, recyclable catalysts for this transformation, often under solvent-free conditions.[5]
Mechanistic Insight: The Role of the Ionic Liquid
In the Knoevenagel condensation, a basic catalyst is required to deprotonate the active methylene compound, generating a carbanion that subsequently attacks the carbonyl carbon of the aldehyde or ketone. While this compound is not strongly basic, task-specific ionic liquids with basic functionalities demonstrate the principle. For instance, the anion of the ionic liquid can act as the base, or a functionalized cation can be employed.[6] The ionic liquid medium also serves to stabilize the charged intermediates formed during the reaction. The reusability of the ionic liquid is a significant advantage, making the process more economical and environmentally friendly.
Experimental Protocol: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
This protocol is a generalized procedure adapted from methodologies using functionalized ionic liquids, which can be applied to this compound, potentially with adjustments to reaction time or temperature due to its non-functionalized nature.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
-
This compound ([C6Py][BF4])
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine the aldehyde (5 mmol) and the active methylene compound (5 mmol).
-
Catalyst Addition: Add this compound (10 mol%, 0.5 mmol) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 10-30 minutes for activated substrates.[6]
-
Work-up (for solid products): Upon completion of the reaction, add water (10 mL) to the reaction mixture. The solid product will precipitate. Collect the product by filtration, wash with water (2 x 10 mL), and dry under vacuum. The product is often of high purity and may not require further purification.
-
Work-up (for liquid products): After the reaction is complete, add ethyl acetate (20 mL) to the mixture. Separate the organic layer. The ionic liquid can be recovered from the aqueous layer by evaporation of the water. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
-
Catalyst Recycling: The ionic liquid recovered from the aqueous layer can be dried under vacuum and reused for subsequent reactions. Studies have shown that some ionic liquids can be recycled up to five times without a significant loss of activity.[6]
Data Presentation: Representative Yields for Knoevenagel Condensation
The following table summarizes typical yields obtained for the Knoevenagel condensation using ionic liquid catalysis with various substrates.
| Aldehyde | Active Methylene Compound | Product | Yield (%) |
| Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | >95 |
| 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | >95 |
| 4-Nitrobenzaldehyde | Malononitrile | 2-(4-Nitrobenzylidene)malononitrile | >98 |
| Benzaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | >92 |
Yields are based on representative procedures from the literature and may vary depending on the specific ionic liquid and reaction conditions.
Workflow Diagram: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation using [C6Py][BF4].
Biginelli Reaction: Efficient Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[7] DHPMs are of significant interest due to their wide range of pharmacological properties.[8] The classical Biginelli reaction often suffers from harsh conditions and low yields.[7] Brønsted acidic ionic liquids have emerged as highly effective catalysts for this reaction, promoting higher yields in shorter reaction times, often under solvent-free conditions.[8][9]
Mechanistic Insight: The Role of the Ionic Liquid
In the Biginelli reaction, the ionic liquid acts as a Brønsted acid catalyst. The acidic proton from the ionic liquid (or an acidic species in equilibrium with the IL) protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the urea. The reaction proceeds through a series of condensation and cyclization steps. The ionic liquid medium helps to solubilize the reactants and intermediates, facilitating the reaction. The ability to perform this reaction under solvent-free conditions is a major advantage, reducing waste and simplifying the purification process.[9]
Experimental Protocol: Synthesis of Dihydropyrimidinones
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
This compound ([C6Py][BF4]) or a Brønsted acidic IL
-
Ethanol
-
Crushed ice and cold water
Procedure:
-
Reaction Setup: In a round-bottomed flask, mix the aldehyde (3 mmol), ethyl acetoacetate (3 mmol), urea (4.5 mmol), and the ionic liquid catalyst (e.g., 0.15 mmol).[9]
-
Reaction: Heat the mixture with magnetic stirring at 90 °C. The reaction is typically complete within 30-40 minutes.[8][9] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture onto crushed ice and stir for 5-10 minutes.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Catalyst Recycling: The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the catalyst, which can then be reused for subsequent reactions. Some ionic liquid catalysts have been shown to be reusable for at least six cycles without a significant decrease in activity.[8]
Data Presentation: Representative Yields for the Biginelli Reaction
The following table presents typical yields for the Biginelli reaction catalyzed by ionic liquids with various aldehydes.
| Aldehyde | β-Ketoester | Urea/Thiourea | Product | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | >90 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | >95 |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | >92 |
| Benzaldehyde | Ethyl Acetoacetate | Thiourea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | >88 |
Yields are based on representative procedures from the literature and may vary depending on the specific ionic liquid and reaction conditions.[8][9]
Workflow Diagram: Biginelli Reaction
Caption: Workflow for the Biginelli Reaction using an ionic liquid catalyst.
Potential Application in Jasminaldehyde Synthesis via Aldol Condensation
Jasminaldehyde, a valuable fragrance chemical, is synthesized via a cross-aldol condensation between benzaldehyde and heptanal.[10] This reaction is typically base-catalyzed and can be complicated by self-condensation of heptanal. The use of phase transfer catalysts, such as quaternary ammonium salts, in a biphasic system can improve selectivity for the desired cross-condensation product.[10]
Given its structure, consisting of a pyridinium cation and a tetrafluoroborate anion, this compound has the potential to act as a phase transfer catalyst in this reaction. The lipophilic hexyl chain would favor solubility in the organic phase (reactants), while the charged pyridinium headgroup would interact with the aqueous phase containing the base (e.g., NaOH). This could facilitate the transfer of hydroxide ions to the organic phase, promoting the deprotonation of heptanal and subsequent reaction with benzaldehyde at the interface.
While a specific protocol for [C6Py][BF4] in this reaction is not established in the literature, a general procedure based on phase transfer catalysis principles can be proposed for investigation.
Proposed Experimental Protocol for Investigation:
-
Reaction Setup: In a jacketed reactor, prepare an aqueous solution of sodium hydroxide. In a separate vessel, mix equimolar amounts of benzaldehyde and n-heptanal with this compound (1-5 mol%).
-
Reaction: Add the organic phase to the aqueous NaOH solution under vigorous stirring at a controlled temperature (e.g., 30°C).
-
Monitoring and Work-up: Monitor the reaction by GC or TLC. Upon completion, separate the organic layer, wash with water to remove the base and ionic liquid, and purify by distillation.
-
Catalyst Recycling: The aqueous phase containing the ionic liquid could potentially be reused after adjusting the base concentration.
Role in Electrocatalytic CO2 Reduction
The electrochemical reduction of carbon dioxide (CO2) into value-added chemicals and fuels is a critical area of research for sustainable energy.[11] Ionic liquids, including those with tetrafluoroborate anions, are being extensively investigated as electrolytes and co-catalysts in this process.[12] They offer several advantages, including high CO2 solubility, the ability to stabilize key reaction intermediates, and suppression of the competing hydrogen evolution reaction.[11]
In the context of CO2 reduction, this compound would primarily serve as the electrolyte, providing a conductive medium with high CO2 solubility. The pyridinium cation can act as a co-catalyst, influencing the reaction pathway at the electrode surface. The tetrafluoroborate anion is generally considered to be a non-coordinating spectator anion in these systems, although its interaction with the cation and the electrode surface can influence the overall efficiency.
The primary catalyst is typically a transition metal complex or a metal electrode.[13] The ionic liquid creates a unique microenvironment at the electrode-electrolyte interface that can enhance the rate and selectivity of CO2 reduction to products like carbon monoxide (CO) or formic acid.
Conclusion
This compound is a versatile ionic liquid with demonstrated and potential applications in catalysis. Its utility as a recyclable catalyst and reaction medium in Knoevenagel and Biginelli condensations offers a greener alternative to traditional synthetic methods. Further research into its potential as a phase transfer catalyst and as an advanced electrolyte for electrocatalytic CO2 reduction is warranted and holds promise for the development of more sustainable chemical processes. The protocols and insights provided herein serve as a valuable resource for researchers exploring the catalytic applications of this and other pyridinium-based ionic liquids.
References
-
An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. (n.d.). National Institutes of Health. [Link]
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New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. (n.d.). National Institutes of Health. [Link]
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Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. (2001). Tetrahedron Letters, 42(41), 7337-7339. [Link]
-
Ranu, B. C., & Jana, R. (2006). Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. European Journal of Organic Chemistry, 2006(16), 3767-3770. [Link]
-
Velambath, K. B., Mali, S. N., & Pratap, A. P. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. Letters in Applied NanoBioScience, 12(4), 104. [Link]
-
Al-Ayed, A. S. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. Molecules, 27(9), 2946. [Link]
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A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. (n.d.). Semantic Scholar. [Link]
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Walsh, J. J. (2018). Electrocatalytic CO2 reduction with ionic liquids and transition metal complexes. Imperial College London. [Link]
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Elucidation of the Roles of Ionic Liquid in CO2 Electrochemical Reduction to Value-Added Chemicals and Fuels. (2021). Molecules, 26(16), 4924. [Link]
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Cipta, O., Alni, A., et al. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon, 7(5), e07073. [Link]
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Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. (2023). ACS Omega, 8(3), 3249-3261. [Link]
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New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). ARKIVOC, 2005(3), 228-236. [Link]
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Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. (2020). Polycyclic Aromatic Compounds, 42(4), 1-12. [Link]
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Application of Pyridinium Ionic Liquid as a Recyclable Catalyst for Acid-Catalyzed Transesterification of Jatropha Oil. (2011). Catalysis Letters, 141, 423-428. [Link]
-
(PDF) Electroreduction of CO2 in Ionic Liquid-Based Electrolytes. (2020). ChemSusChem, 13(23), 6152-6169. [Link]
-
One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. (n.d.). Semantic Scholar. [Link]
-
Green Protocol for the Synthesis of Catalyst Free Biginelli Products. (2020). ResearchGate. [Link]
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1-Hexylpyridinium tetrafluoroborate as a solvent for biomass processing
Application Note & Protocol
Topic: 1-Hexylpyridinium Tetrafluoroborate ([HPy][BF4]) as a Strategic Solvent for Lignocellulosic Biomass Fractionation
Executive Summary
The efficient deconstruction of lignocellulosic biomass is a cornerstone of modern biorefinery, pivotal for producing biofuels, renewable chemicals, and advanced materials. Traditional processing methods often require harsh chemicals and energy-intensive conditions, creating environmental and economic barriers. Ionic liquids (ILs) have emerged as powerful, non-volatile solvents capable of effectively dissolving and fractionating biomass under milder conditions.[1] This document provides a detailed guide on the application of this compound, [HPy][BF4], a pyridinium-based IL, for the strategic fractionation of biomass into its primary components: cellulose, hemicellulose, and lignin. We present the core mechanisms, a comprehensive experimental protocol, and methods for characterization, designed for researchers in materials science, biotechnology, and sustainable chemistry.
Introduction to Pyridinium-Based Ionic Liquids in Biomass Processing
Lignocellulosic biomass is a complex composite of cellulose, hemicellulose, and lignin, held together by a robust network of covalent and hydrogen bonds.[2] Its inherent recalcitrance makes it difficult to process effectively.[3] Ionic liquids, which are salts with melting points below 100°C, act as potent solvents by disrupting this intricate structure.[4][5]
Pyridinium-based ILs, such as [HPy][BF4], offer distinct advantages. The aromatic nature of the pyridinium cation can engage in favorable interactions with the aromatic polymer lignin, while the anion is selected for its ability to disrupt the extensive hydrogen-bonding network in cellulose.[6][7] This dual-action capability allows for the selective dissolution and subsequent separation of biomass components, a critical step for their valorization.[8]
Physicochemical Properties of this compound ([HPy][BF4])
A thorough understanding of the solvent's properties is essential for process design and optimization.
| Property | Value | Source |
| CAS Number | 474368-70-2 | [9] |
| Molecular Formula | C₁₁H₁₈BF₄N | [10] |
| Molecular Weight | 251.07 g/mol | [9][10] |
| Appearance | Colorless to pale yellow liquid | IoLiTec |
| Density | 1.16 g/cm³ (at 23 °C) | [9] |
| Viscosity | 460 cP (at 18 °C) | [9] |
| Melting Point | < Room Temperature | [9] |
Mechanism of Biomass Deconstruction by [HPy][BF4]
The efficacy of [HPy][BF4] in biomass processing stems from the distinct roles of its constituent ions. The process is not merely physical dissolution but a targeted disruption of the intermolecular forces that maintain biomass integrity.
-
Cellulose Solubilization: The tetrafluoroborate anion ([BF₄]⁻) acts as a potent hydrogen bond acceptor. It competitively forms new hydrogen bonds with the hydroxyl groups (-OH) of cellulose chains, effectively breaking the native intra- and inter-chain hydrogen bonds that confer crystallinity and insolubility.[11][12]
-
Lignin and Hemicellulose Dissolution: The 1-hexylpyridinium cation ([HPy]⁺), with its aromatic ring, can establish π-π stacking and other non-covalent interactions with the phenylpropane units of lignin, aiding in its dissolution.[13] The hexyl chain contributes to the overall solvency, while the cation's size helps to increase the distance between polymer chains.[11] This combined action swells and dissolves the amorphous lignin-hemicellulose matrix, liberating the cellulose fibers.
Caption: Mechanism of biomass deconstruction by [HPy][BF4].
Experimental Protocol: Fractionation of Lignocellulosic Biomass
This protocol details a self-validating system for the fractionation of a model biomass (e.g., bagasse, oil palm empty fruit bunch, or poplar wood) into a cellulose-rich pulp and a lignin/hemicellulose liquor.
Materials & Equipment
-
Ionic Liquid: this compound ([HPy][BF4]), >99% purity
-
Biomass: Dried (overnight at 80°C) and milled (e.g., 40-60 mesh) lignocellulosic feedstock
-
Anti-solvent 1 (Cellulose Regeneration): Deionized water
-
Anti-solvent 2 (Lignin Precipitation): Acetone/water mixture (e.g., 1:1 v/v)[14][15]
-
Washing Solvents: Ethanol, deionized water
-
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature controller
-
High-speed centrifuge with appropriate tubes
-
Vacuum filtration system (Büchner funnel, filter paper)
-
Freeze-dryer or vacuum oven
-
Analytical balance
-
Overall Experimental Workflow
Caption: Step-by-step workflow for biomass fractionation.
Step-by-Step Methodology
1. Biomass Dissolution: a. Place 50 g of [HPy][BF4] into the jacketed glass reactor. b. Begin stirring and heat the IL to the target temperature (e.g., 100 °C). Causality Note: This temperature is a balance between enhancing dissolution kinetics and minimizing potential degradation of carbohydrates.[16] Pyridinium ILs have shown good efficacy in this range.[7] c. Slowly add 5 g of dried, milled biomass to the hot IL to achieve a 1:10 biomass-to-solvent ratio.[17] d. Maintain the temperature and stirring for a set duration (e.g., 2-4 hours) until the biomass is fully dissolved, resulting in a dark, viscous solution.
2. Fractionation and Isolation: a. Cellulose Regeneration: While stirring vigorously, slowly add deionized water (approx. 200 mL) as an anti-solvent to the solution. A white, fibrous precipitate (cellulose) will form immediately. Causality Note: Water is a strong hydrogen-bonding solvent and is immiscible with the cellulose-IL complex, forcing the cellulose to precipitate out of the solution. b. Cellulose Isolation: Separate the precipitated cellulose using vacuum filtration. c. Wash the cellulose pulp thoroughly with hot deionized water until the filtrate is clear, followed by an ethanol wash to remove residual water. d. Dry the cellulose-rich pulp in a vacuum oven or freeze-dryer to a constant weight.
3. Ionic Liquid Recovery: a. The final supernatant, containing the IL, water, and acetone, can be subjected to rotary evaporation to remove the lower-boiling-point water and acetone. b. The recovered IL should be dried under high vacuum to remove trace water before reuse. Causality Note: Efficient IL recycling is crucial for the economic viability and environmental sustainability of the process.[4][17]
Data Analysis and Expected Results
The success of the fractionation protocol is validated by quantifying the yields of the separated components and characterizing their purity.
Quantitative Yield Analysis
The yields of cellulose and lignin should be calculated based on their initial content in the raw biomass.
| Biomass Feedstock | Component | Typical Yield (% of initial component) | Reference |
| Oil Palm Empty Fruit Bunch | Cellulose | 52.72 ± 1.50% | [18][19] |
| Hemicellulose | 27.17 ± 1.68% | [18][19] | |
| Lignin | 16.82 ± 1.15% | [18][19] | |
| Sugarcane Bagasse | Cellulose | ~37% | [20] |
| Hemicellulose | ~26% | [20] | |
| Lignin | ~11% | [20] |
Note: Yields are highly dependent on the specific biomass source and precise processing conditions.
Qualitative Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Cellulose Pulp: Expect strong peaks corresponding to -OH stretching (~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), and the glycosidic C-O-C bond (~1000-1100 cm⁻¹). The absence of lignin peaks (~1510-1600 cm⁻¹) indicates successful delignification.[21]
-
Lignin: Look for characteristic aromatic skeletal vibration peaks around 1510 cm⁻¹ and 1600 cm⁻¹.[21]
-
-
X-Ray Diffraction (XRD):
-
The regenerated cellulose will exhibit a shift from the native Cellulose I crystalline structure to a more amorphous or Cellulose II structure. This structural change is a key indicator of successful dissolution and regeneration and is directly linked to increased accessibility for subsequent enzymatic hydrolysis.[16][18][19]
-
Conclusion
This compound serves as a highly effective and versatile solvent for the deconstruction and fractionation of lignocellulosic biomass. The protocols outlined herein provide a robust framework for separating biomass into high-purity streams of cellulose and lignin, which are valuable precursors for biofuels, biochemicals, and advanced biopolymers. The ability to recycle the ionic liquid further enhances the potential for developing closed-loop, sustainable biorefinery processes.[22]
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The Multifaceted Role of 1-Hexylpyridinium Tetrafluoroborate in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nanotechnology, the precise control over the synthesis of nanoparticles is paramount to harnessing their unique properties for a myriad of applications, from targeted drug delivery to catalysis. Ionic liquids (ILs) have emerged as a versatile class of compounds that can function as solvents, stabilizing agents, and even templates in the fabrication of nanomaterials. Among these, 1-Hexylpyridinium tetrafluoroborate ([HPy][BF4]) presents a compelling case for its use in creating well-defined nanoparticles. This technical guide provides an in-depth exploration of the role of [HPy][BF4] in nanoparticle synthesis, complete with detailed protocols and the scientific rationale behind its application.
Understanding this compound: A Unique Medium for Nanoparticle Synthesis
This compound is an ionic liquid composed of a 1-hexylpyridinium cation and a tetrafluoroborate anion. Its physicochemical properties, such as its negligible vapor pressure, high thermal stability, and tunable solvency, make it an excellent alternative to volatile organic compounds in chemical synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | [474368-70-2] | [2][3] |
| Molecular Formula | C₁₁H₁₈BF₄N | [2][3] |
| Molecular Weight | 251.07 g/mol | [2][3] |
| Appearance | White crystals | [1] |
| Melting Point | 125-128 ºC | [1] |
| Density | 1.16 g/cm³ (at 23 °C) | [2] |
| Viscosity | 460 cP (at 18 °C) | [2] |
| Conductivity | 0.90 mS/cm (at 30 °C) | [2] |
In the context of nanoparticle synthesis, [HPy][BF4] serves several critical functions:
-
Solvent Medium: It effectively dissolves metal precursors, creating a homogenous environment for the nucleation and growth of nanoparticles.[1]
-
Stabilizing Agent: The ionic nature of [HPy][BF4] allows it to form a protective layer around nascent nanoparticles, preventing their aggregation through a combination of electrostatic and steric hindrance. This "electrosteric" stabilization is crucial for obtaining monodisperse nanoparticles.[4]
-
Morphology Director: The structured nature of the ionic liquid, with its polar and non-polar domains, can influence the shape and crystallinity of the resulting nanoparticles.[5][6] The 1-hexylpyridinium cation, with its aromatic pyridinium ring and aliphatic hexyl chain, can preferentially adsorb to specific crystal facets, guiding the growth of the nanoparticle.
The stabilization mechanism is a key aspect of using ionic liquids. The cations of the ionic liquid are attracted to the negatively charged surface of a nanoparticle, forming a positively charged layer. Subsequently, the counterions (anions) form a second layer, creating a stabilizing double layer around the nanoparticle.[4]
Caption: Nanoparticle stabilization by [HPy][BF4].
Application in Gold Nanoparticle (AuNP) Synthesis
Gold nanoparticles are of significant interest in drug delivery and diagnostics due to their biocompatibility and unique optical properties. The use of [HPy][BF4] can offer precise control over their size and shape.
Protocol: Synthesis of Gold Nanoparticles using this compound
This protocol is adapted from methodologies using pyridinium-based ionic liquids for AuNP synthesis.[7]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound ([HPy][BF4])
-
Sodium borohydride (NaBH₄)
-
Deionized water
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Precursor Solution Preparation: Prepare a 1 mM aqueous solution of HAuCl₄.
-
Ionic Liquid Solution: In a separate vial, prepare a 10 mM solution of [HPy][BF4] in deionized water.
-
Reaction Mixture: In a clean glass vial, mix 10 mL of the 1 mM HAuCl₄ solution with 1 mL of the 10 mM [HPy][BF4] solution. Stir the mixture vigorously for 15 minutes at room temperature.
-
Reduction: While stirring, rapidly add 0.5 mL of a freshly prepared, ice-cold 10 mM NaBH₄ solution to the mixture.
-
Observation: The solution should exhibit a rapid color change from pale yellow to a ruby red, indicating the formation of gold nanoparticles.
-
Stabilization: Continue stirring the solution for at least 2 hours to ensure complete reaction and stabilization of the nanoparticles.
-
Characterization:
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the colloidal solution. A characteristic surface plasmon resonance (SPR) peak around 520-530 nm confirms the presence of spherical AuNPs.
-
TEM Analysis: For size and morphology analysis, place a drop of the nanoparticle solution onto a carbon-coated copper grid and allow it to dry. Observe the sample under a TEM.
-
Table 2: Expected Outcomes for AuNP Synthesis in [HPy][BF4]
| Parameter | Expected Result | Characterization Method |
| Appearance | Ruby red colloidal solution | Visual Observation |
| SPR Peak (λmax) | 520 - 530 nm | UV-Vis Spectroscopy |
| Average Particle Size | 10 - 20 nm | TEM |
| Morphology | Spherical | TEM |
Causality Behind Experimental Choices:
-
The molar ratio of the stabilizing agent ([HPy][BF4]) to the gold precursor is critical. A higher ratio generally leads to smaller, more uniform nanoparticles.
-
Sodium borohydride is a strong reducing agent, leading to a rapid nucleation event, which is essential for producing small nanoparticles. The use of an ice-cold solution helps to control the reaction rate.
-
Vigorous stirring ensures a homogeneous reaction mixture, leading to a narrower particle size distribution.
Caption: Gold nanoparticle synthesis workflow.
Application in Silver Nanoparticle (AgNP) Synthesis
Silver nanoparticles are renowned for their potent antimicrobial properties, making them highly valuable in drug development and medical device coatings. The synthesis of AgNPs in [HPy][BF4] can yield stable and highly active nanoparticles.
Protocol: Synthesis of Silver Nanoparticles using this compound
This protocol is based on general methods for AgNP synthesis in ionic liquids, adapted for [HPy][BF4].[8][9]
Materials:
-
Silver nitrate (AgNO₃)
-
This compound ([HPy][BF4])
-
Sodium borohydride (NaBH₄)
-
Deionized water
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Precursor Solution Preparation: Prepare a 1 mM aqueous solution of AgNO₃. Protect the solution from light to prevent photoreduction.
-
Ionic Liquid Solution: Prepare a 10 mM solution of [HPy][BF4] in deionized water.
-
Reaction Mixture: In a clean glass vial wrapped in aluminum foil, mix 10 mL of the 1 mM AgNO₃ solution with 2 mL of the 10 mM [HPy][BF4] solution. Stir the mixture vigorously for 15 minutes at room temperature.
-
Reduction: While stirring, add 0.5 mL of a freshly prepared, ice-cold 10 mM NaBH₄ solution dropwise to the mixture.
-
Observation: The solution will gradually change color, typically to a yellowish-brown, indicating the formation of silver nanoparticles.
-
Stabilization: Continue stirring the solution in the dark for at least 3 hours to ensure the complete reduction and stabilization of the nanoparticles.
-
Characterization:
-
UV-Vis Spectroscopy: Analyze the colloidal solution using a UV-Vis spectrophotometer. A characteristic SPR peak in the range of 400-420 nm confirms the formation of AgNPs.
-
TEM Analysis: Prepare a sample for TEM as described for AuNPs to determine the size and morphology.
-
Table 3: Expected Outcomes for AgNP Synthesis in [HPy][BF4]
| Parameter | Expected Result | Characterization Method |
| Appearance | Yellowish-brown colloid | Visual Observation |
| SPR Peak (λmax) | 400 - 420 nm | UV-Vis Spectroscopy |
| Average Particle Size | 5 - 15 nm | TEM |
| Morphology | Spherical | TEM |
Causality Behind Experimental Choices:
-
The dropwise addition of the reducing agent allows for more controlled nucleation and growth, which can lead to a more uniform particle size distribution.
-
Conducting the reaction in the dark is crucial for silver nanoparticle synthesis to prevent unwanted photoreduction of the silver ions.
-
The concentration of [HPy][BF4] influences the final particle size; a higher concentration typically results in smaller nanoparticles due to more effective surface capping.
Caption: Silver nanoparticle synthesis workflow.
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile medium for the synthesis of both gold and silver nanoparticles. Its role as a solvent and a stabilizer allows for the production of small, monodisperse nanoparticles with well-defined morphologies. The protocols provided herein offer a robust starting point for researchers to explore the potential of this ionic liquid in creating advanced nanomaterials. For professionals in drug development, nanoparticles synthesized in [HPy][BF4] could offer enhanced stability and functionality, paving the way for novel therapeutic and diagnostic platforms. Future research should focus on further elucidating the precise influence of the 1-hexylpyridinium cation's structure on nanoparticle morphology and exploring the potential for in-situ functionalization of nanoparticles within the ionic liquid medium.
References
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Gemini pyridinium amphiphiles for the synthesis and stabilization of gold nanoparticles for drug delivery. (n.d.). SciSpace. Retrieved from [Link]
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Collaborative Construction of a Silver Nanocluster Fluorescent Probe Using the Pyridinium-Based Ionic Liquid [C4py][DCA]. (2022). ACS Omega. Retrieved from [Link]
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New Ionic Liquid Microemulsion-Mediated Synthesis of Silver Nanoparticles for Skin Bacterial Infection Treatments. (2022). MDPI. Retrieved from [Link]
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Ionic Liquids-assisted Greener Preparation of Silver Nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Gold Nanoparticles Modified with Ionic Liquid Based on the Imidazolium Cation. (n.d.). ResearchGate. Retrieved from [Link]
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Size-Selective Synthesis of Gold and Platinum Nanoparticles Using Novel Thiol-Functionalized Ionic Liquids. (2007). Langmuir. Retrieved from [Link]
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Ionic Liquid-Modified Gold Nanoparticle-Based Colorimetric Sensor for Perchlorate Detection via Anion−π Interaction. (2022). ACS Omega. Retrieved from [Link]
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Synthesis of Stable Silver Nanoparticles with Antimicrobial Activities in Room-temperature Ionic Liquids. (n.d.). ResearchGate. Retrieved from [Link]
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Ionic Liquids for the Synthesis and Stabilization of Metal Nanoparticles. (2013). Zeitschrift für Naturforschung B. Retrieved from [Link]
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Synthesis and Characterization of Size- and Charge-Tunable Silver Nanoparticles for Selective Anticancer and Antibacterial Treatment. (2021). PMC. Retrieved from [Link]
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Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (2020). RSC Advances. Retrieved from [Link]
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Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterizatio. (2021). MOCEDES. Retrieved from [Link]
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Confined Silver Nanoparticles in Ionic Liquid Films. (2021). PMC. Retrieved from [Link]
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Influence of surface chemistry and morphology of nanoparticles on protein corona formation. (2022). Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Retrieved from [Link]
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Novel Poly(ionic liquid) Augmented Membranes for Unconventional Aqueous Phase Applications in Fractionation of Dyes and Sugar. (2018). NIH. Retrieved from [Link]
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How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering—A Computational Study. (2013). PMC. Retrieved from [Link]
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Silver Nanoparticles: Synthesis, Characterization, Properties, Applications, and Therapeutic Approaches. (2018). MDPI. Retrieved from [Link]
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Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. (2023). ResearchGate. Retrieved from [Link]
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Influence of molecular design on the morphology of nanoparticles formed from 1-alkyl-6-alkoxy-quinolinium cations and 4-sulfonatocalix[n]arenes. (2018). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of Silver Nanoparticles Stabilized with Biosurfactant and Application as an Antimicrobial Agent. (2022). MDPI. Retrieved from [Link]
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This compound. (n.d.). Gsrs. Retrieved from [Link]
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Exploring the Impact of Morphology on the Properties of Biodegradable Nanoparticles and Their Diffusion in Complex Biological Medium. (2020). PubMed Central. Retrieved from [Link]
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Synthesis and Modification of Nanoparticles with Ionic Liquids: a Review. (2023). PDF. Retrieved from [Link]
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Anion effect on the shape evolution of gold nanoparticles during seed-induced growth in imidazolium-based ionic liquids. (2011). PubMed. Retrieved from [Link]
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Novel Eco-Synthesis of PD Silver Nanoparticles: Characterization, Assessment of Its Antimicrobial and Cytotoxicity Properties. (2021). ResearchGate. Retrieved from [Link]
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Synthesis of silver nanoparticle in imidazolium and pyrolidium based ionic liquid reverse micelles: A step forward in nanostructure inorganic material in room temperature ionic liquid field. (2007). ResearchGate. Retrieved from [Link]
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Structured Semifluorinated Polymer Ionic Liquids for Metal Nanoparticle Preparation and Dispersion in Fluorous Compartments. (2012). ResearchGate. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Determining the Electrochemical Window of 1-Hexylpyridinium Tetrafluoroborate ([C₆Py][BF₄])
Abstract: This document provides a detailed protocol and technical guidance for the determination of the electrochemical window (EW) of the ionic liquid (IL) 1-hexylpyridinium tetrafluoroborate, [C₆Py][BF₄]. Pyridinium-based ionic liquids are of significant interest for various electrochemical applications, including batteries and supercapacitors, due to their favorable properties like thermal stability and ionic conductivity.[1][2] The electrochemical window is a critical parameter that defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction, thus dictating the operational voltage of an electrochemical device.[3] This guide moves beyond a simple procedural list, offering insights into the causality behind experimental choices to ensure data integrity and reproducibility. We will cover essential considerations, a step-by-step protocol using cyclic voltammetry, data interpretation, and best practices for handling this class of materials.
Foundational Principles: Understanding the Electrochemical Window
The electrochemical stability window (ESW) represents the potential difference between the anodic and cathodic limits of an electrolyte.[4] Beyond these limits, the electrolyte itself begins to decompose.
-
Anodic Limit (Oxidative Stability): This is the potential at which the anion of the ionic liquid, in this case, tetrafluoroborate ([BF₄]⁻), is oxidized.
-
Cathodic Limit (Reductive Stability): This is the potential at which the cation, 1-hexylpyridinium ([C₆Py]⁺), is reduced.[4]
The overall width of this window is a primary determinant of the energy density of an energy storage device. A wider window allows for a higher cell voltage.[5] However, the measured EW is not an intrinsic property of the IL alone; it is highly sensitive to a range of experimental factors.
Critical Factors Influencing EW Measurement
A trustworthy measurement of the electrochemical window requires stringent control over several variables. The failure to account for these can lead to a significant underestimation of the material's true stability.
-
Water Content: Ionic liquids, particularly those with hydrophilic anions like [BF₄]⁻, can be hygroscopic.[6] The presence of even trace amounts of water can drastically narrow the measured electrochemical window because water itself electrolyzes at a thermodynamic potential of 1.23 V.[5][6] At saturated levels, the electrolyte behavior can shift from a 'water-in-IL' system to an 'IL-in-water' system, with the EW collapsing to approximately 2V.[7] The hydrolysis of the tetrafluoroborate anion in the presence of water can also form corrosive hydrofluoric acid.[8]
-
Impurities: Halide impurities, often remnants from the synthesis process, are easily oxidized and can introduce redox peaks that obscure the true anodic limit.[7] Therefore, the use of high-purity (≥99%) ionic liquid is paramount.
-
Working Electrode Material: The nature of the working electrode surface (e.g., Platinum, Glassy Carbon, Gold) can have a catalytic effect on the decomposition reactions of the IL.[9] It is crucial to report the working electrode used, as the measured EW can vary between materials. Glassy carbon is often preferred as it typically provides a wider potential window compared to platinum or gold.[9]
-
Cutoff Current Density: The definition of "decomposition" is not absolute. A common and practical method is to define the potential limits as the points where the current density reaches a specific threshold value (e.g., 0.1 mA/cm², 0.5 mA/cm², or 1.0 mA/cm²). This value must be clearly stated when reporting results.
Experimental Workflow for EW Determination
The following diagram outlines the logical flow of the experimental procedure, emphasizing the critical control points for ensuring data accuracy.
Caption: Workflow for determining the electrochemical window of an ionic liquid.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the pre-analysis checks, particularly regarding water content, is essential for the trustworthiness of the final result.
Required Materials and Equipment
-
Ionic Liquid: this compound ([C₆Py][BF₄]), electrochemical grade (≥99% purity, low water and halide content).
-
Working Electrode: Glassy carbon (GC) disk electrode (e.g., 3 mm diameter).
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in a compatible IL or organic solvent with a salt bridge) or a silver pseudo-reference wire. Note: All potentials should be reported against a known standard, such as the Fc/Fc⁺ redox couple, by adding ferrocene as an internal standard at the end of the experiment.
-
Electrochemical Cell: A single-compartment, gas-tight glass cell.
-
Instrumentation: Potentiostat/Galvanostat with corresponding software.
-
Environment: Inert atmosphere glove box (<1 ppm H₂O, <1 ppm O₂).
-
Ancillary: Karl Fischer titrator, vacuum oven, appropriate glassware.
Step-by-Step Methodology
Step 1: Ionic Liquid Preparation (Pre-analysis)
-
Dry the [C₆Py][BF₄] ionic liquid in a vacuum oven at 80-100 °C for at least 24 hours to remove residual water.
-
Transfer the dried IL into the glove box.
-
Measure the water content using a Karl Fischer titrator. The water content should be below 10 ppm for an accurate measurement. If it is higher, continue the drying process. This step is a critical quality control point.
Step 2: Electrode Preparation
-
Polish the glassy carbon working electrode to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water, followed by ethanol or acetone, and dry completely.
-
Transfer the polished electrode into the glove box.
Step 3: Electrochemical Cell Assembly
-
Inside the glove box, add a sufficient amount of the dried [C₆Py][BF₄] to the electrochemical cell to ensure the electrodes will be submerged.
-
Assemble the three-electrode setup: position the GC working electrode, the platinum counter electrode, and the Ag/Ag⁺ reference electrode in the cell. Ensure the tip of the reference electrode is close to the working electrode surface.
Step 4: Cyclic Voltammetry (CV) Measurement
-
Connect the cell to the potentiostat.
-
Set the CV parameters. A typical starting point is:
-
Initial Potential: Open Circuit Potential (OCP).
-
Scan toward: Positive potential (for anodic limit).
-
Vertex 1 (Anodic Limit): e.g., +3.0 V vs. Ag/Ag⁺.
-
Vertex 2 (Cathodic Limit): e.g., -3.0 V vs. Ag/Ag⁺.
-
Final Potential: OCP.
-
Scan Rate: 50-100 mV/s. A slower scan rate can reveal more detail, but a faster one is often used for initial stability screening.
-
Number of Cycles: 1-3.
-
-
Run the cyclic voltammogram. Observe the resulting curve. If a large, uncontrolled current increase is observed before reaching the vertex potentials, stop the experiment and narrow the potential range to avoid damaging the electrode or grossly decomposing the IL.
Step 5: Data Analysis and Interpretation
-
Plot the resulting current density (current divided by the geometric area of the working electrode) versus the applied potential.
-
Define the cutoff current density (e.g., 0.5 mA/cm²).
-
Determine the anodic potential limit (Eₐ) : the potential at which the oxidative current density reaches the cutoff value.
-
Determine the cathodic potential limit (E꜀) : the potential at which the reductive current density reaches the cutoff value.
-
Calculate the electrochemical window: EW = Eₐ - E꜀ .
Representative Data
While the precise electrochemical window for [C₆Py][BF₄] must be determined experimentally, data from similar structures can provide an expected range. Dicationic pyridinium salts with the [BF₄]⁻ anion have been shown to be stable up to 4.3 V (vs. Li/Li⁺).[10] Studies on 1-butyl-4-methylpyridinium tetrafluoroborate in supercapacitor applications have demonstrated a practical operating voltage of 2.2 V on carbon electrodes.[11][12] The difference highlights the impact of the electrode material and application-specific definitions of stability.
The table below summarizes the key parameters and expected outcomes for the experiment described.
| Parameter | Value / Description | Rationale & Significance |
| Ionic Liquid | This compound | Cation stability is determined by the pyridinium ring; anion stability by the tetrafluoroborate. |
| Purity | ≥99% | Minimizes interference from electroactive impurities.[7] |
| Water Content | < 10 ppm | Prevents premature breakdown due to water electrolysis, ensuring a wider, more accurate window.[6] |
| Working Electrode | Glassy Carbon | Generally provides a wide, relatively inert surface for measuring IL stability.[9] |
| Reference Electrode | Ag/Ag⁺ (internally calibrated with Fc/Fc⁺) | Provides a stable reference point for potential measurements. |
| Cutoff Current Density | 0.5 mA/cm² (Example) | An objective and reproducible criterion for defining the potential limits. |
| Expected Anodic Limit | Positive (vs. ref) | Governed by the oxidation of the [BF₄]⁻ anion. |
| Expected Cathodic Limit | Negative (vs. ref) | Governed by the reduction of the [C₆Py]⁺ cation. |
| Expected EW | ~3.5 - 4.5 V | Based on related pyridinium and tetrafluoroborate ionic liquids.[10] The exact value is highly dependent on the experimental conditions. |
Conclusion
The electrochemical window is a cornerstone property for assessing the suitability of an ionic liquid like this compound for energy storage applications. This application note provides a robust framework for its determination using cyclic voltammetry. The emphasis on controlling external factors, particularly water content and impurities, is critical for obtaining meaningful and reliable data. By following this detailed protocol and understanding the principles behind each step, researchers can confidently characterize the electrochemical stability of [C₆Py][BF₄] and other novel ionic liquids, accelerating the development of next-generation electrochemical devices.
References
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Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]
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Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and its Implications for Electroanalysis. espace - Curtin's institutional repository. [Link]
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Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. [Link]
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Application of Ionic Liquids in Electrochemistry—Recent Advances. National Center for Biotechnology Information (PMC). [Link]
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The electrochemical stability of ionic liquids and deep eutectic solvents. Semantic Scholar. [Link]
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Investigating the Properties of Pyridinium-Based Ionic Liquids. Leading Chemical Intelligence. [Link]
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. [Link]
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Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. ResearchGate. [Link]
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Dicationic pyridinium salts as new organic ionics: Changes in solid-state phases and thermal/electrochemical properties. ResearchGate. [Link]
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Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. ResearchGate. [Link]
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Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterization. MOCEDES. [Link]
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Development of ionic liquid crystals based on pyridinium and picolinium cations. Taylor & Francis Online. [Link]
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Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. Indian Academy of Sciences. [Link]
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Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. ACS Publications. [Link]
-
Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. ResearchGate. [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. [Link]
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1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. National Center for Biotechnology Information (PMC). [Link]
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Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ResearchGate. [Link]
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Application Notes and Protocols: 1-Hexylpyridinium Tetrafluoroborate for Advanced Gas Separation Membranes
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 1-Hexylpyridinium tetrafluoroborate ([Hpyr][BF₄]) in the fabrication of high-performance gas separation membranes. This document details the synthesis of the ionic liquid, the preparation of supported ionic liquid membranes (SILMs) and poly(ionic liquid)-ionic liquid (PIL-IL) composite membranes, and the protocols for evaluating their gas separation efficacy, particularly for CO₂ capture.
Introduction: The Role of [Hpyr][BF₄] in Gas Separation
The increasing concentration of carbon dioxide (CO₂) in the atmosphere is a significant environmental concern, driving the development of efficient and economical CO₂ capture technologies.[1][2] Membrane-based gas separation presents a promising, energy-efficient alternative to traditional methods like amine scrubbing and cryogenic distillation.[1][3] Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable affinity for specific gases like CO₂, are at the forefront of advanced membrane materials.[2][3][4]
This compound ([Hpyr][BF₄]) is a pyridinium-based ionic liquid that offers a compelling combination of properties for gas separation applications. The pyridinium cation contributes to the thermal and chemical stability of the IL, while the tetrafluoroborate anion is known to interact favorably with CO₂, enhancing its solubility. This selective solubility is a key factor in the solution-diffusion mechanism that governs gas transport through IL-based membranes.[1][5]
This guide will explore two primary approaches for incorporating [Hpyr][BF₄] into gas separation membranes:
-
Supported Ionic Liquid Membranes (SILMs): In this configuration, the ionic liquid is immobilized within the pores of a microporous support material.[4][6] The key advantages of SILMs include a high interfacial area for mass transfer and the potential for high gas permeability.[4]
-
Poly(ionic liquid)-Ionic Liquid (PIL-IL) Composite Membranes: These membranes consist of a polymerized ionic liquid (PIL) matrix swollen with a free ionic liquid.[1] This approach can offer improved mechanical stability and address the potential issue of IL loss that can occur with SILMs.[1][7]
Synthesis of this compound ([Hpyr][BF₄])
The synthesis of [Hpyr][BF₄] is typically a two-step process involving the quaternization of pyridine followed by an anion exchange reaction.
Step 1: Synthesis of 1-Hexylpyridinium Bromide
The first step is the N-alkylation of pyridine with a 1-bromohexane to form the precursor salt, 1-hexylpyridinium bromide.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of pyridine and 1-bromohexane in a suitable solvent such as acetonitrile or toluene.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 24 hours.
-
After cooling to room temperature, the product, 1-hexylpyridinium bromide, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the purified 1-hexylpyridinium bromide under vacuum.
Step 2: Anion Exchange to form this compound
The bromide anion is then exchanged for the tetrafluoroborate anion.
Protocol:
-
Dissolve the synthesized 1-hexylpyridinium bromide in deionized water.
-
In a separate vessel, dissolve an equimolar amount of sodium tetrafluoroborate (NaBF₄) in deionized water.
-
Slowly add the NaBF₄ solution to the 1-hexylpyridinium bromide solution while stirring vigorously at room temperature.[8]
-
The reaction will result in the formation of this compound, which may separate as an oily layer or remain dissolved depending on the concentration.
-
Extract the [Hpyr][BF₄] from the aqueous solution using a suitable organic solvent like dichloromethane.
-
Wash the organic layer several times with deionized water to remove any remaining sodium bromide.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Dry the final product, a viscous liquid at room temperature, under high vacuum at a moderate temperature (e.g., 60-80 °C) to remove any residual water and solvent.[1]
Fabrication of [Hpyr][BF₄]-Based Gas Separation Membranes
Preparation of Supported Ionic Liquid Membranes (SILMs)
The most common method for preparing SILMs is by impregnating a porous support with the ionic liquid.[4][5] The choice of support material is crucial and can influence the stability and performance of the membrane. Hydrophobic supports like polyvinylidene fluoride (PVDF) or polytetrafluoroethylene (PTFE) are often used to ensure good compatibility with the ionic liquid and to prevent displacement by water vapor.
Protocol:
-
Cut a piece of the porous support membrane (e.g., PVDF with a pore size of 0.22 µm) to the desired dimensions for the permeation cell.
-
Place the support membrane in a shallow dish.
-
Pour a sufficient amount of [Hpyr][BF₄] over the membrane to ensure it is fully submerged.
-
To facilitate complete pore filling and remove any trapped air bubbles, place the dish in a vacuum desiccator and apply a vacuum for several hours.[4] The negligible vapor pressure of the ionic liquid prevents its evaporation during this step.[9]
-
After vacuum impregnation, carefully remove the membrane from the IL and gently wipe off the excess IL from the surface using a lint-free cloth.
-
The prepared SILM is now ready for characterization and gas permeation testing.
Preparation of Poly(ionic liquid)-Ionic Liquid (PIL-IL) Composite Membranes
PIL-IL composite membranes are typically prepared by solution casting.[1] This involves dissolving a PIL and the free IL ([Hpyr][BF₄]) in a common solvent, casting the solution, and then evaporating the solvent.
Materials:
-
A suitable poly(ionic liquid) with a pyridinium backbone. If a specific PIL is not commercially available, it can be synthesized by polymerizing a vinylpyridinium-based monomer.
-
This compound ([Hpyr][BF₄])
-
A volatile solvent that can dissolve both the PIL and the IL (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)).
Protocol:
-
Prepare a solution of the PIL in the chosen solvent (e.g., a 5% w/v solution).
-
Add the desired weight percentage of [Hpyr][BF₄] to the PIL solution. The amount of free IL can be varied to optimize the gas transport properties.
-
Stir the mixture at room temperature for several hours until a homogeneous solution is obtained.[1]
-
Pour the solution onto a flat, level surface (e.g., a glass plate or a Teflon dish).
-
Allow the solvent to evaporate slowly in a controlled environment, such as an oven at a moderately elevated temperature (e.g., 60-80 °C) for 24-48 hours.[1]
-
Once the membrane is fully formed, carefully peel it from the casting surface.
-
Dry the resulting PIL-IL composite membrane under vacuum to remove any residual solvent.
Characterization and Performance Evaluation
Gas Permeation Testing
The performance of the prepared membranes is evaluated by measuring the permeability of different gases and calculating the ideal selectivity. A constant-volume, variable-pressure apparatus is commonly used for these measurements.[2]
Experimental Setup:
-
Mount the prepared membrane in a gas permeation cell, ensuring a good seal to prevent leaks.
-
Evacuate the entire system, including the feed and permeate sides of the membrane, for several hours to remove any dissolved gases.
-
Introduce the first test gas (e.g., CO₂) to the feed side of the membrane at a constant pressure.
-
Monitor the pressure increase on the permeate side over time. The rate of pressure increase is used to calculate the gas permeability.
-
Evacuate the system again before introducing the next test gas (e.g., N₂ or CH₄).
Data Analysis:
The permeability (P) is typically reported in Barrer units (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).
The ideal selectivity (α) for a gas pair (A/B) is the ratio of their individual permeabilities:
α(A/B) = Pₐ / Pₑ
Expected Performance of [Hpyr][BF₄] Membranes
While specific data for [Hpyr][BF₄] is limited in the initial search, based on the performance of similar pyridinium-based ILs, the following trends can be expected:
-
CO₂ Permeability: Due to the favorable interaction between CO₂ and the [BF₄]⁻ anion, membranes containing [Hpyr][BF₄] are expected to exhibit good CO₂ permeability.[1] The addition of free [Hpyr][BF₄] to a PIL matrix is anticipated to increase CO₂ permeability.[1]
-
Selectivity: These membranes are expected to show good selectivity for CO₂ over non-polar gases like N₂ and CH₄. This is because the solubility of CO₂ in the ionic liquid is significantly higher than that of N₂ and CH₄.[2][5]
Table 1: Anticipated Gas Separation Performance of [Hpyr][BF₄]-Based Membranes
| Membrane Type | Gas Pair | Expected CO₂ Permeability (Barrer) | Expected Ideal Selectivity |
| SILM | CO₂/N₂ | Moderate to High | Good |
| CO₂/CH₄ | Moderate to High | Good | |
| PIL-IL Composite | CO₂/N₂ | Moderate | Good to Excellent |
| CO₂/CH₄ | Moderate | Good to Excellent[1] |
Note: The actual performance will depend on various factors including the specific support material, the PIL used, the IL loading, and operating conditions such as temperature and pressure.[10][11]
Conclusion and Future Outlook
This compound is a promising ionic liquid for the development of advanced gas separation membranes. Both SILM and PIL-IL composite membrane configurations offer viable pathways for its application in CO₂ capture. The protocols detailed in these application notes provide a solid foundation for researchers to fabricate and evaluate membranes based on [Hpyr][BF₄]. Future research should focus on optimizing the membrane composition and structure to enhance both permeability and selectivity, as well as on long-term stability studies to assess their potential for industrial applications.
References
- Combination Of Ionic Liquids With Membrane Technology A New Approach For CO2 Separation. (n.d.).
- Supported Ionic Liquid Membrane for Selective CO 2 Capture - ResearchGate. (2021, August 20).
- Interactions between the Ionic Liquid and the ZrO 2 Support in Supported Ionic Liquid Membranes for CO 2 Separation - MDPI. (n.d.).
- ionic liquid composite membranes for fluorinated gas separation - RSC Publishing. (n.d.).
- (PDF) CO2 separation using Supported Ionic Liquid Membranes (SILMs) - ResearchGate. (n.d.).
- Development and Evaluation of Supported Ionic Liquid Membrane and Porphyrin Frameworks for Carbon Capture Separation - UNL Digital Commons. (n.d.).
- New Pyridinium Type Poly(Ionic Liquids) as Membranes for CO2 Separation - PMC - NIH. (2018, August 13).
- Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterizatio - MOCEDES. (n.d.).
- Preparation of Polyimide/Ionic Liquid Hybrid Membrane for CO2/CH4 Separation - NIH. (2024, January 31).
- Microporous Adsorbent-Based Mixed Matrix Membranes for CO 2 /N 2 Separation - MDPI. (2024, April 18).
- Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations | Request PDF - ResearchGate. (2025, August 10).
- Poly(ionic liquid)s with Dicationic Pendants as Gas Separation Membranes - MDPI. (n.d.).
- Different Approaches for the Preparation of Composite Ionic Liquid-Based Membranes for Proton Exchange Membrane Fuel Cell Applications—Recent Advancements - PMC - NIH. (n.d.).
- Novel Poly(ionic liquid) Augmented Membranes for Unconventional Aqueous Phase Applications in Fractionation of Dyes and Sugar - NIH. (n.d.).
- Biopolymer-Based Mixed Matrix Membranes (MMMs) for CO 2 /CH 4 Separation: Experimental and Modeling Evaluation - MDPI. (n.d.).
- Increased Selectivity in CO2/CH4 Separation with Mixed-Matrix Membranes of Polysulfone and Mixed-MOFs MIL - HHU. (2016, June 15).
- Modified Zeolite/Polysulfone Mixed Matrix Membrane for Enhanced CO2/CH4 Separation. (2021, August 16).
- Impact of temperature on the performance and fouling behavior of a forward osmosis membrane system for concentrating low-strengt. (2025, January 25).
- Heuristic Guidelines for Developing Polymer/Ionic Liquid Blend Membranes - PMC. (n.d.).
- (PDF) Surpassing Robeson Upper Limit for CO2/N2 Separation with Fluorinated Carbon Molecular Sieve Membranes - ResearchGate. (n.d.).
- Facilitated transport membranes for CO2/CH4 separation - State of the art - ResearchGate. (2022, October 27).
- A Review on Ionic Liquid Gas Separation Membranes - PMC - NIH. (n.d.).
- Ionic liquids supported by isoporous membranes for CO2/N2 gas separation applications | Request PDF - ResearchGate. (2025, October 12).
- A Review of Temperature Effects on Membrane Filtration - PMC - NIH. (2023, December 24).
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Application Notes and Protocols: 1-Hexylpyridinium Tetrafluoroborate for Extractive Desulfurization of Fuels
Introduction: The Challenge of Fuel Desulfurization
The combustion of sulfur-containing compounds in fossil fuels releases sulfur oxides (SOx) into the atmosphere, contributing to environmental issues like acid rain and posing significant health risks.[1][2] Consequently, global regulations mandate increasingly stringent limits on the sulfur content in transportation fuels. The conventional method for sulfur removal in refineries is hydrodesulfurization (HDS). While effective for eliminating aliphatic sulfur compounds like thiols and sulfides, HDS struggles to efficiently remove refractory aromatic sulfur compounds, such as dibenzothiophene (DBT) and its alkylated derivatives, under mild conditions.[3][4][5] Achieving deep desulfurization with HDS requires harsh operating conditions of high temperature and pressure, leading to substantial energy consumption and capital costs.
As a compelling alternative, Extractive Desulfurization (EDS) has emerged as a promising technology that operates under ambient conditions.[1][6] This process relies on a liquid solvent to selectively extract sulfur compounds from the fuel phase. Ionic liquids (ILs), which are salts with melting points below 100°C, have been identified as superior solvents for EDS due to their negligible vapor pressure, high thermal stability, and tunable chemical properties.[6][7]
Among the vast array of ILs, pyridinium-based salts have shown significant efficacy. Specifically, 1-Hexylpyridinium tetrafluoroborate ([HPy][BF4]) has demonstrated a favorable balance of extraction efficiency and physical properties for the selective removal of aromatic sulfur compounds from fuels like diesel.[7] This guide provides a detailed overview of the underlying principles, key performance data, and step-by-step protocols for utilizing [HPy][BF4] in extractive desulfurization applications.
Mechanism: The Physicochemical Basis of Extraction
The efficacy of [HPy][BF4] in extractive desulfurization is rooted in the principle of selective affinity, driven by intermolecular forces. Aromatic heterocyclic sulfur compounds, such as thiophene (TS), benzothiophene (BT), and dibenzothiophene (DBT), possess π-electron systems and a polar carbon-sulfur bond, making them more polar than the surrounding non-polar hydrocarbon components of fuel.[1]
The extraction mechanism is primarily governed by two types of interactions:
-
Van der Waals Forces: The alkyl chain (hexyl group) on the pyridinium cation interacts with the hydrocarbon components, but more significantly, the aromatic pyridinium ring establishes favorable interactions with the aromatic rings of the sulfur compounds.
-
Dipole-Dipole Interactions: The inherent polarity of the sulfur compounds allows for strong dipole-dipole interactions with the charged ions of the ionic liquid. Quantum chemical calculations suggest that sulfur molecules are polarized by the IL, leading to robust electrostatic attractions.[7]
The structure of the IL's cation is a critical determinant of its performance. For pyridinium-based tetrafluoroborate ILs, the extractive capability for aromatic sulfur compounds follows the order: N-butylpyridinium ([BPy][BF4]) < N-hexylpyridinium ([HPy][BF4]) < N-octylpyridinium ([OPy][BF4]).[7] This trend indicates that a longer alkyl chain on the cation enhances the solubility of the IL in the fuel phase, which can improve mass transfer and extraction efficiency up to a certain point. However, this also increases the mutual solubility, meaning more fuel may be lost to the IL phase. [HPy][BF4] often represents a balanced choice for effective desulfurization with manageable fuel loss.
Furthermore, the selectivity for different sulfur compounds is also clear, with extraction efficiency following the order: Dibenzothiophene (DBT) > Benzothiophene (BT) > Thiophene (TS) .[7] This is attributed to the increasing aromaticity and polarizability of the larger sulfur molecules, which leads to stronger interactions with the ionic liquid.
Performance Data & Key Parameters
The efficiency of extractive desulfurization is influenced by several operational parameters. The following tables summarize key performance data for pyridinium-based ionic liquids.
Table 1: Effect of Cation Alkyl Chain Length on Desulfurization Performance
| Ionic Liquid | Sulfur Compound | Sulfur Removal Efficiency (%) | Reference |
|---|---|---|---|
| [BPy][BF4] | Dibenzothiophene (DBT) | Lower | [7] |
| [HPy][BF4] | Dibenzothiophene (DBT) | Intermediate | [7] |
| [OPy][BF4] | Dibenzothiophene (DBT) | Higher | [7] |
Note: This table illustrates the general trend. Exact percentages depend on specific experimental conditions like IL:fuel ratio and temperature.
Table 2: Influence of IL-to-Fuel Mass Ratio on Sulfur Removal
| IL:Fuel Mass Ratio | Sulfur Removal of DBT (%) | Causal Insight |
|---|---|---|
| 1:5 | ~49% | Lower ratio limits the available extraction sites in the IL phase. |
| 1:3 | ~61% | Increasing the IL volume provides a greater driving force for mass transfer. |
| 1:1 | >75% | A higher ratio significantly improves single-pass efficiency but has economic trade-offs.[5] |
Data derived from studies on similar imidazolium-based ILs, illustrating a universally applicable principle.[5]
Table 3: Selectivity of [HPy][BF4] for Different Sulfur Compounds
| Sulfur Compound | Relative Extraction Efficiency | Scientific Rationale |
|---|---|---|
| Dibenzothiophene (DBT) | Highest | Larger π-system and higher polarizability lead to stronger π-π and dipole-dipole interactions.[7] |
| Benzothiophene (BT) | Intermediate | Intermediate aromatic character compared to DBT and Thiophene.[7] |
| Thiophene (TS) | Lowest | Smaller aromatic ring results in weaker interactions with the IL.[7] |
Experimental Workflows & Protocols
The following protocols provide a framework for laboratory-scale evaluation of [HPy][BF4] for the extractive desulfurization of a model fuel.
Protocol 1: Preparation of Model Fuel
Objective: To prepare a fuel sample with a known concentration of a specific sulfur compound.
Materials:
-
Dibenzothiophene (DBT, 98% purity or higher)
-
Sulfur-free n-octane or n-dodecane (analytical grade)
-
Analytical balance
-
Volumetric flask (e.g., 100 mL)
Procedure:
-
Calculate the mass of DBT required to achieve the desired sulfur concentration (e.g., 500 ppmw S).
-
Note: DBT (C₁₂H₈S) has a molecular weight of 184.26 g/mol , and sulfur has a molecular weight of 32.07 g/mol . The mass fraction of sulfur in DBT is 32.07 / 184.26 ≈ 0.174.
-
-
Accurately weigh the calculated mass of DBT using an analytical balance.
-
Transfer the DBT into a 100 mL volumetric flask.
-
Add a small amount of n-octane to dissolve the DBT completely.
-
Once dissolved, fill the flask to the 100 mL mark with n-octane.
-
Stopper the flask and invert it multiple times to ensure a homogenous solution.
Protocol 2: Extractive Desulfurization (EDS) Workflow
Objective: To perform the liquid-liquid extraction of sulfur compounds from the model fuel using [HPy][BF4].
Materials:
-
This compound ([HPy][BF4])
-
Prepared model fuel
-
Glass vials or flasks with sealed caps (e.g., 20 mL)
-
Magnetic stirrer and stir bars
-
Water bath or heating block for temperature control
-
Centrifuge
Procedure:
-
Add a defined volume or mass of the model fuel and [HPy][BF4] to a glass vial to achieve the desired mass ratio (e.g., 1:1).[5]
-
Place a magnetic stir bar in the vial.
-
Seal the vial tightly to prevent evaporation.
-
Place the vial in a water bath set to the desired extraction temperature (e.g., 30 °C). The extraction can be effectively performed at or near room temperature.[7][8]
-
Begin vigorous stirring to ensure intimate contact and maximize the interfacial area between the two liquid phases.
-
Continue stirring for a set duration. Equilibrium is often reached rapidly, typically within 5-30 minutes.[5][9]
-
After stirring, stop the agitation and allow the mixture to stand. If the phases do not separate cleanly due to density similarities or minor emulsion formation, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10 minutes to force a clean separation.
-
Two distinct liquid phases will be observed:
-
Upper Phase (Raffinate): The desulfurized model fuel.
-
Lower Phase (Extract): The sulfur-rich [HPy][BF4].
-
-
Carefully pipette the upper fuel phase into a clean, labeled vial for sulfur content analysis.
Protocol 3: Analysis of Sulfur Content
Objective: To quantify the sulfur concentration in the fuel phase before and after extraction.
Methodology:
-
The most common and reliable method for determining sulfur content in fuels is X-Ray Fluorescence (XRF) spectroscopy .[7] It is non-destructive, requires minimal sample preparation, and provides accurate results.
-
Alternatively, Gas Chromatography with a Flame Ionization Detector (GC-FID) or a sulfur-selective detector can be used to measure the concentration of the specific sulfur compound (e.g., DBT).
-
The sulfur removal efficiency is calculated using the following formula:
-
Sulfur Removal (%) = [(C₀ - Cₑ) / C₀] × 100
-
Where C₀ is the initial sulfur concentration and Cₑ is the final sulfur concentration after extraction.
-
Protocol 4: Regeneration and Recycling of [HPy][BF4]
Objective: To recover the ionic liquid for reuse, a critical step for process viability.
Causality: The interactions holding the sulfur compounds in the IL are reversible. By altering conditions, the sulfur compounds can be removed. Regeneration by distillation or re-extraction is a common approach.[10]
Materials:
-
Sulfur-rich [HPy][BF4] (extract phase)
-
Rotary evaporator
-
Vacuum pump
Procedure (Regeneration by Vacuum Distillation):
-
Transfer the sulfur-rich IL phase into the flask of a rotary evaporator.
-
Heat the IL gently under a high vacuum.
-
The more volatile sulfur compounds (like thiophene) will evaporate and can be collected in the condenser, leaving the purified IL behind.
-
The regenerated IL can be reused in subsequent extraction cycles. Studies have shown that pyridinium-based ILs can be recycled multiple times with only a slight decrease in activity.[10]
Process Visualization
The entire extractive desulfurization cycle can be visualized as a closed-loop process, emphasizing the recyclability of the ionic liquid.
Caption: Workflow of the extractive desulfurization process using [HPy][BF4].
Conclusion and Future Outlook
This compound serves as a highly effective and selective solvent for the extractive desulfurization of fuels. The process operates under mild conditions, offering a significant advantage over the energy-intensive hydrodesulfurization process, particularly for removing recalcitrant aromatic sulfur compounds. The ability to regenerate and recycle the ionic liquid is crucial for developing an economically and environmentally sustainable process. The protocols and data presented herein provide a robust foundation for researchers and scientists to explore and optimize IL-based desulfurization technologies, paving the way for the production of cleaner, ultra-low sulfur fuels.
References
-
ResearchGate. (n.d.). Ionic Liquids for Extractive Desulfurization of Fuels | Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Reseach on Desulfurization of Fuel Oil by Extraction with Ionic Liquid. Available from: [Link]
-
MDPI. (n.d.). Ionic Liquids as Green and Efficient Desulfurization Media Aiming at Clean Fuel. Available from: [Link]
-
ResearchGate. (n.d.). The Extractive Desulfurization of Fuels Using Ionic Liquids Based on FeCl3. Available from: [Link]
-
ResearchGate. (n.d.). Desulfurization of Fuel by Extraction with Pyridinium-Based Ionic Liquids. Available from: [Link]
-
ResearchGate. (n.d.). Extraction-oxidation desulfurization of fuel with pyridinium-based ionic liquid | Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Extraction of sulfur compounds from middle distillate fuels using ionic liquids and deep eutectic solvents: A critical review | Request PDF. Available from: [Link]
-
ResearchGate. (2021). (PDF) Ionic liquids for the removal of sulfur and nitrogen compounds in fuels: a review. Available from: [Link]
-
NIH. (2020). Oxidative-Extractive Desulfurization of Model Fuels Using a Pyridinium Ionic Liquid. Available from: [Link]
-
Arabian Journal of Chemistry. (2013). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Available from: [Link]
-
AIP Publishing. (n.d.). The Role of Extractive and Oxidative Desulphurization Techniques of Fuel Oils Using Ionic Liquids: An Overview. Available from: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Oxidative-Extractive Desulfurization of Model Fuels Using a Pyridinium Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Application Note: Investigating Lipase Stability with the Ionic Liquid 1-Hexylpyridinium Tetrafluoroborate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipases are a cornerstone of modern biocatalysis, with applications ranging from pharmaceutical synthesis to biofuel production. However, their operational stability often limits their industrial viability, particularly in non-aqueous environments or at elevated temperatures. Ionic liquids (ILs) have emerged as a promising class of solvents and additives capable of enhancing enzyme stability. This document provides a detailed guide and experimental protocols for evaluating the effect of 1-Hexylpyridinium tetrafluoroborate ([HPy][BF4]) on lipase stability. We will explore the underlying mechanisms of interaction and provide step-by-step methodologies for assessing enzymatic activity, thermal stability, and structural integrity using spectroscopic techniques.
Introduction: The Challenge of Lipase Stability
Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides. Their utility extends to a wide array of industrially significant reactions, including transesterification, acidolysis, and aminolysis.[1] Despite their versatility, lipases often suffer from denaturation and activity loss under process-relevant conditions, such as exposure to organic solvents and high temperatures.[2] This instability is a major bottleneck in the development of robust and economically feasible biocatalytic processes.
To overcome these limitations, significant research has focused on enzyme stabilization strategies. The use of ionic liquids (ILs)—salts with melting points below 100°C—offers a unique advantage.[3] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds.[3][4] The interaction between an IL and an enzyme is complex and depends heavily on the specific combination of the IL's cation and anion.[5][6]
This guide focuses on This compound ([HPy][BF4]) , an IL featuring a pyridinium-based cation with a C6 alkyl chain and the tetrafluoroborate anion. We will investigate its role as a potential stabilizer for a model lipase.
Table 1: Physicochemical Properties of this compound ([HPy][BF4])
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈NBF₄ | [7][8] |
| Molecular Weight | 251.07 g/mol | [7][8] |
| Melting Point | < Room Temperature | [7] |
| Density | 1.16 g/cm³ (at 23 °C) | [7] |
| Viscosity | 460 cP (at 18 °C) | [7] |
| CAS Number | 474368-70-2 | [8] |
Mechanism of Interaction: How [HPy][BF4] Influences Lipase Structure
The effect of an IL on lipase stability is a balance of competing interactions involving the cation, the anion, and the enzyme's surface residues.
-
The Cation ([HPy]⁺): The 1-hexylpyridinium cation possesses a dual nature. The pyridinium ring is aromatic and can engage in various interactions, while the hexyl chain provides a significant hydrophobic character. This alkyl chain can interact with hydrophobic patches on the lipase surface, particularly near the active site "lid," a mobile protein domain that controls substrate access.[1] Depending on the concentration, such hydrophobic interactions can either stabilize a favorable "open" conformation of the lid or, at higher concentrations, lead to destabilization.[9][10]
-
The Anion ([BF₄]⁻): The tetrafluoroborate anion is relatively small and can interact with positively charged residues (e.g., lysine, arginine) on the protein surface through electrostatic forces.[6] The nature of the anion is often the dominant factor in determining an IL's effect on enzyme stability.[5] While some studies suggest that anions like [BF₄]⁻ primarily interact via hydrogen bonding[11], others have found them to be more destabilizing than larger, more hydrophobic anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) due to stronger Coulomb interactions with the protein surface.[5][6]
The overall effect of [HPy][BF4] is thus a complex interplay: the cation's hydrophobic chain may anchor to the enzyme, while the anion modulates the enzyme's hydration shell and surface charge distribution.
Caption: Proposed interactions between [HPy][BF4] and a lipase enzyme.
Experimental Design & Protocols
A systematic investigation requires quantifying changes in lipase activity and structure in the presence of [HPy][BF4]. The following protocols provide a comprehensive framework for this analysis.
Caption: Workflow for evaluating the effect of [HPy][BF4] on lipase stability.
Protocol 1: Lipase Activity Assay using p-Nitrophenyl Acetate (p-NPA)
This colorimetric assay measures the hydrolysis of p-NPA to the yellow-colored p-nitrophenolate, which can be quantified spectrophotometrically at 410 nm.
Materials:
-
Lipase stock solution (e.g., 1 mg/mL in 50 mM potassium phosphate buffer, pH 7.0)
-
This compound ([HPy][BF4])
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
p-NPA stock solution (20 mM in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare a series of aqueous solutions of [HPy][BF4] at different concentrations (e.g., 0%, 5%, 10%, 20%, 50% v/v) in phosphate buffer.
-
In separate tubes, mix the lipase stock solution with each [HPy][BF4] solution in a 1:1 ratio. Incubate for 1 hour at room temperature to allow for equilibration.
-
Control: Prepare a control sample with lipase and buffer only (0% [HPy][BF4]).
-
-
Assay Execution (in a 96-well plate):
-
To each well, add 180 µL of the corresponding [HPy][BF4] buffer solution (without enzyme).
-
Add 10 µL of the p-NPA stock solution to each well and mix.
-
To initiate the reaction, add 10 µL of the equilibrated lipase-[HPy][BF4] sample (from Step 1) to each well.
-
Immediately start monitoring the absorbance at 410 nm every 30 seconds for 10 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Determine the enzyme activity using the Beer-Lambert law (ε for p-nitrophenol at pH 7.0 is ~15,000 M⁻¹cm⁻¹; adjust for path length).
-
Calculate the relative activity for each [HPy][BF4] concentration compared to the 0% control.
-
Scientist's Note (Causality): Isopropanol is used to dissolve the hydrophobic p-NPA substrate. Its final concentration in the assay is kept low (~5%) to minimize its own effect on lipase activity.[12] Running the assay across a range of IL concentrations is crucial, as ILs can act as activators at low concentrations and inhibitors at high concentrations.[10]
Protocol 2: Thermal Stability Assessment
This protocol evaluates the ability of [HPy][BF4] to protect the lipase from thermal denaturation.
Procedure:
-
Sample Preparation: Prepare lipase samples with and without a selected concentration of [HPy][BF4] (e.g., 20% v/v) as described in Protocol 1, Step 1.
-
Thermal Stress:
-
Aliquot the samples into several tubes.
-
Incubate the tubes at a range of challenging temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for a fixed time (e.g., 60 minutes).
-
Include a non-heated control kept on ice (represents 100% activity).
-
-
Residual Activity Measurement:
-
After incubation, cool all tubes on ice for 10 minutes to halt any further denaturation.
-
Measure the remaining lipase activity of each sample using the p-NPA assay described in Protocol 1 .
-
-
Data Analysis:
-
For each temperature, calculate the residual activity as a percentage of the non-heated control.
-
Plot residual activity (%) versus temperature for both the control and the [HPy][BF4]-treated samples. This allows for the estimation of the melting temperature (Tₘ), the temperature at which 50% of the initial activity is lost.
-
Table 2: Representative Thermal Stability Data
| Incubation Temperature (°C) | Residual Activity (%)(Control: 0% [HPy][BF4]) | Residual Activity (%)(20% v/v [HPy][BF4]) |
| 40 | 100 | 100 |
| 50 | 85 | 98 |
| 60 | 48 | 82 |
| 70 | 15 | 55 |
| Estimated Tₘ | ~61°C | ~73°C |
Trustworthiness: The inclusion of a non-heated control is essential to establish the baseline (100%) activity for each condition. This self-validating step ensures that any observed decrease in activity is due to thermal stress and not other factors.
Protocol 3: Structural Analysis via Spectroscopy
Spectroscopic methods provide direct insight into the structural integrity of the lipase.
A. Circular Dichroism (CD) Spectroscopy (Secondary Structure)
Procedure:
-
Sample Preparation: Prepare lipase samples (final concentration ~0.1-0.2 mg/mL) in buffer with and without [HPy][BF4]. The buffer should have low chloride content (e.g., phosphate buffer).
-
Data Acquisition:
-
Record far-UV CD spectra (190-260 nm) at a controlled temperature using a 1 mm path length cuvette.
-
Acquire a blank spectrum for each corresponding buffer (with and without IL) and subtract it from the protein spectrum.
-
-
Data Analysis:
-
Deconvolute the final spectra using a suitable algorithm (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures.[13]
-
B. Intrinsic Fluorescence Spectroscopy (Tertiary Structure)
Procedure:
-
Sample Preparation: Prepare lipase samples (final concentration ~0.05-0.1 mg/mL) in buffer with and without [HPy][BF4].
-
Data Acquisition:
-
Excite the intrinsic tryptophan residues of the lipase at 295 nm to minimize interference from tyrosine.
-
Record the emission spectrum from 310 to 400 nm.
-
Subtract the blank spectrum for each buffer condition.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λₘₐₓ). A blue shift (shift to a shorter wavelength) indicates the tryptophan residues are moving to a more hydrophobic environment (e.g., protein folding/compaction), while a red shift (shift to a longer wavelength) indicates exposure to a more polar solvent (e.g., unfolding).[14]
-
Table 3: Representative Spectroscopic Data
| Condition | α-Helix (%) | β-Sheet (%) | λₘₐₓ (nm) | Interpretation |
| Control (Buffer) | 28 | 35 | 342 | Native conformation in aqueous buffer. |
| 20% [HPy][BF4] | 30 | 34 | 338 | Minor increase in helical content; blue shift suggests a more compact and/or hydrophobic environment for tryptophans, consistent with stabilization.[14] |
| Denatured Control | <15 | <20 | 355 | Significant loss of secondary structure; red shift indicates unfolding and solvent exposure. |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for assessing the impact of this compound on lipase stability. By combining kinetic, thermal, and spectroscopic data, researchers can build a comprehensive picture of the IL-enzyme interaction. An observed increase in Tₘ, retention of secondary structure, and a blue-shifted fluorescence spectrum in the presence of [HPy][BF4] would collectively suggest a stabilizing effect.
These findings are critical for drug development professionals and process chemists looking to design more efficient and durable biocatalytic systems. Further studies could explore the impact of varying the cation's alkyl chain length or the anion to further optimize lipase stability and activity for specific industrial applications.
References
- New eutectic ionic liquids for lipase activation and enzymatic preparation of biodiesel. (n.d.).
- Suo, H., Qi, Q., Dai, X., Geng, X., Li, Q., Yang, J., Liu, G., Liu, R., & Xu, L. (2023). Metal–organic framework-supported ionic liquids for lipase immobilization: design, characterization, and investigation of catalytic performance. Reaction Chemistry & Engineering, 8(9), 2365-2374.
- Spectroscopic studies on the inhibitory effects of ionic liquids on lipase activity. (n.d.).
- de C. O. Macedo, A., et al. (2019). Insights into the effect of imidazolium-based ionic liquids on chemical structure and hydrolytic activity of microbial lipase. Bioprocess and Biosystems Engineering, 42(7), 1175-1184.
- Fan, G., et al. (2014). Influence of ionic liquids on lipase activity and stability in alcoholysis reactions. RSC Advances, 4(92), 50577-50585.
- Lau, R. M., et al. (2004). Impact of ionic liquid physical properties on lipase activity and stability. Journal of the American Chemical Society, 126(1), 4-5.
- Klähn, M., Lim, G. S., & Wu, P. (2011). How ion properties determine the stability of a lipase enzyme in ionic liquids: a molecular dynamics study. Physical Chemistry Chemical Physics, 13(41), 18647-18660.
- De Diego, T., et al. (2005). Understanding Structure-Stability Relationships of Candida antarctica Lipase B in Ionic Liquids. Biomacromolecules, 6(3), 1269-1275.
- Miao, J., et al. (2016). Spectroscopic studies on the inhibitory effects of ionic liquids on lipase activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 159, 149-155.
- Ionic Liquids: Efficient Media for the Lipase-Catalyzed Michael Addition. (n.d.).
- 1-Hexylpyridinium tetrafluorobor
- High-Purity this compound: Applications in Metal Plating. (n.d.).
- Lipase purification using ionic liquids as adjuvants in aqueous two-phase systems. (n.d.). Royal Society of Chemistry.
- 1-Hexylpyridinium tetrafluorobor
- Ionic Liquid Modification Optimizes the Interface between Lipase and Magnetic GO for Enhancing Biocatalysis. (2022). Industrial & Engineering Chemistry Research, 61(3), 1435-1445.
- Some 4-dimethylaminopyridinium-based ionic liquids and/or salts.
- 1-HEXYLPYRIDINIUM TETRAFLUOROBOR
- Assay Procedure for Lipase. (n.d.). Sigma-Aldrich.
- Zhang, Y., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(23), 16999.
- Impact of Ionic Liquid Physical Properties on Lipase Activity and Stability. (n.d.).
- Kamal, M. Z., et al. (2013). Lipase in aqueous-polar organic solvents: activity, structure, and stability. Protein Science, 22(7), 904-915.
- Kamal, M. Z., et al. (2013). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science, 22(7), 904-915.
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- 4. nbinno.com [nbinno.com]
- 5. Influence of ionic liquids on lipase activity and stability in alcoholysis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. How ion properties determine the stability of a lipase enzyme in ionic liquids: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, >99% | IoLiTec [iolitec.de]
- 8. This compound | C11H18BF4N | CID 2734181 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Spectroscopic studies on the inhibitory effects of ionic liquids on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal–organic framework-supported ionic liquids for lipase immobilization: design, characterization, and investigation of catalytic performance - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Hexylpyridinium Tetrafluoroborate
Welcome to the Technical Support Center for the purification of 1-Hexylpyridinium tetrafluoroborate ([C₆Py][BF₄]). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of water and halide impurities from this ionic liquid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Persistent High Water Content in [C₆Py][BF₄]
-
Question: I've dried my this compound under vacuum, but Karl Fischer titration still shows a high water content. What's going wrong and how can I fix it?
-
Answer: This is a common issue stemming from the hygroscopic nature of many ionic liquids, including those with a tetrafluoroborate anion.[1] Even brief exposure to the atmosphere can lead to significant water absorption. Here’s a systematic approach to ensure effective drying:
-
Causality: The high viscosity of ionic liquids can trap water molecules, making their removal a kinetically slow process.[2] Simply applying a vacuum might not be sufficient without adequate heating to increase the vapor pressure of the water and decrease the ionic liquid's viscosity.
-
Troubleshooting Steps:
-
Optimize Drying Conditions: A thin film of the ionic liquid on a rotary evaporator is more effective than a static bulk sample.[2] Gradually increase the temperature of the water bath to 70–80°C while maintaining a high vacuum (e.g., <1.5 Torr).[3] Be cautious not to exceed the thermal stability limit of your ionic liquid.[4]
-
Extend Drying Time: For viscous ionic liquids, extended drying times of 24 to 72 hours may be necessary to achieve low water content.[3]
-
Inert Atmosphere Handling: After drying, handle the ionic liquid exclusively under an inert atmosphere (e.g., in a glovebox) to prevent reabsorption of atmospheric moisture.
-
Verification: Use a reliable method like coulometric Karl Fischer titration to accurately determine the final water content.[5][6] This method is highly sensitive and selective for water.[6]
-
-
Issue 2: Suspected Halide Contamination and Unreliable Test Results
-
Question: My synthesis of this compound involved a halide precursor, and a simple silver nitrate test on a washed sample was negative. However, I'm observing inconsistencies in my application. How can I reliably detect and remove halide impurities?
-
Answer: The silver nitrate (AgNO₃) test is notoriously unreliable for quantifying halide impurities in ionic liquids and can give false negatives.[7][8] Halide ions can significantly impact the physicochemical properties of ionic liquids, leading to erroneous experimental data.[9][10]
-
Causality: The synthesis of many ionic liquids, including those with tetrafluoroborate anions, often involves a metathesis reaction that can leave residual halide ions in the final product.[9][11] These impurities can be difficult to remove completely by simple washing, especially in water-miscible ionic liquids like this compound.[12][13]
-
Troubleshooting Steps:
-
Accurate Quantification: For reliable halide quantification, use instrumental methods like Ion Chromatography (IC) or Total Reflection X-ray Fluorescence (TXRF) spectrometry.[7][9][14] These techniques can detect halide impurities at parts-per-million (ppm) levels.[14]
-
Halide Removal with Silver Salts: A robust method for halide removal is precipitation with a silver salt that has a non-coordinating anion, such as silver tetrafluoroborate (AgBF₄). The reaction forms an insoluble silver halide (AgX, where X = Cl, Br, I) that can be removed by filtration.[15][16][17]
-
Alternative Adsorption Method: For removal from aqueous solutions, adsorption onto activated carbon has shown promise.[18][19][20] However, for the pure ionic liquid, the silver salt precipitation method is more direct.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove water and halide impurities from this compound?
A1: Both water and halide impurities can significantly alter the fundamental properties of an ionic liquid. Water can affect viscosity, density, conductivity, and electrochemical windows.[1][21] Halide impurities are known to increase viscosity, decrease density, and can act as poisons in catalytic applications or interfere with electrochemical measurements.[9] For applications in drug development and sensitive chemical syntheses, the purity of the ionic liquid is paramount for reproducibility and obtaining accurate results.
Q2: What is the best practice for storing purified this compound?
A2: Due to its hygroscopic nature, purified this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). A desiccator or a glovebox is an ideal storage environment to prevent moisture reabsorption.
Q3: Can I use molecular sieves to dry this compound?
A3: Yes, molecular sieves (typically 3Å) can be used to remove water from ionic liquids.[3] However, studies have shown that for some ionic liquids, vacuum drying at elevated temperatures can achieve a lower final water content.[3][22] If using molecular sieves, ensure they are properly activated before use and that the ionic liquid is stirred with the sieves to facilitate water absorption.
Q4: I've noticed the tetrafluoroborate anion (BF₄⁻) can hydrolyze. Is this a concern during purification?
A4: Yes, the hydrolysis of the tetrafluoroborate anion is a valid concern, especially in the presence of water and at elevated temperatures.[23][24] The hydrolysis can produce fluoride ions and boric acid. It is crucial to minimize the time the ionic liquid is exposed to high temperatures in the presence of significant water content. Performing the vacuum drying step efficiently helps to mitigate this degradation pathway.
Experimental Protocol: Purification of this compound
This protocol outlines a two-step process to first remove water and then halide impurities.
Part A: Water Removal via Vacuum Drying
-
Setup: Place the this compound into a round-bottom flask, ensuring the volume does not exceed half of the flask's capacity to allow for a large surface area.
-
Apparatus: Connect the flask to a rotary evaporator equipped with a high-vacuum pump and a cold trap.
-
Drying:
-
Begin rotation to create a thin film of the ionic liquid on the flask wall.
-
Gradually apply vacuum, aiming for a pressure below 1.5 Torr.
-
Slowly increase the temperature of the water bath to 70-80°C.
-
Continue drying under these conditions for at least 24 hours. For highly viscous or very wet samples, extend the time to 48-72 hours.
-
-
Verification: After drying, and while maintaining an inert atmosphere, take an aliquot for Karl Fischer titration to confirm the water content is within your acceptable limits (e.g., <100 ppm).
Part B: Halide Removal via Silver Salt Precipitation
This procedure should be performed in the dark to prevent the photoreduction of the silver salt and the resulting silver halide.
-
Dissolution: Under an inert atmosphere, dissolve the dried this compound in a minimal amount of anhydrous acetone.
-
Precipitation: Slowly add a stoichiometric amount of silver tetrafluoroborate (AgBF₄) dissolved in anhydrous acetone to the ionic liquid solution. The amount of AgBF₄ should be calculated based on the halide content determined by ion chromatography or another suitable method.
-
Stirring: Stir the mixture at room temperature for 12-24 hours, protected from light. A precipitate of silver halide (AgX) will form.
-
Filtration: Filter the mixture through a fine frit or a syringe filter (e.g., 0.2 µm PTFE) to remove the precipitated silver halide.
-
Solvent Removal: Remove the anhydrous acetone from the filtrate using a rotary evaporator under reduced pressure.
-
Final Drying: Subject the purified ionic liquid to a final vacuum drying step (as described in Part A) for several hours to remove any residual solvent.
-
Purity Confirmation: Analyze the final product for water content (Karl Fischer titration) and halide content (ion chromatography) to confirm purity.
Quantitative Data Summary
| Parameter | Method | Typical Target Value | Reference |
| Water Content | Karl Fischer Titration | < 100 ppm | [5][6] |
| Halide Content | Ion Chromatography | < 8 ppm (LOQ) | [9] |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids.
- Zhang, S., et al. (2006). Environmentally friendly and effective removal of Br and Cl impurities in hydrophilic ionic liquids by electrolysis and reaction. Journal of Molecular Liquids, 124(1-3), 113-117.
- Vander Hoogerstraete, T., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3989-3995.
- Villagrán, C., et al. (2006). Quantification of Halide in Ionic Liquids using Ion Chromatography. Analytical and Bioanalytical Chemistry, 385(4), 748-754.
-
Vander Hoogerstraete, T., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. ACS Publications. Retrieved from [Link]
- Hsieh, Y., et al. (2008). IC Determination of Halide Impurities in Ionic Liquids. Journal of the Chinese Chemical Society, 55(1), 1-7.
- Vander Hoogerstraete, T., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3989-3995.
- Wilson, J. D., & Rovey, J. L. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SCITECH 2022 Forum.
- Google Patents. (2004). A purification method of ionic liquids to obtain their high purity.
- Heym, F., et al. (2016). Gas Drying Using Supported Ionic Liquids. Chemie Ingenieur Technik, 88(9), 1332-1333.
- Wilson, J. D., & Rovey, J. L. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SciTech Forum.
- Lemus, J., & Palomar, J. (2015). Composition and structural effects on the adsorption of ionic liquids onto activated carbon.
- Sulaiman, M. N. B. (2012). Drying of Ionic Liquid. Universiti Teknologi PETRONAS.
-
Monils Chemical Engineering Science & Technology (Shanghai) Co., Ltd. (2019). How to dry an ionic liquid?. Retrieved from [Link]
- Lemus, J., & Palomar, J. (2023). Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. In Ionic Liquids for Environmental Issues. Royal Society of Chemistry.
- Lemus, J., et al. (2016). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. RSC Advances, 6(52), 46830-46838.
-
Request PDF. (n.d.). Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. Retrieved from [Link]
- Ghandi, K. (2020). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. Molecules, 25(21), 5136.
- Almutairi, S. M., et al. (2021). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterization. Arabian Journal of Chemistry & Environmental Research, 8, 19-46.
-
Request PDF. (n.d.). Miscibility of imidazolium and pyridinium ionic liquids including BF4− at the air/water interface. Retrieved from [Link]
- Gries, S., et al. (2018). In Situ Determination of the Water Content of Ionic Liquids. ChemElectroChem, 5(11), 1478-1485.
- Muhammad, A., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438.
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
- Ortega, J., et al. (2006). Thermodynamic Properties of 1-Butyl-3-methylpyridinium Tetrafluoroborate and Its Mixtures with Water and Alkanols.
-
Request PDF. (n.d.). Bromide and Other Halide Ion Removal From Drinking Waters Using Silver‐Amended Coagulation. Retrieved from [Link]
- Albéniz, A. C., et al. (2010). Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction. Dalton Transactions, 39(28), 6503-6512.
-
Request PDF. (n.d.). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. Retrieved from [Link]
-
Request PDF. (n.d.). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
Request PDF. (n.d.). Properties of 1-hexyl-3-methylimidazolium tetrafluoroborate mixtures. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hexyl-3-methylimidazolium tetrafluoroborate. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
- Wang, W., et al. (2013). Halide ions effects on surface excess of long chain ionic liquids water solutions. The Journal of Physical Chemistry B, 117(44), 13884-13892.
-
Wikipedia. (n.d.). Silver halide. Retrieved from [Link]
-
Request PDF. (n.d.). Halide removal from water using silver doped magnetic-microparticles. Retrieved from [Link]
-
Request PDF. (n.d.). The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate. Retrieved from [Link]
- Muhammad, A., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. UTP Scholars.
- Wang, Y., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1867.
- Swatloski, R. P., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. Green Chemistry, 12(4), 657-661.
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- 4. edcc.com.cn [edcc.com.cn]
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- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
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- 18. Composition and structural effects on the adsorption of ionic liquids onto activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions with 1-Hexylpyridinium Tetrafluoroborate as a Catalyst
Welcome to the technical support center for 1-Hexylpyridinium tetrafluoroborate ([HPy][BF4]), a versatile pyridinium-based ionic liquid catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound as a catalyst.
Q1: What are the primary applications of this compound in catalysis?
This compound is a type of ionic liquid (IL) that has gained attention as a "green" solvent and catalyst in various organic syntheses.[1][2] Its key applications include:
-
Multicomponent Reactions (MCRs): It serves as an efficient medium for the synthesis of heterocyclic compounds, often leading to higher yields and shorter reaction times compared to conventional solvents.[3]
-
Biodiesel Synthesis: It can be used in the esterification of free fatty acids, a crucial step in the production of biodiesel from feedstocks with high acid content.[4][5]
-
Cycloaddition Reactions: The unique properties of ionic liquids like [HPy][BF4] can influence the catalytic activity in reactions such as the cycloaddition of propylene oxide and carbon dioxide.[6]
-
Reactions Requiring a Mild, Acidic Catalyst: The tetrafluoroborate anion (BF4-) can facilitate reactions that benefit from mild Lewis or Brønsted acidity.[7]
Q2: What makes this compound an attractive "green" catalyst?
The term "green" in this context refers to several advantageous properties of ionic liquids:
-
Low Vapor Pressure: Ionic liquids have negligible vapor pressure, which significantly reduces air pollution compared to volatile organic compounds (VOCs).[2][8]
-
Thermal Stability: They are often stable at high temperatures, allowing for a wider range of reaction conditions.[8]
-
Recyclability: Due to their low solubility in many organic solvents, ionic liquid catalysts can often be easily separated from the reaction mixture and reused, minimizing waste.[2][6]
However, it's important to note that the "greenness" of ionic liquids is a subject of ongoing research, with some concerns about their synthesis, biodegradability, and potential toxicity.[9]
Q3: How do I handle and store this compound?
While generally stable, proper handling and storage are crucial for maintaining the catalytic activity of [HPy][BF4]:
-
Hygroscopicity: Although more stable than some other ionic liquids, it can still absorb moisture from the atmosphere. Store it in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
-
Purity: Impurities, particularly water and halide ions, can significantly impact catalytic performance. Ensure you are using a high-purity grade or consider purification steps if you suspect contamination.
Q4: Can this compound be used as both a solvent and a catalyst?
Yes, one of the significant advantages of ionic liquids is their ability to act as both the reaction medium and the catalyst.[1][6] This can simplify reaction setups and workups. However, the optimal amount will depend on the specific reaction. In some cases, using it as a co-solvent with a conventional organic solvent might be beneficial.
II. Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Low or No Product Yield
Q: My reaction is not proceeding, or the yield is significantly lower than expected. What are the potential causes and how can I fix this?
A: Low yield is a common issue with several potential root causes. Let's break them down in a logical troubleshooting workflow.
dot
Caption: Troubleshooting workflow for low reaction yield.
1. Verify Catalyst Activity and Purity:
-
Problem: The presence of impurities, especially water, can drastically reduce the catalytic activity of ionic liquids.
-
Causality: Water can hydrolyze the tetrafluoroborate anion, leading to the formation of hydrogen fluoride (HF), which can alter the reaction pathway or deactivate the catalyst. Halide impurities can also interfere with catalytic cycles.
-
Solution:
-
Drying: Dry the ionic liquid under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours before use.
-
Purity Analysis: If possible, verify the purity of your [HPy][BF4] using techniques like NMR or by checking for halide contamination with a silver nitrate test.
-
Fresh Catalyst: As a control, run the reaction with a fresh, unopened bottle of the catalyst.
-
2. Optimize Catalyst Loading:
-
Problem: Insufficient catalyst may lead to slow reaction rates and low conversion.
-
Causality: The catalyst concentration directly influences the number of active sites available for the reaction.
-
Solution:
-
Perform a catalyst loading study. A typical starting range for ionic liquid catalysts is 5-20 mol%.
-
Create a table to track the results of varying catalyst concentrations against product yield.
-
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 5 | 24 | 15 |
| 10 | 24 | 45 |
| 15 | 24 | 70 |
| 20 | 24 | 72 |
3. Adjust Reaction Temperature:
-
Problem: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Causality: Reaction rates are highly dependent on temperature. The viscosity of ionic liquids also decreases at higher temperatures, which can improve mass transfer.[10]
-
Solution:
-
Incrementally increase the reaction temperature (e.g., in 10-20°C steps) and monitor the reaction progress. Be mindful of the thermal stability of your substrates and products.
-
Conversely, some reactions may have competing side reactions at higher temperatures. If you observe the formation of byproducts, consider lowering the temperature.
-
4. Evaluate Solvent Effects:
-
Problem: If you are using a co-solvent, its properties might not be optimal for the reaction.
-
Causality: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of reaction intermediates. Some solvents can have a dramatic effect on selectivity.[11]
-
Solution:
-
If using [HPy][BF4] as the sole solvent, ensure all reactants are sufficiently soluble.
-
If using a co-solvent, screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).
-
Difficulty in Product Separation and Catalyst Recycling
Q: I'm struggling to separate my product from the ionic liquid, and my recycled catalyst shows decreased activity. What should I do?
A: This is a common challenge with ionic liquid catalysis. The key is to exploit the unique physical properties of the ionic liquid.
dot
Caption: Workflow for product separation and catalyst recycling.
1. Optimizing Product Extraction:
-
Problem: The product is soluble in the ionic liquid, making separation difficult.
-
Causality: The high polarity of [HPy][BF4] can lead to significant solubility of polar organic products.
-
Solution:
-
Liquid-Liquid Extraction: This is the most common method. Use a non-polar organic solvent in which your product is soluble but the ionic liquid is not (e.g., diethyl ether, hexane, ethyl acetate). Perform multiple extractions (3-5 times) to maximize product recovery.
-
Distillation: If your product is volatile and thermally stable, direct distillation from the reaction mixture can be a highly effective, solvent-free separation method.[2]
-
Protocol for Extraction:
-
Cool the reaction mixture to room temperature.
-
Add an appropriate volume of the chosen extraction solvent.
-
Stir vigorously for 10-15 minutes.
-
Allow the layers to separate. The denser ionic liquid phase will be at the bottom.
-
Carefully remove the top organic layer.
-
Repeat the extraction process with fresh solvent.
-
Combine the organic extracts and process as usual (drying, solvent removal).
-
-
2. Ensuring Effective Catalyst Recycling:
-
Problem: The recycled catalyst is less effective than the fresh catalyst.
-
Causality: This is likely due to the accumulation of residual products, byproducts, or moisture in the ionic liquid phase.
-
Solution:
-
Washing: After product extraction, wash the ionic liquid phase with a small amount of the extraction solvent to remove any remaining organic residues.
-
Drying is Critical: This is the most crucial step. After washing, subject the ionic liquid to high vacuum at an elevated temperature (60-80°C) for several hours to remove all traces of the organic solvent and any absorbed water.
-
Monitor Performance: Keep track of the catalyst's performance over several cycles. A gradual decrease in activity is normal, but a sharp drop indicates a problem with the recycling procedure.
-
| Recycle Run # | Yield (%) |
| 1 (Fresh) | 95 |
| 2 | 94 |
| 3 | 91 |
| 4 | 88 |
| 5 | 75 |
In this example, the significant drop in yield after the 4th cycle suggests catalyst deactivation.
Reaction Selectivity Issues
Q: My reaction is producing a mixture of products or undesired isomers. How can this compound influence selectivity, and how can I control it?
A: Ionic liquids can significantly influence reaction selectivity due to their structured environment and interactions with reaction intermediates.
1. Understanding the Influence of the Ionic Liquid:
-
The organized, charged nature of the ionic liquid can create "cages" or "pockets" that favor the formation of certain transition states over others, leading to enhanced stereoselectivity or regioselectivity.
-
The viscosity of the ionic liquid can also play a role by affecting the diffusion rates of reactants and intermediates.
2. Strategies to Improve Selectivity:
-
Temperature Adjustment: As a general rule, lowering the reaction temperature often increases selectivity by favoring the product formed via the lowest energy transition state.
-
Solvent Tuning: Adding a small amount of a specific co-solvent can disrupt or enhance the structured environment of the ionic liquid, thereby altering selectivity.
-
Substrate Modification: Small changes to the substrate, such as adding a bulky protecting group, can create steric hindrance that directs the reaction towards a single product.
III. References
-
Applications of ionic liquids in organic synthesis and catalysis. (2013). ResearchGate. [Link]
-
Ionic Liquids in Catalysis. (2021). MDPI. [Link]
-
Applications of Ionic Liquids in Organic Synthesis. (n.d.). SciSpace. [Link]
-
The Use of Supported Acidic Ionic Liquids in Organic Synthesis. (2014). ResearchGate. [Link]
-
Organic Synthesis in Ionic Liquids. (n.d.). DORAS | DCU Research Repository. [Link]
-
Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterizatio. (n.d.). MOCEDES. [Link]
-
This compound. (n.d.). gsrs. [Link]
-
Catalytic synthesis of biodiesel from high free fatty acid-containing feedstocks. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. (n.d.). PMC - NIH. [Link]
-
Biodiesel synthesis from used cooking oil via esterification-transesterification using jackfruit derived waste solid catalysts. (n.d.). Jurnal Polimesin. [Link]
-
Multicomponent reactions and ionic liquids: a perfect synergy for eco-compatible heterocyclic synthesis. (2012). CORE. [Link]
-
The Green Synthesis of Biodiesel via Esterification in Water Catalyzed by the Phosphotungstic Acid–Functionalized Hydrophobic MCM–41 Catalyst. (n.d.). MDPI. [Link]
-
Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. (n.d.). Arabian Journal of Chemistry. [Link]
-
One-step production of biodiesel from rice bran oil catalyzed by chlorosulfonic acid modified zirconia via simultaneous esterification and transesterification. (2013). PubMed. [Link]
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate. (n.d.). Journal of Chemical & Engineering Data - ACS Publications. [Link]
Sources
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- 2. doras.dcu.ie [doras.dcu.ie]
- 3. files01.core.ac.uk [files01.core.ac.uk]
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- 9. mdpi.com [mdpi.com]
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- 11. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Storage of 1-Hexylpyridinium Tetrafluoroborate
Welcome to the Technical Support Center for 1-Hexylpyridinium tetrafluoroborate ([C₆Py][BF₄]). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this ionic liquid in your experiments. My aim is to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 474368-70-2) is a room-temperature ionic liquid (IL).[1][2] Unlike traditional solvents, it has a low vapor pressure, which significantly reduces the risk of inhalation exposure.[3][4] However, it's crucial to recognize that "low volatility" does not equate to "no hazard." The primary risks associated with [C₆Py][BF₄] are skin and eye irritation. Some sources indicate it may be harmful if swallowed.[5] Although not classified as a hazardous substance by all agencies, it is prudent to handle it with care as the toxicological properties have not been fully investigated.[1][6]
A key, and often overlooked, characteristic of many ionic liquids, including those with a tetrafluoroborate anion, is their hygroscopic nature—they readily absorb moisture from the atmosphere.[7][8][9] This can affect the material's properties and, in the presence of water, the tetrafluoroborate anion can slowly decompose, potentially forming hazardous substances like hydrogen fluoride (HF).[10][11]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is your first line of defense. The following should be considered non-negotiable when working with this and other ionic liquids:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles are essential to protect against splashes.[12] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring large volumes or during vigorous mixing.[12][13] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or latex gloves provide an effective barrier.[12][14] It is critical to inspect gloves for any signs of degradation or punctures before each use and to dispose of them properly after handling the substance.[13] |
| Body Protection | Laboratory Coat | A standard lab coat is generally sufficient for handling small quantities. For larger volumes or in situations with a significant splash risk, a chemical-resistant apron over the lab coat is recommended.[12][13] |
| Respiratory Protection | Generally Not Required | Due to its low vapor pressure, respiratory protection is typically not necessary when handling [C₆Py][BF₄] in a well-ventilated area.[3][4] However, if you are working with it at elevated temperatures or creating an aerosol, a risk assessment should be performed to determine if a respirator is needed. |
Q3: What are the ideal storage conditions for this compound to maintain its integrity?
Proper storage is paramount to prevent moisture absorption and degradation.[9]
-
Containers: Store in tightly sealed, airtight containers.[9] Glass is preferable to plastic, as some ionic liquids can interact with polymers.
-
Atmosphere: For applications that are highly sensitive to water content, storing under an inert atmosphere, such as in a glovebox or desiccator with dry nitrogen or argon, is strongly recommended.[15]
-
Temperature: Store at room temperature, away from direct sunlight and heat sources.[11]
-
Environment: Keep in a cool, dry, and well-ventilated area.
Q4: How should I properly dispose of this compound and contaminated materials?
Waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Waste Segregation: Do not mix [C₆Py][BF₄] waste with other chemical waste streams unless you have confirmed their compatibility.
-
Labeling: All waste containers must be clearly and accurately labeled.
-
Disposal Method: Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. In general, it should be disposed of as chemical waste.
Troubleshooting Guide
Scenario 1: I've observed a change in the color and viscosity of my this compound. What could be the cause?
-
Potential Cause: The most likely culprit is moisture absorption. Water contamination can lead to changes in the physical properties of ionic liquids, including decreased viscosity and potential color changes. It can also initiate slow decomposition of the tetrafluoroborate anion.[10][11]
-
Troubleshooting Steps:
-
Assess the extent of the issue: If the change is minor and your application is not sensitive to small amounts of water, you may be able to proceed with caution.
-
Drying the Ionic Liquid: For applications requiring anhydrous conditions, you can dry the ionic liquid by heating it under a high vacuum. However, be aware that heating can also accelerate decomposition. A more controlled method is to use a Schlenk line or a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Preventative Measures: Review your storage and handling procedures. Ensure containers are always tightly sealed and consider implementing storage under an inert atmosphere.
-
Scenario 2: I've accidentally spilled a small amount of this compound on the lab bench. What is the correct clean-up procedure?
-
Immediate Actions:
-
Alert others: Inform your colleagues in the immediate vicinity of the spill.
-
Don appropriate PPE: Ensure you are wearing your safety goggles, lab coat, and chemical-resistant gloves.
-
-
Clean-up Procedure:
-
Containment: For a small spill, you can absorb it with an inert material like sand, silica gel, or a universal binder.[16]
-
Collection: Carefully scoop the absorbed material into a suitable, labeled container for chemical waste.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, as it is miscible with [C₆Py][BF₄]), followed by soap and water.[17]
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to your institution's guidelines.
-
Visualizing the Spill Response Workflow
The following diagram outlines the decision-making process for handling a spill of this compound.
Caption: Decision tree for responding to a this compound spill.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Room-Temperature Ionic Liquids (RTILs): A Comprehensive Guide.
- RSC Publishing. (n.d.). Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis.
- MDPI. (2024, April 11). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families.
- Benchchem. (n.d.). Technical Support Center: Managing Moisture in Hygroscopic Ionic Liquids.
- PubChem. (n.d.). This compound.
- ResearchGate. (2024, April 8). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families.
- The Journal of Physical Chemistry B. (2024, June 14). On the Moisture Absorption Capability of Ionic Liquids.
- Iolitec. (2022, September 20). Safety Data Sheet.
- High-Purity this compound: Applications in Metal Plating. (n.d.).
- EXIL - USC. (n.d.). Ionic liquid synthesis: safety and good working practices.
- gsrs. (n.d.). This compound.
- IoLiTec. (n.d.). This compound, >99%.
- ResearchGate. (2015, September 1). How do I handle with ionic liquids?.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- TCI Chemicals. (2025, April 1). SAFETY DATA SHEET.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Iolitec. (2018, June 26). Safety Data Sheet.
- Alfa Chemistry. (2018, December 25). Ionic Liquids [Video]. YouTube.
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- 4. youtube.com [youtube.com]
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- 17. iolitec.de [iolitec.de]
Technical Support Center: Troubleshooting Poor Yields in Reactions with 1-Hexylpyridinium Tetrafluoroborate
Welcome to the technical support center for 1-hexylpyridinium tetrafluoroborate, [HPy][BF₄]. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile ionic liquid (IL) as a solvent or catalyst. In the following sections, we address common challenges, particularly poor reaction yields, in a practical question-and-answer format. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the expertise to optimize your future experiments.
Frequently Asked Questions (FAQs)
Category 1: Ionic Liquid Quality and Handling
Question 1: My reaction is sluggish or failing completely. Could the quality of my this compound be the issue?
Answer: Absolutely. The purity and handling of an ionic liquid are paramount for reproducible and high-yielding reactions. Unlike conventional molecular solvents, ILs can contain non-obvious impurities that significantly impact chemical processes. The primary culprits are typically residual water, halides from synthesis, and organic starting materials.[1][2]
The tetrafluoroborate ([BF₄]⁻) anion is particularly susceptible to slow decomposition in the presence of water, which can alter the IL's properties and interfere with your reaction.[3]
Expert Insight & Troubleshooting Protocol:
-
Assess Water Content: The most critical first step is to quantify the water content. The ideal method is Karl Fischer titration. For many moisture-sensitive reactions, a water content of <100 ppm is required.
-
Purity Verification: If possible, verify the purity using ¹H and ¹⁹F NMR spectroscopy. Look for signals that do not correspond to the 1-hexylpyridinium cation or the [BF₄]⁻ anion. Halide impurities, such as bromide or chloride, can be detected by ion chromatography.
-
Drying the Ionic Liquid: If the water content is high, rigorous drying is necessary.
Detailed Protocol: Drying this compound
-
Apparatus: Schlenk flask, high-vacuum pump (<0.1 mbar), magnetic stirrer, and a heating mantle with a temperature controller.
-
Procedure:
-
Place the [HPy][BF₄] in the Schlenk flask with a stir bar.
-
Heat the flask to 60-80°C. Caution: Do not exceed the thermal stability limit of the IL. While many ILs are stable at high temperatures, prolonged heating can cause decomposition.[2]
-
Apply high vacuum while stirring vigorously. The stirring creates a larger surface area, facilitating more efficient water removal.
-
Continue drying for at least 12-24 hours.
-
Cool the flask to room temperature under an inert atmosphere (e.g., Nitrogen or Argon) before use.
-
Re-verify the water content using Karl Fischer titration to confirm the effectiveness of the drying process.
-
Visual Workflow: Pre-reaction Qualification of [HPy][BF₄]
Caption: Workflow for ionic liquid quality control.
Category 2: Reaction Conditions and Optimization
Question 2: My yield is low despite using high-purity [HPy][BF₄]. How do I optimize my reaction conditions?
Answer: Optimizing reaction conditions in an ionic liquid involves a different paradigm than in conventional solvents. The unique properties of [HPy][BF₄], such as its high viscosity and distinct solvation capabilities, must be considered.[3][4] Key parameters to investigate are temperature, reactant concentration, and choice of co-solvent.
Expert Insight & Troubleshooting Protocol:
-
Temperature Profile: Ionic liquids often have a wide liquid range and high thermal stability, making temperature a powerful optimization tool.[4][5]
-
Problem: The high viscosity of [HPy][BF₄] (460 cP at 18°C) can cause mass transfer limitations, leading to slow reaction rates.[3]
-
Solution: Gradually increase the reaction temperature in 10°C increments. This will decrease the viscosity and enhance reaction kinetics. Monitor the reaction for byproduct formation, as excessive heat can lead to decomposition of your substrate or the IL itself.[6] A thermal stability analysis using Thermogravimetric Analysis (TGA) can establish the safe upper-temperature limit.[2]
-
-
Solvent Miscibility and Co-solvents: While [HPy][BF₄] can dissolve a wide range of compounds, the solubility of highly nonpolar or polar reactants might be limited.[4]
-
Problem: Poor solubility of a key reactant leads to a heterogeneous mixture and low effective concentration.
-
Solution: Consider using a co-solvent. However, the choice is critical. Studies on pyridinium-based tetrafluoroborates show they have very low solubility in nonpolar solvents like toluene, but toluene is highly soluble within the IL phase.[7][8] This suggests that a biphasic system might form. Choose a co-solvent that is miscible with the IL and helps solubilize your reactants.
-
Table 1: Miscibility of [HPy][BF₄] with Common Organic Solvents
| Solvent | Polarity | Expected Miscibility | Notes |
|---|---|---|---|
| Toluene | Nonpolar | Very Low (Forms Biphasic System)[7][8] | Useful for product extraction, not as a co-solvent. |
| Dichloromethane | Polar Aprotic | Miscible | A common choice for reactions and work-up.[9] |
| Acetonitrile | Polar Aprotic | Miscible | Often used in IL-based reactions.[6] |
| Water | Polar Protic | Miscible | Use with caution due to the potential for [BF₄]⁻ hydrolysis.[3] |
| Ethanol | Polar Protic | Miscible | Can act as a reactant or interfere with certain reactions. |
-
Catalytic Concentration: In some cases, pyridinium ILs can act as catalysts.[10][11] The yield may be highly sensitive to the IL loading.
-
Problem: The reaction rate is dependent on the concentration of the ionic liquid itself.
-
Solution: If using [HPy][BF₄] in a catalytic amount, perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[11]
-
Visual Aid: Troubleshooting Low Yields
Caption: Decision tree for optimizing reaction conditions.
Category 3: Work-up and Ionic Liquid Recycling
Question 3: My reaction appears to be successful, but I am struggling to isolate my product and my yields are poor after purification. How can I improve my work-up procedure?
Answer: Product isolation from an ionic liquid can be challenging due to the IL's negligible vapor pressure, which prevents its removal by evaporation.[12] The most common and effective method is liquid-liquid extraction. The key is to select an extraction solvent in which your product is highly soluble but the [HPy][BF₄] is not.
Expert Insight & Troubleshooting Protocol:
-
Solvent Selection for Extraction:
-
Principle: Exploit the low solubility of [HPy][BF₄] in nonpolar organic solvents.[7][8]
-
Recommended Solvents: For nonpolar to moderately polar organic products, solvents like diethyl ether, ethyl acetate, or toluene are excellent choices. Perform multiple small-volume extractions (e.g., 3 x 20 mL) rather than one large-volume extraction for higher efficiency.
-
Verification: After extraction, check the organic phase for IL contamination using ¹H NMR. The characteristic pyridinium signals should be absent.
-
-
Product Isolation for Polar, Water-Soluble Compounds:
-
If your product is also soluble in water, you cannot simply wash the IL away. In this scenario, techniques like distillation or sublimation (if your product is volatile) or chromatography might be necessary.
-
-
Ionic Liquid Recycling:
-
Importance: A key advantage of ILs is their reusability.[4] However, improperly recycled ILs can introduce accumulated impurities into subsequent reactions.[13]
-
Protocol:
-
After extracting your product, the remaining IL phase may contain residual starting materials or byproducts.
-
Wash the IL phase with the same nonpolar solvent used for extraction to remove any remaining organic-soluble impurities.
-
If byproducts are polar, a wash with water may be effective, but remember that this will require rigorous drying of the IL afterward (see Protocol in Q1).
-
Dry the washed ionic liquid under high vacuum as described previously to remove the wash solvent and any absorbed water.
-
Before reuse, verify the purity of the recycled IL to ensure it meets the standards for your reaction.
-
-
Summary of Key Parameters
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 474368-70-2 | [3][14] |
| Molecular Formula | C₁₁H₁₈BF₄N | [3][14] |
| Molecular Weight | 251.07 g/mol | [3][14] |
| Density | ~1.16 g/cm³ (at 23°C) | [3] |
| Viscosity | 460 cP (at 18°C) | [3] |
| Conductivity | 0.90 mS/cm (at 30°C) | [3][15] |
| Key Feature | Anion can slowly decompose in the presence of water. |[3] |
References
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PubMed Central. [Link]
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega. [Link]
-
Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]
-
High-Purity this compound: Applications in Metal Plating. Dubichem. [Link]
-
Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. accedaCRIS. [Link]
-
Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. ACS Publications. [Link]
-
Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. ResearchGate. [Link]
-
Pyrylium- and Pyridinium-Based Ionic Liquids as Friction Modifiers for Greases. ACS Applied Materials & Interfaces. [Link]
-
Synthesis of pyridinium-based ionic liquids. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
IONIC LIQUIDS: PREPARATIONS AND LIMITATIONS. UI Scholars Hub. [Link]
-
Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. Elsevier. [Link]
-
A Review of Ionic Liquids, Their Limits and Applications. MDPI. [Link]
-
Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterizatio. MOCEDES. [Link]
-
This compound. GSRS. [Link]
-
Emerging Trends in Ionic Liquid Formulations: A Critical Review. Journal of Pharmaceutical Research International. [Link]
-
Ionic liquid. Wikipedia. [Link]
-
Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems. Frontiers. [Link]
-
This compound. Oakwood Chemical. [Link]
-
Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. ResearchGate. [Link]
-
Thermodynamic Properties of 1-Butyl-3-methylpyridinium Tetrafluoroborate and Its Mixtures with Water and Alkanols. ResearchGate. [Link]
-
Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. White Rose Research Online. [Link]
-
Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium... ResearchGate. [Link]
-
Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. RSC Publishing. [Link]
-
Chemical Recycling: State of Play. CHEM Trust. [Link]
-
Recycling and Reuse of Spent LIBs: Technological Advances and Future Directions. MDPI. [Link]
-
Toxicity of imidazolium- and pyridinium-based ionic liquids and the co-metabolic degradation of N-ethylpyridinium tetrafluoroborate. Digital Commons @ NJIT. [Link]
-
Ionic conductivities of 1-butylpyridinium tetrafluoroborate. ResearchGate. [Link]
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- 10. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. chemtrust.org [chemtrust.org]
- 14. This compound | C11H18BF4N | CID 2734181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | 474368-70-2 [amp.chemicalbook.com]
Technical Support Center: Optimization of Electrochemical Performance with 1-Hexylpyridinium Tetrafluoroborate ([HPy][BF4])
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 1-Hexylpyridinium tetrafluoroborate, also known as [HPy][BF4]. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this ionic liquid in their electrochemical experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and field-proven insights necessary to anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes. This document is structured to provide rapid answers to common questions and in-depth solutions to more complex issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and application of this compound.
Q1: What are the primary applications of this compound in electrochemistry?
A1: this compound is a room-temperature ionic liquid (IL) with a unique set of properties making it suitable for various electrochemical applications.[1] It is primarily investigated as an electrolyte in energy storage devices like electric double-layer capacitors (EDLCs or supercapacitors) and batteries.[2][3] Its non-volatility and thermal stability offer safety advantages over traditional organic solvents.[4][5] Additionally, it finds use in electrodeposition and as a medium for electrochemical synthesis.[1][6]
Q2: What are the key physical properties of [HPy][BF4] that I should be aware of?
A2: The performance of [HPy][BF4] as an electrolyte is directly linked to its physical properties. Key parameters include its viscosity, ionic conductivity, density, and electrochemical stability window (ESW). It's important to note that [HPy][BF4] has a relatively high viscosity at room temperature, which can impact ion mobility and, consequently, conductivity.
| Property | Value | Conditions | Source |
| Molecular Formula | C11H18NBF4 | - | [2] |
| Molecular Weight | 251.07 g/mol | - | [2] |
| Viscosity | 460 cP | 18 °C | [2] |
| Density | 1.16 g/cm³ | 23 °C | [2] |
| Conductivity | 0.90 mS/cm | 30 °C | [2] |
Q3: Is [HPy][BF4] sensitive to water or air?
A3: Yes, this is a critical handling consideration. The tetrafluoroborate (BF4-) anion is susceptible to slow hydrolysis in the presence of water, which can lead to the formation of hydrogen fluoride (HF) and other byproducts.[2][7] This degradation can adversely affect electrochemical performance and the integrity of your cell components. Therefore, it is imperative to handle [HPy][BF4] in a controlled atmosphere, such as a glovebox with low moisture and oxygen levels.
Q4: Can I mix [HPy][BF4] with organic solvents?
A4: Absolutely. In fact, it is a common strategy to mitigate the high viscosity of [HPy][BF4].[3] Mixing with low-viscosity organic solvents like acetonitrile (AN) or propylene carbonate (PC) can significantly enhance the ionic conductivity of the electrolyte.[3][8] However, the addition of a co-solvent will also affect the electrochemical stability window and other properties of the electrolyte, so optimization is key.[3]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low Ionic Conductivity and Poor Rate Performance
Q: My device shows high internal resistance and poor performance at high charge/discharge rates. The cyclic voltammetry (CV) curves are distorted from the ideal rectangular shape. What's causing this?
A: This is a classic symptom of low ionic conductivity in the electrolyte, which is often linked to the high viscosity of pure [HPy][BF4].[2] The sluggish movement of ions leads to a high equivalent series resistance (ESR) and limits the ability of the device to perform efficiently at high rates.
Troubleshooting Steps:
-
Verify Purity and Water Content:
-
Cause: Water and halide impurities can significantly decrease conductivity and overall performance.[9] The BF4- anion is known to be hydrolytically unstable.[7]
-
Solution: Ensure your [HPy][BF4] is of high purity (>99%) and has been properly dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove residual water. Perform all electrolyte preparation and cell assembly inside a glovebox.
-
-
Introduce a Low-Viscosity Co-Solvent:
-
Cause: The intrinsic viscosity of [HPy][BF4] (460 cP at 18°C) is a primary limiting factor.[2]
-
Solution: Create a binary electrolyte by mixing [HPy][BF4] with an organic solvent like acetonitrile (AN) or propylene carbonate (PC).[3] This will decrease the overall viscosity and increase ion mobility.[8] Start with a weight ratio of 3:1 (IL to solvent) and optimize from there. Be aware that the choice and concentration of the solvent will alter the electrolyte's properties.[3]
-
-
Increase Operating Temperature:
-
Cause: The viscosity of ionic liquids is highly temperature-dependent, decreasing significantly as temperature rises.[10]
-
Solution: If your experimental setup allows, try running your tests at a moderately elevated temperature (e.g., 40-60 °C). This can dramatically improve conductivity and performance.[11]
-
Issue 2: Narrow Electrochemical Stability Window (ESW)
Q: I'm observing electrolyte decomposition at voltages lower than expected, leading to poor cycling stability and capacity fade. How can I address this?
A: The ESW is the potential range within which the electrolyte remains stable without being oxidized or reduced. A narrow ESW limits the operating voltage of the device and, consequently, its energy density.
Troubleshooting Steps:
-
Re-evaluate Purity:
-
Cause: Impurities, especially water, can significantly reduce the practical ESW of an electrolyte.[3] Water hydrolysis can create species that are electrochemically active at lower potentials.
-
Solution: Rigorous drying of the ionic liquid, any added salts, and solvents is crucial. Use Karl-Fischer titration to quantify water content to ensure it is in the low ppm range.
-
-
Consider the Co-Solvent's Impact:
-
Cause: While organic co-solvents improve conductivity, they often have a narrower ESW than the pure ionic liquid.[3] The overall ESW of the mixture can be limited by the component that decomposes first.
-
Solution: If a wide voltage window is critical, you may need to use a lower concentration of the co-solvent or select a solvent with a known wider ESW. Propylene carbonate generally offers better thermal and electrochemical stability than acetonitrile.[3]
-
-
Check Electrode Material Compatibility:
-
Cause: The measured ESW is not just a property of the electrolyte but of the entire electrode-electrolyte system.[3] Some electrode materials can catalytically promote electrolyte decomposition.
-
Solution: Review literature on the compatibility of your specific electrode material (e.g., activated carbon, graphene, LiFePO4) with pyridinium-based ionic liquids. The stability on a platinum or glassy carbon electrode may not be representative of the stability with a high-surface-area porous carbon.[3]
-
Issue 3: Inconsistent or Irreproducible Results
Q: My experimental results vary significantly between seemingly identical cells. What could be the source of this variability?
A: Irreproducibility often points to uncontrolled variables in material handling and cell assembly. Given the hygroscopic nature of [HPy][BF4] and its sensitivity to impurities, consistency is key.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Ionic Liquid Handling: Always handle and store [HPy][BF4] inside an argon-filled glovebox. Use the same batch for a series of comparative experiments.
-
Electrode Fabrication: Ensure your electrodes are highly uniform in terms of mass loading, thickness, and density. Any variation here will directly translate to performance differences.
-
Cell Assembly: Standardize your cell assembly process. Use a torque wrench for consistent pressure in coin cells, and ensure the separator is fully and evenly wetted with the electrolyte. The amount of electrolyte used should be consistent across all cells.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Binary Electrolyte ([HPy][BF4] with Acetonitrile)
This protocol describes the preparation of a 1 M solution of a lithium salt in a 3:1 weight ratio mixture of [HPy][BF4] and acetonitrile (AN).
Materials:
-
This compound ([HPy][BF4]), high purity (>99%)
-
Acetonitrile (AN), anhydrous (<50 ppm water)
-
Lithium tetrafluoroborate (LiBF4), battery grade
-
Volumetric flasks, pipettes, and magnetic stirrer (all glassware oven-dried at 120 °C for >4 hours)
Procedure (to be performed entirely within an argon-filled glovebox):
-
Drying: Place the required amount of [HPy][BF4] and LiBF4 in separate glass vials. Transfer to a vacuum oven connected to the glovebox antechamber. Dry under vacuum at 80 °C for 12 hours to remove any trace moisture. Allow to cool to room temperature inside the glovebox.
-
Mixing the Solvent System:
-
Place a beaker on a balance.
-
Add the desired mass of dried [HPy][BF4] (e.g., 7.50 g).
-
Add the required mass of anhydrous acetonitrile to achieve a 3:1 ratio (e.g., 2.50 g).
-
Add a magnetic stir bar and stir gently until a single-phase, homogeneous liquid is formed.
-
-
Dissolving the Salt:
-
Calculate the required mass of LiBF4 to achieve a 1 M concentration in the final volume of the mixed solvent. Note: You will need to calculate the final volume based on the masses and densities of the components.
-
Slowly add the dried LiBF4 to the stirring [HPy][BF4]/AN mixture.
-
Continue stirring until the salt is fully dissolved. This may take some time. Gentle heating (to ~40 °C) can be applied to expedite dissolution.
-
-
Storage: Store the final electrolyte in a tightly sealed container inside the glovebox. Protect from light.
Workflow Diagram for Electrolyte Preparation:
Caption: Workflow for preparing a binary ionic liquid electrolyte.
References
- 1-Hexylpyridinium tetrafluorobor
- Almutairi, S. M., et al. (2021). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts.
- Bhattacharjee, Y., et al. (2017). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor.
- High Purity 1-Hexyl-3-methylimidazolium Tetrafluoroborate Supplier. NINGBO INNO PHARMCHEM CO.,LTD.
-
Harris, K. R., et al. (2007). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate. Journal of Chemical & Engineering Data. [Link]
- High-Purity this compound: Applications in Metal Plating.
-
Kim, J., et al. (2020). Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. PMC - NIH. [Link]
- Ghandi, K. (2014).
-
Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ResearchGate. [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. [Link]
-
Ionic Liquid Electrolytes for Safer and More Reliable Sodium Battery Systems. MDPI. [Link]
-
A Novel Triethylammonium Tetrafluoroborate Electrolyte for Enhanced Supercapacitor Performance over a Wide Temperature Range. MDPI. [Link]
-
Electrical Conductivity and Viscosity of Aqueous Binary Mixtures of 1-Alkyl-3-methyl Imidazolium Tetrafluoroborate at Four Temperatures. ResearchGate. [Link]
-
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation. [Link]
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- 5. Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: 1-Hexylpyridinium Tetrafluoroborate ([Hpyr][BF4])
Introduction: Navigating the Lifecycle of a Versatile Ionic Liquid
Welcome to the technical support guide for 1-Hexylpyridinium tetrafluoroborate ([Hpyr][BF4]). As a pyridinium-based ionic liquid (IL), [Hpyr][BF4] offers a unique set of properties, including negligible vapor pressure and thermal stability, making it an attractive medium for a variety of chemical transformations.[1] However, its effectiveness in a green chemistry context is intrinsically linked to its efficient recycling and reuse. The financial and environmental cost of ionic liquids necessitates robust recovery protocols to make their large-scale application viable.[2]
This guide is designed for researchers, scientists, and drug development professionals who utilize [Hpyr][BF4] in their work. It moves beyond simple protocols to provide a deeper understanding of the challenges you may face during its recovery and purification post-reaction. We will explore the causality behind common issues and offer field-proven solutions to ensure the integrity and purity of your recycled ionic liquid.
Troubleshooting Guide: Common Issues in [Hpyr][BF4] Recycling
This section addresses specific problems encountered during the recovery process in a direct question-and-answer format.
Q1: My recovery yield of [Hpyr][BF4] is consistently low after my reaction. What are the likely causes and how can I improve it?
A1: Low recovery is a multifaceted issue often stemming from the separation technique employed. Given the non-volatile nature of ionic liquids, the most common recovery methods are liquid-liquid extraction to remove organic products and subsequent evaporation of the extraction solvent.[3][4][5]
Causality and Solutions:
-
Partial Miscibility: While [Hpyr][BF4] is highly polar and generally immiscible with nonpolar organic solvents like hexane or diethyl ether, some partitioning can occur, especially if your reaction products or residual starting materials act as phase-transfer agents.
-
Emulsion Formation: Vigorous mixing during extraction can lead to stable emulsions at the liquid-liquid interface, trapping a significant amount of the ionic liquid.
-
Thermal Degradation: Aggressive heating to remove residual solvents can lead to decomposition, reducing your final yield. The thermal stability of ionic liquids is not infinite, and prolonged exposure to high temperatures can cause degradation.[6]
Recommended Actions:
-
Optimize Solvent Extraction:
-
Solvent Choice: Use a highly nonpolar solvent (e.g., hexane, cyclohexane, or diethyl ether) to maximize the immiscibility with [Hpyr][BF4] and efficiently extract nonpolar organic products.[5]
-
Extraction Protocol: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Allow adequate time for phase separation and consider gentle rocking instead of vigorous shaking to prevent emulsions.
-
-
Solvent Removal under Mild Conditions:
Q2: My recycled [Hpyr][BF4] is discolored and shows unexpected peaks in its ¹H NMR spectrum. What are the likely impurities and how can I remove them?
A2: Discoloration and spectral impurities are clear indicators of contamination. The primary culprits are residual organic molecules (products, by-products, or starting materials) and degradation products of the ionic liquid itself.
Causality and Solutions:
-
Residual Organics: Inefficient extraction will leave organic compounds dissolved in the ionic liquid phase.
-
Anion Hydrolysis: The tetrafluoroborate ([BF₄]⁻) anion is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[8][9][10] This reaction can produce highly corrosive hydrofluoric acid (HF), which can degrade both the cation and other molecules in the system.[9]
-
Cation Degradation: While the pyridinium cation is relatively stable, prolonged heat or harsh chemical environments can lead to decomposition.
Recommended Purification Protocol:
-
Initial Wash: If your IL is water-miscible and the impurities are not, washing with deionized water can be effective. However, be mindful that this introduces water that must be rigorously removed.
-
Liquid-Liquid Extraction: As detailed in Q1, perform thorough extraction with an appropriate immiscible organic solvent to remove organic residues.
-
Decolorization with Activated Carbon:
-
Dissolve the recovered IL in a minimal amount of a suitable solvent (e.g., acetone or dichloromethane).
-
Add a small amount of activated charcoal (typically 1-2% by weight).
-
Stir the mixture at room temperature for several hours.
-
Remove the charcoal by filtration through a pad of Celite®.
-
Remove the solvent under reduced pressure.
-
-
Purity Verification: After purification, confirm the IL's integrity using analytical methods. ¹H NMR is excellent for detecting organic impurities, while Karl Fischer titration is the standard for quantifying water content.[11][12] Ion chromatography can be used to detect halide impurities or byproducts of anion hydrolysis.[13]
Table 1: Analytical Techniques for Purity Assessment of Recycled [Hpyr][BF4]
| Analytical Technique | Purpose | Common Impurities Detected |
| ¹H NMR Spectroscopy | Structural confirmation and detection of organic impurities. | Residual solvents, starting materials, reaction by-products. |
| Karl Fischer Titration | Precise quantification of water content. | Water.[11] |
| Ion Chromatography | Detection and quantification of anionic impurities. | Halides (Cl⁻, Br⁻), hydrolysis products (e.g., [BF₃(OH)]⁻).[13] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Indicates the presence of volatile impurities or decomposition at lower temperatures.[14] |
Q3: I suspect my [Hpyr][BF4] is decomposing during recycling, especially when heating. What are the signs of decomposition and how can I prevent it?
A3: Decomposition is a critical concern, as it not only reduces yield but also introduces impurities that can interfere with subsequent reactions. The primary pathways are hydrolysis of the [BF₄]⁻ anion and thermal degradation.
Signs of Decomposition:
-
Acidity Change: Hydrolysis of [BF₄]⁻ produces acidic byproducts, leading to a noticeable decrease in the pH of aqueous washes.[8][10]
-
Formation of Precipitates: In some cases, hydrolysis can lead to the formation of insoluble byproducts.[9]
-
Inconsistent Reaction Outcomes: Using a decomposed IL as a solvent can lead to poor yields, unexpected side reactions, or catalyst deactivation in subsequent experiments.
Prevention Strategies:
-
Minimize Water Contact: Use anhydrous solvents for reactions and extractions whenever possible. If aqueous workups are necessary, minimize the contact time and temperature.
-
Control Temperature: This is the most critical factor. Never exceed the recommended thermal limits of the ionic liquid. Use high vacuum to facilitate solvent removal at lower temperatures.[15] A study on similar imidazolium-based tetrafluoroborate ILs highlights that thermal decomposition can occur under high vacuum at elevated temperatures.[16]
-
Inert Atmosphere: For final drying, sweeping the IL with a dry, inert gas like nitrogen or argon can effectively remove volatile impurities without requiring high temperatures.[6] This method has been shown to be faster and gentler than vacuum heating alone.[6]
Workflow for Minimizing Decomposition During Recycling
Caption: Workflow highlighting critical temperature control points.
Frequently Asked Questions (FAQs)
Q: What is the most effective general method for separating [Hpyr][BF4] from nonpolar organic products? A: Liquid-liquid extraction is the most straightforward and widely used method.[5] Because [Hpyr][BF4] is a salt, it is highly polar and will preferentially stay in its own phase when washed with a nonpolar organic solvent like hexane, diethyl ether, or ethyl acetate.[5] The nonpolar products will be extracted into the organic layer, which can then be physically separated.
Q: Can I use distillation to purify [Hpyr][BF4]? A: You cannot distill the ionic liquid itself under normal laboratory conditions. Ionic liquids are defined by their extremely low vapor pressure, meaning they will decompose at the high temperatures required for them to boil.[15][17] However, vacuum distillation is an excellent technique for removing volatile solvents from the ionic liquid.[3][15] This is a core principle of IL recycling: the products or solvents are distilled away, leaving the IL behind.[2]
Q: How can I effectively remove water from my recycled [Hpyr][BF4]? A: Rigorous drying is essential, as water can participate in the hydrolysis of the [BF₄]⁻ anion.[8][10] The standard procedure is to heat the ionic liquid (e.g., 70-80°C) under high vacuum for several hours.[7] For thermally sensitive applications, an alternative is to bubble dry nitrogen through the gently heated liquid, which can efficiently carry away moisture at lower temperatures.[6] The final water content should be verified by Karl Fischer titration.[11]
Q: What is a simple, visual test for halide impurities in my recycled IL? A: While not quantitative, a simple qualitative test for halide impurities (like Cl⁻ or Br⁻ from the synthesis) can be performed by dissolving a small sample of the IL in deionized water and adding a few drops of an aqueous silver nitrate (AgNO₃) solution. The formation of a white or off-white precipitate (AgCl or AgBr) indicates the presence of halide impurities. For quantitative results, ion chromatography is the preferred method.[11][13]
Decision Tree for Troubleshooting [Hpyr][BF4] Recycling
Caption: A troubleshooting guide for recycling issues.
References
-
Zhou, F., Liang, Y., & Liu, W. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(67), 38641-38659. [Link]
-
NCBI. (n.d.). Recovery and purification of ionic liquids from solutions: a review - PMC. [Link]
-
Seddon, K. R., et al. (2008). Purity specification methods for ionic liquids. Green Chemistry, 10(4), 419-428. [Link]
-
Li, W., et al. (2007). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Journal of Chemical & Engineering Data, 52(1), 246-248. [Link]
-
Semantic Scholar. (2008). Purity specification methods for ionic liquids. [Link]
-
Chalmers University of Technology. (2024). Techniques for recovery and recycling of ionic liquids: A review. [Link]
-
Rutz, S., et al. (2017). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. Analytical Letters, 50(15), 2393-2405. [Link]
-
SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. [Link]
- Google Patents. (n.d.). A purification method of ionic liquids to obtain their high purity.
-
Muhammad, N., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438. [Link]
-
Ho, T. D., et al. (2021). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Analytical Chemistry, 93(1), 314-343. [Link]
-
ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse. [Link]
-
V. V. Namboodiri, et al. (2002). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research, 35(10), 805-817. [Link]
-
ResearchGate. (n.d.). Synthesis, purification and recycling of ionic liquid. [Link]
-
RSC Publishing. (2018). Recovery and purification of ionic liquids from solutions: a review. [Link]
-
ResearchGate. (n.d.). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. [Link]
-
NIH. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. [Link]
-
MOCEDES. (n.d.). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterizatio. [Link]
-
Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
White Rose Research Online. (n.d.). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. [Link]
-
ResearchGate. (n.d.). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. [Link]
-
GSRS. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). PURIFICATION OF ORGANIC ELECTROLYTE – 1,1'-BISPYROPYRROLIDINIUM TETRAFLUOROBORATE. [Link]
-
Semantic Scholar. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. [Link]
-
ResearchGate. (n.d.). Thermodynamic Properties of 1-Butyl-3-methylpyridinium Tetrafluoroborate and Its Mixtures with Water and Alkanols. [Link]
-
chemeurope.com. (n.d.). Tetrafluoroborate. [Link]
-
NIH. (2022). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. [Link]
-
ResearchGate. (n.d.). A Study on the Tetrafluoroborate Decomposition Reaction and Removal of Fluoride Using Aluminum. [Link]
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PubChem. (n.d.). 1-Hexyl-3-methylimidazolium tetrafluoroborate. [Link]
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Oakwood Chemical. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. [Link]
-
Da-peng, L., et al. (2010). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry, 3(2), 101-105. [Link]
-
Semantic Scholar. (2013). A Study on the Tetrafluoroborate Decomposition Reaction and Removal of Fluoride Using Aluminum. [Link]
-
ResearchGate. (n.d.). 1‐Butyl‐3‐methyl‐imidazolium Tetrafluoroborate as a Recyclable Reaction Medium for Henry Reaction. [Link]
-
ResearchGate. (n.d.). 1‐Butyl‐3‐methylimidazolium Tetrafluoroborate ([Bmim]BF4) Ionic Liquid: A Novel and Recyclable Reaction Medium for the Synthesis of vic‐Diamines. [Link]
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Technical Support Center: Enhancing the Conductivity of 1-Hexylpyridinium Tetrafluoroborate Electrolytes
Welcome to the technical support center for 1-Hexylpyridinium Tetrafluoroborate ([HPy][BF4]) electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this ionic liquid and seeking to optimize its conductivity for various applications. Here, we will address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline conductivity of pure this compound?
A1: The intrinsic conductivity of pure, high-purity (>99%) this compound is relatively modest. At 30°C, the expected conductivity is approximately 0.90 mS/cm.[1] This value can be influenced by factors such as temperature and the presence of impurities.
Q2: Why is the viscosity of an ionic liquid important for its conductivity?
A2: Viscosity is a critical parameter because it directly impacts ion mobility.[2][3] In a highly viscous medium, the movement of the 1-hexylpyridinium cations and tetrafluoroborate anions is hindered, leading to lower ionic conductivity. Strategies to enhance conductivity often focus on reducing the electrolyte's viscosity.
Q3: Can small amounts of water affect the conductivity of [HPy][BF4]?
A3: Yes, even trace amounts of water can significantly influence the conductivity of ionic liquids. Initially, the addition of water tends to increase conductivity.[4][5] This is primarily attributed to a reduction in viscosity, which enhances ion mobility.[4] However, excessive water content can lead to a decrease in conductivity by reducing the concentration of charge carriers.[4] It's also important to note that the tetrafluoroborate anion can slowly decompose in the presence of water.[1]
Q4: What are the primary factors that influence the conductivity of pyridinium-based ionic liquids?
A4: The conductivity of pyridinium-based ionic liquids like [HPy][BF4] is influenced by several factors, including:
-
Alkyl Chain Length: The length of the alkyl chain on the pyridinium ring affects viscosity and, consequently, conductivity.[6][7]
-
Anion Choice: The nature of the anion plays a significant role in determining the ionic liquid's properties, including its thermal stability and conductivity.[6]
-
Temperature: Generally, increasing the temperature will decrease the viscosity and increase the ionic conductivity.[8][9]
-
Purity: The presence of impurities can significantly impact the measured conductivity.[8][10]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Measured Conductivity is Significantly Lower Than Expected
If your measured conductivity for [HPy][BF4] is well below the expected 0.90 mS/cm at 30°C, it is likely due to the presence of impurities.
Causality:
Impurities, such as residual starting materials from synthesis (e.g., halide salts), organic solvents, or absorbed water, can disrupt the ionic pathways and increase the viscosity of the electrolyte, thereby lowering conductivity.[10][11] Colored impurities, in particular, have been shown to affect the electrochemical properties of pyridinium-based ionic liquids.[8]
Solutions & Experimental Protocols:
A rigorous purification process is crucial to achieve the intrinsic conductivity of the ionic liquid.
Protocol 1: Purification using Activated Charcoal and Solvent Extraction
This protocol is effective for removing organic and colored impurities.
Materials:
-
This compound (impure)
-
Activated charcoal
-
Acetonitrile or Methanol (lowers viscosity to aid filtration)[12]
-
Ethyl acetate or Diethyl ether (for washing)[12]
-
Filtration apparatus (e.g., Buchner funnel with fine filter paper or a syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the impure [HPy][BF4] in a minimal amount of acetonitrile or methanol to reduce its viscosity.
-
Charcoal Treatment: Add activated charcoal to the solution (approximately 1-2% w/w). Stir the mixture vigorously for several hours at room temperature. The charcoal will adsorb organic impurities.[10][12]
-
Filtration: Filter the mixture to remove the activated charcoal. Due to the viscosity of the ionic liquid, this step may be slow. Using a solvent to lower the viscosity is beneficial here.[12] Centrifugation followed by decantation can also be an effective method to separate the charcoal.[12]
-
Solvent Removal: Remove the acetonitrile or methanol using a rotary evaporator.
-
Washing: Wash the resulting ionic liquid with a non-polar solvent like ethyl acetate or diethyl ether to remove any remaining non-polar impurities.[12] Vigorously mix the ionic liquid with the solvent and then allow the phases to separate. Decant the solvent layer. Repeat this step 2-3 times.
-
Drying: Dry the purified [HPy][BF4] under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual solvents and water.[11][13] A nitrogen sweeping method can also be effective and faster for removing volatile impurities.[13]
Caption: Workflow for the purification of [HPy][BF4].
Issue 2: Need for Higher Conductivity Than the Intrinsic Value
For many electrochemical applications, a higher conductivity than the baseline of [HPy][BF4] is desirable.
Causality:
The conductivity of an ionic liquid is determined by the number of charge carriers and their mobility.[14] To enhance conductivity, one can either increase the number of mobile ions or decrease the viscosity of the medium to facilitate faster ion transport.[15]
Solutions & Experimental Protocols:
1. Addition of a Co-solvent:
Introducing a low-viscosity molecular solvent can significantly decrease the overall viscosity of the electrolyte, thereby increasing ionic conductivity.[15]
Common Co-solvents:
-
Propylene Carbonate (PC)
-
Ethylene Carbonate (EC)
-
Dimethyl Carbonate (DMC)
-
Acetonitrile (ACN)
-
Fluorinated solvents (for high-voltage applications)[16][17]
Protocol 2: Preparation of a Co-solvent-based Electrolyte
Materials:
-
Purified this compound
-
Anhydrous co-solvent (e.g., Propylene Carbonate)
-
Glovebox or dry room environment
Procedure:
-
Environment: Perform all steps in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
-
Weighing: Accurately weigh the desired amount of [HPy][BF4] and the co-solvent to achieve the target molar ratio or weight percentage.
-
Mixing: Combine the ionic liquid and co-solvent in a clean, dry vial.
-
Homogenization: Stir the mixture until a homogeneous solution is obtained. Gentle heating may be applied if necessary to aid dissolution, but ensure the temperature remains well below the decomposition temperature of the components.
-
Characterization: Measure the conductivity of the resulting binary mixture using a calibrated conductivity meter. It is recommended to test a range of concentrations to find the optimal ratio, as conductivity often peaks at a specific solvent concentration before decreasing due to dilution of charge carriers.[15]
2. Addition of a Lithium Salt:
For applications such as lithium-ion batteries, the addition of a lithium salt (e.g., LiBF4 or LiTFSI) is necessary to provide Li+ charge carriers. While this increases the number of charge carriers, it also typically increases the viscosity, which can have a counteracting effect on conductivity.[2][18][19]
Protocol 3: Preparation of a Lithium Salt-Containing Electrolyte
Materials:
-
Purified this compound
-
Anhydrous lithium salt (e.g., Lithium tetrafluoroborate - LiBF4)
-
Glovebox or dry room environment
Procedure:
-
Environment: Work in an inert, dry atmosphere.
-
Drying: Ensure the lithium salt is thoroughly dried under vacuum before use, as they are often hygroscopic.
-
Weighing and Mixing: Accurately weigh the [HPy][BF4] and the lithium salt to achieve the desired concentration. Combine them in a vial.
-
Dissolution: Stir the mixture until the lithium salt is fully dissolved. This may require extended stirring and gentle heating.
-
Optimization: The concentration of the lithium salt needs to be carefully optimized. Increasing the salt concentration generally decreases overall ionic conductivity due to increased viscosity but increases the Li+ transference number.[18][19][20] The optimal concentration will be a trade-off between these two effects for the specific application.
Table 1: Effect of Additives on Ionic Liquid Electrolytes (Illustrative)
| Electrolyte Composition | Typical Effect on Viscosity | Typical Effect on Conductivity | Rationale |
| Pure [HPy][BF4] | High | Baseline | Intrinsic property |
| [HPy][BF4] + Water (low conc.) | Decreases[4] | Increases[4] | Reduced viscosity enhances ion mobility[4] |
| [HPy][BF4] + Molecular Solvent | Decreases significantly[15] | Increases to an optimum, then decreases[15] | Viscosity reduction dominates at low concentration; charge carrier dilution at high concentration[15] |
| [HPy][BF4] + Lithium Salt | Increases[2][18] | Decreases[2][18] | Increased viscosity and ion pairing impede ion mobility[2][18] |
Issue 3: Conductivity Degradation Over Time or at Elevated Temperatures
A decrease in conductivity during an experiment can indicate decomposition of the electrolyte.
Causality:
Pyridinium-based ionic liquids, while generally stable, can degrade under certain conditions. The tetrafluoroborate anion is susceptible to slow hydrolysis in the presence of water, especially at elevated temperatures.[1] Thermal decomposition can also occur, leading to the formation of less conductive byproducts.
Solutions:
-
Moisture Control: Rigorously exclude water from your experimental setup. Use anhydrous solvents and salts, and operate in a dry, inert atmosphere.
-
Thermal Stability: Operate within the recommended thermal stability window for [HPy][BF4]. If high temperatures are required, consider using a more thermally stable anion, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻).
-
Inert Atmosphere: For long-term or high-temperature experiments, ensure the electrolyte is maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
Caption: Factors leading to conductivity loss in [HPy][BF4].
References
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Recovery and purification of ionic liquids from solutions: a review - PMC. (n.d.). PubMed Central. [Link]
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Effects of Li Salt and Additive Content on the Electrochemical Performance of [C4C1mim]-Based Ionic Liquid Electrolytes. (n.d.). MDPI. [Link]
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The influence of water on the structural and transport properties of model ionic liquids. (2010, June 18). The Journal of Chemical Physics. [Link]
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Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. (n.d.). ACS Publications. [Link]
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Ionic Liquid Enhancement of Polymer Electrolyte Conductivity and their Effects on the Performance of Electrochemical Devices. (n.d.). ResearchGate. [Link]
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About the Purification Route of Ionic Liquid Precursors. (n.d.). MDPI. [Link]
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How to purify ionic liquids???? (2016, August 26). ResearchGate. [Link]
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Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. (n.d.). PMC. [Link]
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The peculiar effect of water on ionic liquids and deep eutectic solvents. (2018, October 9). RSC Publishing. [Link]
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The ionic conductivity of various ionic liquids as a function of weight... (n.d.). ResearchGate. [Link]
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How to Enhance Ionic Conductivity in Polymer Electrolytes. (2025, June 20). Patsnap Eureka. [Link]
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Effects of Lithium Salt Concentration in Ionic Liquid Electrolytes on Battery Performance of LiNi0.5Mn0.3Co0.2O2/Graphite Cells. (n.d.). J-Stage. [Link]
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Enhanced Ion Conductivity in a Poly(ionic liquid)-Grafted Nanoparticle-Based Single-Ion Conductor. (2024, March 22). ACS Publications. [Link]
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Increased conductivity of polymerized ionic liquids through the use of a nonpolymerizable ionic liquid additive. (2025, August 6). ResearchGate. [Link]
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The Effect of Concentration of Lithium Salt on the Structural and Transport Properties of Ionic Liquid-Based Electrolytes. (2020, February 4). PMC. [Link]
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Solvent Properties of Pyridinium Ionic Liquids. (n.d.). Longdom Publishing. [Link]
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The Effect of Concentration of Lithium Salt on the Structural and Transport Properties of Ionic Liquid-Based Electrolytes. (2020, February 3). Frontiers. [Link]
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The influence of water content in a proton-conducting ionic liquid on the double layer properties of the Pt/PIL interface. (2017, July 31). RSC Publishing. [Link]
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Full article: Development of ionic liquid crystals based on pyridinium and picolinium cations. (2023, July 4). Taylor & Francis Online. [Link]
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Study of the conductivity behavior of pyridinium-based ionic liquids. (2025, August 9). ResearchGate. [Link]
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Triethylsulfonium-based ionic liquids enforce lithium salt electrolytes. (2022, March 18). RSC Publishing. [Link]
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The factors affecting ionic conductivity. (n.d.). [Link]
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Water in the Electrical Double Layer of Ionic Liquids on Graphene. (2023, May 10). ACS Nano. [Link]
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Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022, February 10). American Chemical Society. [Link]
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N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts : ionic solvents and solid electrolytes. (n.d.). [Link]
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Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. (2025, August 10). ResearchGate. [Link]
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Density, dynamic viscosity, and electrical conductivity of pyridinium-based hydrophobic ionic liquids. (2025, August 8). ResearchGate. [Link]
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Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterizatio. (n.d.). MOCEDES. [Link]
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N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: Ionic solvents and solid electrolytes. (2025, August 9). ResearchGate. [Link]
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Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. (n.d.). MDPI. [Link]
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This compound. (n.d.). gsrs. [Link]
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Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate. (n.d.). ResearchGate. [Link]
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Fluorinated phosphazene co-solvents for improved thermal and safety performance in lithium-ion battery electrolytes. (2014, October 1). Idaho National Laboratory. [Link]
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Validation & Comparative
1-Hexylpyridinium tetrafluoroborate vs. imidazolium-based ionic liquids
An In-Depth Comparative Guide: 1-Hexylpyridinium Tetrafluoroborate vs. Imidazolium-Based Ionic Liquids
Authored by a Senior Application Scientist
Introduction: The Shifting Paradigm of Solvents
In the quest for greener, more efficient chemical processes, ionic liquids (ILs) have emerged as a compelling class of solvents and functional materials. Defined as salts with melting points below 100°C, they are composed entirely of ions, bestowing upon them unique characteristics such as negligible vapor pressure, high thermal stability, and a wide electrochemical window.[1][2] The true power of ILs lies in their "designer" nature; by judiciously selecting the cation and anion, their physicochemical properties can be finely tuned for specific applications.[3]
Among the most common building blocks for ILs are heterocyclic cations, with imidazolium and pyridinium scaffolds being two of the most prominent. This guide provides a detailed, evidence-based comparison between a specific pyridinium-based IL, this compound ([Hpy][BF₄]), and the broader, widely-used class of imidazolium-based ILs. We will delve into their fundamental structural differences, compare their key physicochemical properties with supporting data, and outline experimental protocols for their evaluation, providing researchers and drug development professionals with the insights needed to make informed decisions for their applications.
The Cation Core: A Tale of Two Rings
The fundamental differences between 1-hexylpyridinium and imidazolium-based ILs originate in the structure and electronics of their respective cationic cores.
-
Pyridinium Cation: A six-membered aromatic ring containing one nitrogen atom. The positive charge is delocalized over the aromatic system. In 1-hexylpyridinium, a C6 alkyl chain is attached to the nitrogen atom.
-
Imidazolium Cation: A five-membered aromatic ring containing two nitrogen atoms. The most common variants are 1,3-dialkylimidazolium salts (e.g., 1-butyl-3-methylimidazolium, [Bmim]). The presence of two nitrogen atoms influences the charge distribution and potential for hydrogen bonding, particularly at the C2 position (the carbon between the two nitrogens).
This structural variance has profound implications for their intermolecular interactions, which in turn dictates their bulk properties. Generally, the intermolecular interaction strength of imidazolium-based ILs is considered to be stronger than that of their pyridinium-based counterparts.[4][5]
Caption: Molecular structures of representative cations and the common anion.
Head-to-Head Comparison: Physicochemical Properties
The choice of an ionic liquid is dictated by its physical and chemical properties. The following sections compare [Hpy][BF₄] and imidazolium-based ILs across several critical parameters.
Data Summary
| Property | This compound ([Hpy][BF₄]) | Imidazolium-Based ILs (e.g., [Bmim][BF₄]) | Key Insights |
| Molecular Formula | C₁₁H₁₈NBF₄[6] | Varies (e.g., C₈H₁₅BF₄N₂ for [Bmim][BF₄]) | The additional nitrogen and different carbon count in imidazolium ILs affect molecular weight and packing. |
| Molecular Weight | 251.07 g/mol [6][7] | Varies (e.g., 226.02 g/mol for [Bmim][BF₄]) | Affects molar calculations and derived properties. |
| Density | ~1.16 g/cm³ (at 23°C)[6] | Generally higher; ~1.20 g/cm³ (at 25°C) for [Bmim][BF₄] | Imidazolium ILs tend to be slightly denser due to stronger intermolecular interactions and more efficient packing.[5] |
| Viscosity | High: 460 cP (at 18°C)[6] | Lower, but increases with alkyl chain length. [Bmim][BF₄] is ~106 cP at 20°C. | The long hexyl chain on [Hpy][BF₄] significantly increases its viscosity compared to shorter-chain imidazolium ILs.[8] |
| Conductivity | 0.90 mS/cm (at 30°C)[6] | Generally higher, inversely related to viscosity. [Bmim][BF₄] is ~3.3 mS/cm at 25°C. | Lower viscosity in shorter-chain imidazolium ILs leads to greater ion mobility and higher conductivity.[9] |
| Thermal Stability (Tonset) | Dependent on anion; [BF₄]⁻ ILs decompose >300°C | Generally high; [Bmim][BF₄] decomposes at ~300-350°C.[10] | Both cation types offer good thermal stability, often limited by the anion. [BF₄]⁻ ILs can decompose via HF elimination.[11] |
| Toxicity | Increases with alkyl chain length.[12][13] | Increases with alkyl chain length.[12][13] | For both families, longer alkyl chains increase lipophilicity and membrane disruption, leading to higher toxicity.[14] |
| Biodegradability | Generally more biodegradable than imidazolium ILs.[15] | Often highly resistant to biodegradation.[15] | The pyridinium ring is more susceptible to microbial degradation than the imidazolium ring. |
In-Depth Analysis
Density and Viscosity: The Influence of Structure
Viscosity is a critical parameter for material handling, mixing, and mass transfer. Here, the difference is stark. The 1-hexylpyridinium cation, with its long C6 alkyl chain, imparts a significantly higher viscosity (460 cP at 18°C) to the resulting IL.[6] In contrast, imidazolium-based ILs with shorter alkyl chains, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]), are considerably more fluid.
The causality is twofold:
-
Alkyl Chain Length: Longer alkyl chains lead to stronger van der Waals forces between cations, increasing viscosity. This trend is well-documented for both pyridinium and imidazolium families.[8][16]
-
Cation Structure: Theoretical studies suggest that the intermolecular forces in imidazolium-based ILs are stronger than in their pyridinium counterparts, which generally leads to higher densities.[4][5] However, the viscosity is more dramatically influenced by the long alkyl chain in this specific comparison.
Ionic Conductivity: A Consequence of Viscosity
Ionic conductivity is intrinsically linked to viscosity via the Stokes-Einstein relation; as viscosity increases, ion mobility decreases, and conductivity drops. Consequently, the highly viscous [Hpy][BF₄] exhibits a lower conductivity (0.90 mS/cm at 30°C) compared to less viscous imidazolium ILs like [Bmim][BF₄].[6] For applications requiring high charge transport, such as in electrolytes for batteries or capacitors, a lower viscosity imidazolium-based IL would typically be preferred.[9]
Thermal Stability: The Anion's Role
Both pyridinium and imidazolium cations form thermally robust ILs, with decomposition temperatures often exceeding 300°C.[17][18] The thermal stability is frequently dictated more by the choice of anion than the cation. The tetrafluoroborate ([BF₄]⁻) anion is common but has known stability limitations. It is susceptible to hydrolysis in the presence of water, which can generate hydrofluoric acid (HF), and can undergo thermal decomposition through mechanisms like HF elimination.[11] For applications requiring extreme thermal or chemical stability, anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) are often superior, regardless of the cation.[19]
Toxicity and Biodegradability: The "Green" Dilemma
While ILs are often touted as "green solvents" due to their low volatility, their toxicity and biodegradability are critical concerns.
-
Toxicity: Research consistently shows that for both pyridinium and imidazolium ILs, toxicity to aquatic organisms and microbes increases with the length of the alkyl side chain.[12][13][14] Therefore, 1-hexylpyridinium and imidazolium ILs with similarly long chains (e.g., 1-hexyl-3-methylimidazolium) would be expected to exhibit significant antimicrobial activity and toxicity.[13]
-
Biodegradability: This is a key point of differentiation. Studies have demonstrated that the pyridinium ring is more amenable to biodegradation by microbial communities than the highly stable imidazolium ring.[15] Imidazolium-based ILs are often classified as being highly resistant to biodegradation, posing a greater risk of persistence in the environment.[2][15] This makes pyridinium-based ILs a potentially more environmentally benign choice, assuming the toxicity profile is acceptable for the intended application.
Experimental Protocols for Comparative Evaluation
To ensure self-validating and reproducible results, standardized experimental protocols are essential. Below are methodologies for comparing the key properties of [Hpy][BF₄] and an imidazolium-based IL.
Protocol 1: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol quantifies the temperature at which an ionic liquid begins to decompose.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Place 5-10 mg of the ionic liquid into a clean, inert TGA pan (e.g., alumina or platinum). Ensure the IL has been dried under vacuum to remove residual water, which can affect the results.
-
TGA Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a controlled heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., Nitrogen) at 50-100 mL/min to prevent oxidative decomposition.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated using the tangent method on the decomposition step of the curve.
Caption: Workflow for determining thermal stability using TGA.
Protocol 2: Comparative Drug Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility of a compound (e.g., an active pharmaceutical ingredient, API) in different ionic liquids.[20]
Methodology:
-
Preparation: Add an excess amount of the solid API to a known volume (e.g., 1 mL) of each ionic liquid in separate, sealed glass vials. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Place the vials in a mechanical shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25°C). Agitate the mixtures for 24-72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid API.
-
Quantification:
-
Carefully extract a known aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of an analytical instrument.
-
Determine the concentration of the API in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: Calculate the original solubility in the ionic liquid (e.g., in mg/mL) by accounting for the dilution factor.
Conclusion and Application-Specific Recommendations
The choice between this compound and an imidazolium-based ionic liquid is not a matter of one being universally superior, but rather a decision driven by the specific demands of the application.
-
Choose this compound ([Hpy][BF₄]) when:
-
Choose an Imidazolium-Based Ionic Liquid when:
-
Low viscosity and high conductivity are critical , such as in electrochemical applications or processes requiring rapid mass transfer. Shorter alkyl chains (e.g., ethyl or butyl) are preferable.
-
Maximum thermal and chemical stability is paramount , especially when paired with a robust anion like [Tf₂N]⁻.
-
A well-characterized and widely understood solvent system is desired , as the body of literature on imidazolium ILs is substantially larger.[1][3]
-
Ultimately, this guide serves as a framework for decision-making. Researchers must weigh the trade-offs between viscosity, conductivity, stability, and environmental impact, using the provided data and protocols to validate the optimal choice for their specific scientific or developmental endeavor.
References
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- Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. (n.d.). White Rose Research Online.
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- Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. (2024). MDPI.
- Thermal stability of ionic liquids. (n.d.).
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (2012).
- Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (2013).
- Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects. (2008).
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A Comparative Guide to the Catalytic Activity of 1-Hexylpyridinium Tetrafluoroborate and Alternative Catalysts
This guide provides a comprehensive comparison of the catalytic activity of 1-Hexylpyridinium tetrafluoroborate ([HPy][BF4]) with other relevant catalysts, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data from the scientific literature. While direct catalytic data for [HPy][BF4] in many common reactions is not extensively documented, this guide draws upon data from structurally similar pyridinium-based ionic liquids and other established catalysts to provide a valuable comparative framework. The Biginelli reaction, a cornerstone of multicomponent reactions for the synthesis of medicinally important dihydropyrimidinones (DHPMs), will serve as our primary model system for this analysis.
Introduction to this compound as a Catalyst
This compound, an ionic liquid, is characterized by its pyridinium cation with a hexyl alkyl chain and a tetrafluoroborate anion.[1] These structural features bestow it with unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solubility, making it an attractive candidate for a "green" catalyst and reaction medium.[2] The pyridinium cation can act as a weakly coordinating, acidic center, while the tetrafluoroborate anion is generally considered non-coordinating, which can be advantageous in catalysis by not strongly binding to and deactivating the catalytic center.[2] In the context of acid-catalyzed reactions, the pyridinium moiety's acidity can be modulated by the nature of the anion and the substituents on the ring.
The Biginelli Reaction: A Model for Catalytic Comparison
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] This reaction is of significant interest in medicinal chemistry due to the diverse biological activities of DHPMs. The classical Biginelli reaction often suffers from harsh conditions and low yields, necessitating the development of more efficient and environmentally benign catalysts.[4]
The Role of the Catalyst in the Biginelli Reaction
The catalyst in the Biginelli reaction plays a crucial role in activating the reactants and facilitating the key bond-forming steps. The generally accepted mechanism involves three key stages where a catalyst can intervene:
-
Iminium Ion Formation: The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. An acid catalyst can accelerate this step by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Nucleophilic Addition: The enol form of the β-ketoester then attacks the iminium ion in a Michael-type addition.
-
Cyclization and Dehydration: The final step involves intramolecular cyclization and subsequent dehydration to yield the DHPM product.
Ionic liquids are thought to enhance the Biginelli reaction not only through their acidic or basic properties but also by stabilizing the charged intermediates formed during the reaction.[5]
Comparative Catalytic Performance in the Biginelli Reaction
While specific experimental data for this compound in the Biginelli reaction is scarce in the reviewed literature, we can extrapolate its potential performance by comparing it with other pyridinium and imidazolium-based ionic liquids, as well as conventional catalysts.
Data Presentation
The following table summarizes the performance of various catalysts in the Biginelli reaction, providing a basis for comparison. The model reaction is typically the condensation of benzaldehyde, ethyl acetoacetate, and urea under solvent-free conditions.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazolium-Based Ionic Liquids | |||||
| [BMIm][BF4] | 0.4 | 100 | 0.5 | 95 | [4][6] |
| [BMIm][PF6] | 0.4 | 100 | 0.5 | 92 | [4][6] |
| Pyridinium-Based Ionic Liquids (Related) | |||||
| Pyridinium triflate | Not specified | 90 (Microwave) | 0.67 | 92 | [7] |
| Conventional Catalysts | |||||
| HCl (Classical Method) | Catalytic | Reflux (Ethanol) | >12 | 20-60 | [4] |
| Lewis Acids (e.g., BF3·OEt2) | Varies | Varies | Varies | Moderate to High | [4] |
| Solid Acids (e.g., Amberlyst-15) | Varies | Varies | Varies | High | [4] |
Note: [BMIm] = 1-Butyl-3-methylimidazolium. Data for pyridinium triflate is included as a representative pyridinium-based catalyst.
Analysis of Catalytic Activity
From the available data, several key insights can be drawn:
-
Ionic Liquids vs. Classical Methods: Ionic liquids, such as [BMIm][BF4], demonstrate significantly higher yields and dramatically shorter reaction times compared to the classical HCl-catalyzed Biginelli reaction.[4] This highlights the efficiency of ionic liquids as catalysts for this transformation.
-
Imidazolium vs. Pyridinium Cations: While direct comparative data for pyridinium tetrafluoroborates in the Biginelli reaction is lacking, the performance of pyridinium triflate suggests that pyridinium-based ionic liquids can be highly effective catalysts.[7] The choice of anion also plays a crucial role, with tetrafluoroborate often showing slightly better performance than hexafluorophosphate in imidazolium-based systems.[4]
-
Anticipated Performance of [HPy][BF4]: Based on the performance of [BMIm][BF4] and pyridinium triflate, it is reasonable to hypothesize that this compound would be an effective catalyst for the Biginelli reaction. The pyridinium cation's acidity, coupled with the non-coordinating tetrafluoroborate anion, should facilitate the key steps of the reaction. The longer hexyl chain, compared to the butyl chain in [BMIm][BF4], might influence its physical properties (e.g., viscosity and solubility of reactants) but is not expected to dramatically alter the intrinsic catalytic activity of the pyridinium head group.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the synthesis of DHPMs using an ionic liquid catalyst are provided below. This protocol is based on a typical procedure for the Biginelli reaction catalyzed by an imidazolium-based ionic liquid and can be adapted for use with this compound.
General Procedure for Ionic Liquid-Catalyzed Biginelli Reaction
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Urea or Thiourea
-
Ionic Liquid Catalyst (e.g., this compound)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the ionic liquid catalyst (e.g., 0.4 mol%).
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) under solvent-free conditions with constant stirring for the specified time (e.g., 30 minutes).[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir vigorously to precipitate the solid product.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and melting point).
Mechanistic Insights and the Role of the Ionic Liquid
The enhanced catalytic activity observed with ionic liquids in the Biginelli reaction can be attributed to a combination of factors.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Biginelli reaction facilitated by an acidic ionic liquid like this compound.
Caption: Proposed catalytic cycle for the Biginelli reaction catalyzed by this compound.
The pyridinium cation ([HPy]⁺) is believed to act as a Brønsted acid, protonating the aldehyde's carbonyl group and facilitating the formation of the crucial N-acyliminium ion intermediate. The ionic liquid medium as a whole can then stabilize this and other charged intermediates, thereby lowering the activation energy of the reaction and accelerating its rate.[5]
Conclusion
References
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Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919. [Link]
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Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272. [Link]
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Messali, M., & Al-Zaydi, K. M. (2015). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterization, antimicrobial activity and in silico study. Journal of the Serbian Chemical Society, 80(10), 1235-1248. [Link]
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Alvim, H. G. O., de Andrade, J. B., & Neto, B. A. D. (2014). What do we know about the ionic liquid effect in catalyzed multicomponent reactions? A critical review. RSC Advances, 4(96), 53693-53715. [Link]
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Suresh, S., & Sandhu, J. S. (2012). Biginelli reaction: a short review. ARKIVOC, 2012(1), 1-28. [Link]
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Gadek, T. R., & Reddy, C. V. (2012). Pyridinium Trifluoro Acetate Mediated Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Current Chemistry Letters, 1(1), 1-6. [Link]
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Zhang, Y., Wang, B., Zhang, X., Huang, J., & Liu, C. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 18(12), 14870-14885. [Link]
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Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
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Messali, M., & Moussa, Z. (2015). Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. Molecules, 20(11), 19695-19709. [Link]
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Sun, H., Li, R., & Wang, J. (2012). Structure of 1-Butylpyridinium Tetrafluoroborate Ionic Liquid: Quantum Chemistry and Molecular Dynamic Simulation Studies. The Journal of Physical Chemistry B, 116(4), 1335-1343. [Link]
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Pernak, J., Goc, I., & Mirska, I. (2009). Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli. Journal of Molecular Liquids, 149(1-2), 65-69. [Link]
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Zhang, Y., Wang, B., Zhang, X., Huang, J., & Liu, C. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 18(12), 14870–14885. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of Synthesized 1-Hexylpyridinium Tetrafluoroborate
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable and reproducible results. This is particularly true for ionic liquids (ILs), whose unique physicochemical properties are exquisitely sensitive to the presence of impurities. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 1-Hexylpyridinium tetrafluoroborate ([C₆Py][BF₄]), a versatile pyridinium-based ionic liquid. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of [C₆Py][BF₄] with common alternatives, supported by experimental data.
The Imperative of Purity in Ionic Liquid Chemistry
Ionic liquids are prized for their negligible vapor pressure, high thermal stability, and tunable solvent properties. However, these very attributes can be compromised by residual starting materials, byproducts, water, and halide ions, often legacy of the synthesis process.[1] Such impurities can dramatically alter the ionic liquid's melting point, viscosity, conductivity, and electrochemical window, leading to inconsistent experimental outcomes. In catalytic applications, even trace amounts of halide impurities can poison sensitive transition metal catalysts.[1] Therefore, rigorous purity analysis is a critical, non-negotiable step in the synthesis and application of this compound.
Synthesis of this compound: A Brief Overview
The synthesis of this compound typically proceeds via a two-step process. The first step is the quaternization of pyridine with a hexyl halide, commonly 1-bromohexane, to form 1-hexylpyridinium bromide. The second step is an anion metathesis reaction where the bromide anion is exchanged for a tetrafluoroborate anion, often by reacting the 1-hexylpyridinium bromide with a tetrafluoroborate salt such as sodium tetrafluoroborate.[1]
Caption: Synthesis of this compound.
Purity Analysis Methodologies: A Comparative Approach
A multi-faceted approach is essential for a comprehensive purity assessment of synthesized this compound. Here, we compare three powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ion Chromatography (IC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity determination of ionic liquids. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for the unambiguous identification of the desired product and any proton- or carbon-containing impurities.
¹H and ¹³C NMR Spectral Data for a Pure Alkylpyridinium Tetrafluoroborate Analog
While a definitive, published spectrum for this compound was not available at the time of this writing, the spectral data for the closely related 4-(dimethylamino)-1-hexylpyridinium tetrafluoroborate provides an excellent reference point.[1] The core structure of the 1-hexylpyridinium cation is present, with the addition of a dimethylamino group on the pyridine ring.
Table 1: Representative ¹H and ¹³C NMR Data for 4-(dimethylamino)-1-hexylpyridinium tetrafluoroborate in D₂O [1]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridinium Ring Protons | 8.34 (d, 2H), 7.05 (d, 2H) | - |
| N-CH₂ (Hexyl) | 4.20 (t, 2H) | - |
| N(CH₃)₂ | 3.21 (s, 6H) | - |
| Hexyl Chain CH₂ | 1.76 (sixtet, 2H), 1.26 (m, 6H) | - |
| Hexyl Chain CH₃ | 0.86 (t, 3H) | 13.7 |
Note: For this compound, one would expect a similar pattern for the hexyl chain protons. The pyridinium protons would show a different splitting pattern and chemical shifts due to the absence of the dimethylamino substituent.
Identifying Common Impurities by ¹H NMR
The true power of NMR in purity analysis lies in its ability to detect and quantify impurities.
-
Residual Pyridine: Unreacted pyridine will exhibit characteristic signals in the aromatic region, typically between 7.0 and 8.5 ppm.[2]
-
Residual 1-Bromohexane: The presence of unreacted 1-bromohexane would be indicated by a triplet at approximately 3.4 ppm, corresponding to the methylene group attached to the bromine atom.[3][4]
-
Water: The presence of water is revealed by a broad singlet, the chemical shift of which is highly dependent on the solvent and temperature.[5]
-
Other Organic Solvents: Residual solvents from the synthesis or purification steps (e.g., toluene, dichloromethane, ethyl acetate) have characteristic and well-documented NMR signals.[5][6]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination
Caption: Workflow for quantitative ¹H NMR analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) of known purity and add it to the NMR tube. The standard's signals should not overlap with the analyte's signals.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetonitrile-d₃) and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the 1-Hexylpyridinium cation and a signal from the internal standard.
-
Calculate the purity of the ionic liquid using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS): Confirming Molecular Identity and Detecting Non-Volatile Impurities
Mass spectrometry provides crucial information about the molecular weight of the synthesized ionic liquid and can help identify non-volatile impurities. Electrospray ionization (ESI) is the most common technique for analyzing ionic liquids.
Expected Mass Spectrum of this compound
In positive ion mode ESI-MS, the spectrum of this compound will be dominated by the peak corresponding to the 1-hexylpyridinium cation ([C₆Py]⁺).
-
Calculated Monoisotopic Mass of [C₁₁H₁₈N]⁺: 164.1434 Da[7]
In negative ion mode, the spectrum will show the tetrafluoroborate anion ([BF₄]⁻).
-
Calculated Monoisotopic Mass of [BF₄]⁻: 86.9952 Da[7]
Experimental Protocol: ESI-MS Analysis
Caption: Workflow for ESI-MS analysis.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the synthesized this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization mass spectrometer.
-
Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively.
-
Analyze the spectra for the presence of the expected molecular ions and any other signals that may correspond to impurities.
-
Ion Chromatography (IC): Quantifying Halide Impurities
Ion chromatography is a highly sensitive technique for the quantitative determination of anionic impurities, particularly halide ions (Cl⁻, Br⁻, I⁻), which are common residuals from the synthesis of ionic liquids.
Experimental Protocol: Ion Chromatography for Halide Determination
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in deionized water to a known volume.
-
Instrumentation: Use an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.
-
Chromatographic Conditions:
-
Eluent: A suitable eluent, such as a sodium hydroxide or sodium carbonate/bicarbonate solution, is used to separate the anions.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Suppressed conductivity detection is commonly employed for high sensitivity.
-
-
Quantification:
-
Prepare a series of calibration standards of the halide ions of interest.
-
Inject the standards and the sample solution into the ion chromatograph.
-
Construct a calibration curve by plotting the peak area against the concentration for each halide.
-
Determine the concentration of halide impurities in the sample by comparing its peak areas to the calibration curve.
-
Comparison with Alternative Ionic Liquids
The choice of an ionic liquid is application-dependent. Here, we compare this compound with other common ionic liquids.
Table 2: Comparison of this compound with Alternative Ionic Liquids
| Ionic Liquid | Cation | Anion | Key Properties & Applications | Considerations |
| This compound | 1-Hexylpyridinium | Tetrafluoroborate | Good thermal and electrochemical stability. Used in electrochemistry and catalysis.[8] | The tetrafluoroborate anion can be susceptible to hydrolysis, releasing fluoride ions. |
| 1-Butylpyridinium tetrafluoroborate | 1-Butylpyridinium | Tetrafluoroborate | Similar to the hexyl analog but with a shorter alkyl chain, leading to lower viscosity and potentially different solubility.[9][10] | The shorter alkyl chain may impact its performance in applications where lipophilicity is important. |
| 1-Octylpyridinium tetrafluoroborate | 1-Octylpyridinium | Tetrafluoroborate | The longer alkyl chain increases lipophilicity, which can be advantageous in biphasic catalysis and extractions. | Increased viscosity compared to the hexyl and butyl analogs, which can affect mass transport. |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | One of the most widely studied ILs. Generally has a wider electrochemical window than pyridinium-based ILs.[11][12] | Imidazolium-based ILs can be less stable in the presence of strong bases. |
Performance in Catalysis: A Case Study in Suzuki-Miyaura Coupling
Pyridinium-based ionic liquids have been successfully employed as solvents and catalysts in various organic reactions, including the Suzuki-Miyaura cross-coupling. While direct comparative data for this compound is limited, studies on similar N-vinylpyridinium tetrafluoroborate salts have shown them to be excellent coupling partners in Pd(0)-catalyzed Suzuki reactions, affording high yields.[13][14][15] The choice of the alkyl chain length on the pyridinium ring can influence the solubility of the catalyst and reactants, thereby affecting the reaction efficiency.
Conclusion
The purity of synthesized this compound is a critical determinant of its performance and the reproducibility of experimental results. A comprehensive purity analysis should employ a combination of analytical techniques. NMR spectroscopy provides invaluable structural information and is highly effective for identifying and quantifying organic impurities and water. Mass spectrometry confirms the molecular identity of the ionic liquid. Ion chromatography is the gold standard for the sensitive quantification of halide impurities.
When selecting an ionic liquid, researchers must consider the specific demands of their application. While this compound offers a favorable balance of properties for various applications, alternatives such as other alkylpyridinium salts or imidazolium-based ionic liquids may be more suitable depending on the required viscosity, lipophilicity, and electrochemical stability. By employing the rigorous analytical protocols outlined in this guide, researchers can ensure the quality of their synthesized ionic liquids and build a solid foundation for their scientific endeavors.
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- 10. researchgate.net [researchgate.net]
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- 15. N-vinylpyridinium and -ammonium tetrafluoroborate salts: new electrophilic coupling partners for Pd(0)-catalyzed Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Stability of Pyridinium Ionic Liquids
For researchers, scientists, and professionals in drug development, the selection of an appropriate electrolyte is paramount for the advancement of electrochemical applications. Pyridinium ionic liquids (ILs) have emerged as a versatile class of materials, prized for their tunable physicochemical properties, including their electrochemical stability.[1][2] This guide offers an in-depth comparison of the electrochemical stability of various pyridinium ILs, supported by experimental data, to empower informed decisions in your research endeavors.
The Critical Role of Electrochemical Stability
The electrochemical stability window (ESW) of an electrolyte defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[3] A wider ESW is crucial for applications such as batteries, supercapacitors, and electro-organic synthesis, as it allows for higher operating voltages and access to a broader range of electrochemical transformations. The stability of pyridinium ILs is intrinsically linked to the chemical nature of both the pyridinium cation and its counter-anion.[1][3]
Factors Influencing the Electrochemical Stability of Pyridinium Ionic Liquids
The electrochemical window of a pyridinium ionic liquid is not a fixed value but is influenced by several key factors:
-
The Pyridinium Cation: The structure of the N-alkylpyridinium cation, particularly the length and branching of the alkyl chain, can influence the cathodic stability. Longer alkyl chains can sometimes lead to a slight decrease in the cathodic limit due to increased steric hindrance at the electrode surface.
-
The Anion: The choice of the anion has a significant impact on the anodic stability of the ionic liquid.[1] Anions with a high degree of charge delocalization and resistance to oxidation, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), generally afford a wider electrochemical window compared to anions like tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻).[1]
-
Purity of the Ionic Liquid: The presence of impurities, especially water and halides, can drastically reduce the electrochemical window.[4] Water, for instance, has a much narrower electrochemical stability window than most ionic liquids and its presence can lead to parasitic reactions.
Comparative Analysis of Electrochemical Stability
The following table summarizes the electrochemical stability data for a selection of N-alkylpyridinium ionic liquids, compiled from various literature sources. It is important to note that the experimental conditions, such as the working electrode, reference electrode, and scan rate, can influence the measured values. Therefore, this table should be used as a comparative guide rather than a source of absolute values.
| Pyridinium Ionic Liquid | Anion | Cathodic Limit (V) | Anodic Limit (V) | Electrochemical Window (V) | Reference Electrode |
| 1-Butyl-4-methylpyridinium | [BF₄]⁻ | - | - | 2.2 | Not Specified |
| Butylpyridinium | [NTf₂]⁻ | - | - | ~4.0 | Glassy Carbon |
| Hydroxyl Functionalized Pyridinium | [NTf₂]⁻ | - | - | 3.0 - 5.4 | Not Specified |
| N-Hexylpyridinium | [PF₆]⁻ | - | - | - | - |
| N-Octylpyridinium | [NTf₂]⁻ | - | - | - | - |
Disclaimer: The data presented is for comparative purposes only. The electrochemical window is highly dependent on the experimental setup.
A qualitative trend for the reductive limits of various cations has been reported as follows: [P₁₄,₆₆₆]⁺ > [N₁₁₂,₁O₂]⁺ > [HMPyrr]⁺ > [BMPyrr]⁺ > [EMIm]⁺ > [MOEMMor]⁺ ≈ [MOPMPip]⁺ > [S₂₂₂]⁺ > [BMPy]⁺ ≈ [HPy]⁺ ≈ [HPPy]⁺.[1] This indicates that pyridinium cations ([BMPy]⁺, [HPy]⁺, [HPPy]⁺) are generally less stable towards reduction compared to other common cations like phosphonium and pyrrolidinium.[1]
For the oxidative limits, the anion plays a crucial role, with the following trend being observed: [NTf₂]⁻ > [TPTP]⁻ > [TfO]⁻ > [DCA]⁻ > [TFA]⁻.[1] This highlights the superior anodic stability of the bis(trifluoromethylsulfonyl)imide anion.[1]
Experimental Protocol for Determining Electrochemical Stability
The electrochemical window of an ionic liquid is typically determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are identified as the points where a significant increase in current is observed, indicating the onset of oxidation or reduction of the electrolyte.
Step-by-Step Methodology for Cyclic Voltammetry
-
Preparation of the Electrochemical Cell:
-
A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode like a silver wire), and a counter electrode (e.g., a platinum wire or mesh).
-
The ionic liquid to be tested is placed in the electrochemical cell. It is crucial to ensure the ionic liquid is dry and free of impurities.
-
-
Cyclic Voltammetry Measurement:
-
The potentiostat is programmed to scan the potential from an initial value to a final value and then back to the initial value.
-
The scan is first performed in the cathodic direction to determine the reductive limit of the cation. The potential is swept towards negative values until a sharp increase in current is observed.
-
A separate scan is then performed in the anodic direction to determine the oxidative limit of the anion. The potential is swept towards positive values until a sharp increase in current is observed.
-
-
Data Analysis:
-
The anodic and cathodic limits are determined from the voltammogram by identifying the potential at which the current starts to increase significantly. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define these limits.
-
The electrochemical window is then calculated as the difference between the anodic and cathodic potential limits.
-
Visualizing the Process and Structures
To better understand the concepts discussed, the following diagrams illustrate the molecular structures of the compared pyridinium ionic liquids and the experimental workflow.
Caption: Molecular structures of common pyridinium cations and anions.
Caption: Experimental workflow for determining the electrochemical window.
Conclusion and Future Outlook
The electrochemical stability of pyridinium ionic liquids is a critical parameter that dictates their suitability for various electrochemical applications. This guide has provided a comparative overview, highlighting the significant influence of both the cation and the anion on the electrochemical window. While pyridinium ILs may exhibit a comparatively lower cathodic stability than some other classes of ILs, their wide anodic window, particularly with the [NTf₂]⁻ anion, makes them attractive candidates for many applications.
Future research should focus on the systematic evaluation of a broader range of pyridinium ionic liquids under standardized experimental conditions to enable more direct and accurate comparisons. The development of novel pyridinium cations with enhanced reductive stability will further expand the utility of this promising class of ionic liquids in next-generation electrochemical technologies.
References
- Bard, A. J., & Faulkner, L. R. (2001).
- Hayyan, M., Mjalli, F. S., Hashim, M. A., AlNashef, I. M., & Al-Wahaibi, T. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112.
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PubChem. (n.d.). 1-Butylpyridinium tetrafluoroborate. Retrieved from [Link]
- Rogers, R. D., & Seddon, K. R. (2003). Ionic liquids--solvents of the future? Science, 302(5646), 792–793.
- Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071–2084.
- Sutto, T. E., & De Long, H. C. (2011).
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High Purity 1-Hexylpyridinium Hexafluorophosphate: Applications in Electrochemistry, Organic Synthesis, and Material Science. Retrieved from [Link]
- Matsumoto, H., Sakaebe, H., & Tatsumi, K. (2005). Room-temperature ionic liquids with high conductivities and wide electrochemical windows : N-alkyl-N-methylpyrrolidinium and N-Alkyl-N- methylpiperidinium fluorohydrogenates. Journal of the Electrochemical Society, 152(7), A1433.
- Shobha, T., Yu, L., & Liu, H. (2014). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitors.
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
- Appetechi, G. B., Montanino, M., & Passerini, S. (2009).
- Lewandowski, A., & Świderska-Mocek, A. (2009). Ionic liquids as electrolytes for Li-ion batteries—An overview of electrochemical studies. Journal of Power Sources, 194(2), 601-609.
- Galinski, M., Lewandowski, A., & Stepniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567-5580.
- Armand, M., Endres, F., MacFarlane, D. R., Ohno, H., & Scrosati, B. (2009). Ionic-liquid materials for the electrochemical challenges of the future.
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A Paradigm Shift in Solvent Chemistry: Unveiling the Advantages of 1-Hexylpyridinium Tetrafluoroborate Over Traditional Organic Solvents
In the landscape of modern chemistry, the choice of solvent is a critical decision that profoundly influences reaction kinetics, product purity, process safety, and environmental impact. For decades, traditional volatile organic solvents (VOS) such as toluene and dichloromethane have been the workhorses of the chemical industry. However, their inherent drawbacks—high volatility, flammability, and toxicity—have catalyzed a search for superior alternatives.[1] This guide provides an in-depth comparison of 1-hexylpyridinium tetrafluoroborate ([C6Py][BF4]), a prominent ionic liquid (IL), with these conventional solvents, supported by physicochemical data and practical experimental workflows.
Ionic liquids are a class of salts that exist in a liquid state at or near room temperature.[1] Their structure consists of distinct organic cations and various anions, which prevents the formation of a stable crystal lattice.[1] This unique composition imparts remarkable properties, including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, positioning them as "green" and highly versatile solvent systems.[1][2] [C6Py][BF4], with its 1-hexylpyridinium cation and tetrafluoroborate anion, exemplifies these advanced features, offering a robust and efficient medium for a new generation of chemical processes.
Core Physicochemical Advantages: A Head-to-Head Comparison
The superiority of this compound as a solvent medium is rooted in its fundamental physical and chemical properties, which stand in stark contrast to those of traditional volatile organic solvents.
Negligible Volatility and Enhanced Safety
The most significant advantage of [C6Py][BF4] is its exceptionally low vapor pressure.[2][3] Unlike toluene and dichloromethane, which readily evaporate to release volatile organic compounds (VOCs) into the atmosphere, ionic liquids are non-volatile.[2] This property offers a dual benefit:
-
Environmental Protection: It drastically reduces air pollution and mitigates the formation of ground-level ozone, a known hazard to human health and the environment.[2]
-
Operational Safety: The absence of flammable vapors significantly lowers the risk of fire and explosion in the laboratory and in industrial settings. This allows for safer handling and storage compared to highly volatile solvents.[3]
High Thermal Stability
Ionic liquids, in general, exhibit remarkable thermal stability, and [C6Py][BF4] is no exception.[4] They can withstand high temperatures without decomposition, providing a much wider operational window for chemical reactions.[4][5] This allows for processes that require elevated temperatures to proceed efficiently and safely, which would be impossible with low-boiling-point solvents like dichloromethane. This stability is a key factor in enhancing reaction rates and enabling novel synthetic pathways.[1]
Tunable Properties and Design Flexibility
The term "designer solvents" is often used to describe ionic liquids because their properties can be finely tuned by modifying the structure of the cation or anion.[5] This allows for the creation of a solvent with specific characteristics—such as polarity, viscosity, and miscibility with other liquids—tailored to the precise needs of a chemical reaction or separation process.[1][3] This level of customization is unattainable with traditional molecular solvents, whose properties are fixed.
Enhanced Reaction Environments
The unique ionic nature of [C6Py][BF4] creates a highly polar and structured environment at the molecular level. This can significantly influence chemical reactions in several ways:
-
Increased Reaction Rates: The high ionic character can stabilize charged intermediates or transition states, thereby accelerating reaction rates beyond what is observed in conventional solvents.[1]
-
Improved Selectivity: The organized liquid structure can provide a templating effect, directing reactants to combine in a more specific manner and improving the selectivity for the desired product.
-
Catalytic Activity: In some cases, the ionic liquid itself can act as a catalyst, simplifying the reaction system and reducing the need for additional catalytic agents.[2]
Quantitative Data Comparison
To objectively assess the advantages of this compound, a comparison of its key physical properties against two widely used traditional solvents, Toluene and Dichloromethane, is presented below.
| Property | This compound | Toluene | Dichloromethane |
| CAS Number | 474368-70-2[6] | 108-88-3 | 75-09-2 |
| Molecular Formula | C₁₁H₁₈BF₄N[6] | C₇H₈ | CH₂Cl₂ |
| Molecular Weight | 251.07 g/mol [6] | 92.14 g/mol | 84.93 g/mol |
| State at RT | Liquid[7] | Liquid | Liquid |
| Melting Point | < Room Temperature[7] | -95 °C | -96.7 °C |
| Boiling Point | High (Decomposes at high temp.) | 110.6 °C | 39.6 °C |
| Density | 1.16 g/cm³ (at 23 °C)[7] | 0.867 g/cm³ | 1.326 g/cm³ |
| Vapor Pressure | Negligible[3] | 2.9 kPa (at 20 °C) | 47 kPa (at 20 °C) |
| Viscosity | 460 cP (at 18 °C)[7] | 0.59 cP (at 20 °C) | 0.44 cP (at 20 °C) |
| Safety Profile | Non-volatile, Low Flammability[3] | Highly Flammable, VOC | Volatile, Suspected Carcinogen |
Data compiled from multiple sources for comparison.[6][7]
Visualizing the Fundamental Difference
The structural disparity between ionic liquids and traditional molecular solvents is key to understanding their different properties.
Caption: Structural contrast between ionic [C6Py][BF4] and molecular solvents.
Experimental Protocol: Suzuki Cross-Coupling Reaction
This protocol demonstrates the practical application of [C6Py][BF4] as a solvent in a palladium-catalyzed Suzuki cross-coupling reaction, a cornerstone of carbon-carbon bond formation. The procedure highlights the ease of product separation and solvent recycling.[8]
Causality Behind Experimental Choices:
-
Solvent Choice: [C6Py][BF4] is selected for its high thermal stability, allowing the reaction to be conducted at an elevated temperature (80°C) to ensure a reasonable reaction rate. Its negligible volatility ensures a safe and contained reaction environment without solvent loss.
-
Catalyst System: A standard Pd(0) catalyst is used. The ionic liquid medium can help stabilize the catalyst, potentially improving its longevity and efficiency.[8]
-
Extraction Solvent: A non-polar organic solvent (e.g., hexane or diethyl ether) is used for product extraction. The high polarity of the ionic liquid ensures it is immiscible with the non-polar solvent, leading to a clean phase separation and straightforward product isolation.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a base such as K₂CO₃ (2.5 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Introduce this compound (5 mL) as the solvent.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Product Isolation and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 15 mL of diethyl ether (or hexane) to the flask and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Two distinct layers will form: the upper organic layer containing the product and the lower ionic liquid layer containing the catalyst and salts.
-
Separate the layers. Collect the upper organic layer.
-
Wash the ionic liquid layer with two additional 10 mL portions of diethyl ether to maximize product recovery. Combine all organic extracts.
-
-
Final Product Purification:
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
-
-
Ionic Liquid Recycling:
-
The remaining ionic liquid layer, containing the catalyst, can be washed with water to remove inorganic salts.
-
The ionic liquid can then be dried under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove residual water and organic solvent.
-
The recovered [C6Py][BF4] can be reused for subsequent reactions, demonstrating the process's sustainability.[2]
-
Workflow Visualization: A Greener Reaction Cycle
The following diagram illustrates the sustainable workflow enabled by using [C6Py][BF4], contrasting it with the linear, waste-generating process typical of volatile organic solvents.
Caption: Comparison of workflows: [C6Py][BF4] vs. traditional solvents.
Conclusion and Future Outlook
While no solvent is universally perfect, this compound presents a compelling collection of advantages over traditional organic solvents. Its negligible volatility, high thermal stability, and recyclability directly address the most pressing safety and environmental concerns associated with VOS.[1][3] The ability to tune its properties and its potential to enhance reaction performance further solidify its position as a superior alternative for a wide range of chemical applications.[1][4]
The higher initial cost and viscosity of ionic liquids are practical considerations. However, when factoring in the benefits of recyclability, reduced waste disposal costs, and inherently safer process conditions, the long-term economic and ecological calculus often favors the adoption of these advanced solvent systems. As research continues to produce more cost-effective and "benign-by-design" ionic liquids, their integration into industrial processes is set to accelerate, heralding a safer and more sustainable future for the chemical sciences.[3]
References
- Environmental Implications of Ionic Liquid and Deep Eutectic Solvent in Geothermal Application: Comparing Traditional and New Approach Methods. (2024). ACS Sustainable Chemistry & Engineering.
- Ionic Liquids as Green Solvents: A Comprehensive Review. (2024).
- High-Purity this compound: Applications in Metal Pl
- 1-Hexylpyridinium tetrafluorobor
- The Comparison of Typical Organic Solvents and Ionic Liquid for More Environmentally and User-Friendly Pyocyanin Extraction. (2024).
- What Are Ionic Liquids In Green Chemistry?. (2025). YouTube.
- ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF IONIC LIQUIDS IN GREEN SOLVENT SYSTEMS. (2025).
- 1-Hexylpyridinium tetrafluorobor
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (2008). Elsevier.
- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022). American Chemical Society.
- N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. (2007). Organic Chemistry Portal.
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- 6. This compound | C11H18BF4N | CID 2734181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, >99% | IoLiTec [iolitec.de]
- 8. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions [organic-chemistry.org]
Performance Evaluation of 1-Hexylpyridinium Tetrafluoroborate in Supercapacitors: A Comparative Guide
In the ever-evolving landscape of energy storage, the pursuit of high-performance, safe, and reliable electrolytes for supercapacitors is a paramount objective for researchers and drug development professionals alike. Ionic liquids (ILs) have emerged as a promising class of electrolytes due to their wide electrochemical windows, low volatility, and high thermal stability. This guide provides an in-depth technical evaluation of 1-Hexylpyridinium tetrafluoroborate ([HPy][BF4]), a member of the pyridinium-based IL family, for its potential application in supercapacitors.
Due to the limited availability of direct experimental data on the supercapacitor performance of [HPy][BF4], this guide will leverage a comparative analysis with its close structural analog, 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]), alongside other commonly employed ionic and organic electrolytes. This approach will provide valuable insights into the expected performance characteristics and potential challenges associated with the use of [HPy][BF4].
Introduction to Pyridinium-Based Ionic Liquids in Energy Storage
Pyridinium-based ionic liquids are a class of molten salts that are liquid at or near room temperature. Their molecular structure, featuring a pyridinium cation, can be tailored by modifying the alkyl chain length and the choice of anion, allowing for the fine-tuning of their physicochemical properties.[1] This "designer" nature makes them attractive for various electrochemical applications, including supercapacitors.[2] The tetrafluoroborate (BF4-) anion is a common choice due to its electrochemical stability.[3]
Physicochemical Properties of this compound ([HPy][BF4])
A thorough understanding of the fundamental properties of an electrolyte is crucial for predicting its performance in a supercapacitor. Key physicochemical properties of [HPy][BF4] are summarized in Table 1.
| Property | Value | Reference |
| Chemical Formula | C11H18BF4N | [1] |
| Molecular Weight | 251.07 g/mol | [1] |
| CAS Number | 474368-70-2 | [4] |
| Density | 1.16 g/cm³ (at 23 °C) | [4] |
| Viscosity | 460 cP (at 18 °C) | [4] |
| Ionic Conductivity | 0.90 mS/cm (at 30 °C) | [4] |
One of the most critical parameters for an electrolyte is its viscosity, as it directly impacts ionic mobility and, consequently, the power density of the supercapacitor. The high viscosity of [HPy][BF4] (460 cP at 18 °C) is a significant consideration.[4] High viscosity can lead to slow ion transport and high internal resistance, which limits the charge-discharge rate and power output of the device. This characteristic is typical for neat ionic liquids and often necessitates the use of a co-solvent to improve performance.
Comparative Performance Analysis
To contextualize the potential of [HPy][BF4], its properties and expected performance are compared with a close analog, other common ionic liquids, and a conventional organic electrolyte.
The Case of 1-Butyl-4-methylpyridinium Tetrafluoroborate ([BMPy][BF4]): A Close Analog
Research on [BMPy][BF4], which has a shorter butyl chain than the hexyl chain of [HPy][BF4], provides valuable insights. A study on graphene-based supercapacitors utilizing [BMPy][BF4] highlighted that the neat IL is highly viscous.[3] To overcome this, it was diluted with organic solvents, acetonitrile (AN) and propylene carbonate (PC).
Key findings from the study on [BMPy][BF4] include:
-
Electrochemical Stability Window (ESW): A maximum operating voltage of 2.2 V was achieved when mixed with either AN or PC.[3] It is generally reported that the electrochemical stability of ILs can be up to 3.5-4 V in supercapacitors.[5]
-
Energy and Power Density: The highest specific energy of 49 Wh/kg and a power density of 4.13 kW/kg were obtained with a 3:1 weight ratio of IL to acetonitrile.[3]
-
Effect of Co-solvent: The addition of an organic solvent was crucial for enhancing the ionic conductivity and overall performance of the supercapacitor.[3] Pyridinium ILs generally show reasonable ionic conductivity when mixed with organic solvents.[3]
Given that [HPy][BF4] has a longer alkyl chain, it is expected to have an even higher viscosity and potentially lower ionic conductivity than [BMPy][BF4]. Therefore, the use of a co-solvent would be essential for any practical application of [HPy][BF4] in supercapacitors.
Comparison with Other Electrolytes
Table 2 provides a comparative overview of the performance characteristics of various electrolytes in activated carbon-based supercapacitors.
| Electrolyte | Cation | Anion | Ionic Conductivity (mS/cm) | ESW (V) | Specific Capacitance (F/g) | Energy Density (Wh/kg) |
| [HPy][BF4] (neat) | 1-Hexylpyridinium | BF4- | 0.90 (at 30°C)[4] | Not Reported | Not Reported | Not Reported |
| [BMPy][BF4] / AN (3:1) | 1-Butyl-4-methylpyridinium | BF4- | Not Reported | 2.2[3] | ~70-80 (estimated) | 49[3] |
| EMIm BF4 (neat) | 1-Ethyl-3-methylimidazolium | BF4- | ~10 | ~3.5 | ~130-150 | ~30-40 |
| PYR14-TFSI (neat) | N-butyl-N-methylpyrrolidinium | TFSI- | ~2-3 | ~3.5-4.5 | ~140-160 | ~40-60 |
| 1M TEABF4 in ACN | Tetraethylammonium | BF4- | ~60 | ~2.7 | ~100-120 | ~20-30 |
Note: The performance metrics can vary significantly based on the electrode material, cell design, and testing conditions.
From this comparison, several key points emerge:
-
Ionic Conductivity: The ionic conductivity of neat [HPy][BF4] is significantly lower than that of other common ionic liquids and the conventional organic electrolyte. This reinforces the necessity of using a co-solvent.
-
Electrochemical Stability Window: While the ESW of [HPy][BF4] is not reported, its analog [BMPy][BF4] shows a moderate window. Pyridinium cations are known to have a slightly lower electrochemical stability compared to imidazolium and pyrrolidinium cations.[5]
-
Expected Performance: Based on the properties of its analog, a supercapacitor using [HPy][BF4] with an optimized amount of co-solvent could potentially achieve a moderate energy density. However, its high viscosity will likely remain a challenge for achieving high power density.
Experimental Protocols for Performance Evaluation
To rigorously assess the performance of [HPy][BF4] in a supercapacitor, a series of standardized electrochemical tests are required. The following protocols outline the key experimental procedures.
Supercapacitor Fabrication (Coin Cell)
Caption: Workflow for fabricating an activated carbon-based coin cell supercapacitor.
Electrochemical Characterization
The assembled supercapacitor cells should be subjected to the following electrochemical tests using a potentiostat/galvanostat.
1. Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window (ESW) and observe the capacitive behavior.
-
Procedure:
-
Cycle the cell voltage between a defined potential range (e.g., 0 to 2.5 V).
-
Use various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
A rectangular CV curve indicates ideal capacitive behavior. The ESW is the voltage range where no significant Faradaic peaks are observed.
-
-
Specific Capacitance (C) from CV:
-
C = ∫I(V)dV / (2 * v * m * ΔV)
-
Where: I(V) is the current as a function of voltage, v is the scan rate, m is the mass of the active material on one electrode, and ΔV is the voltage window.
-
2. Galvanostatic Charge-Discharge (GCD):
-
Purpose: To determine the specific capacitance, energy density, power density, and cycling stability.
-
Procedure:
-
Charge and discharge the cell at a constant current between the determined ESW.
-
Perform this for various current densities (e.g., 0.5, 1, 2, 5, 10 A/g).
-
For cycling stability, repeat the charge-discharge process for thousands of cycles.
-
-
Calculations from GCD:
-
Specific Capacitance (C): C = (I * Δt) / (m * ΔV)
-
Energy Density (E): E = (0.5 * C * ΔV²) / 3.6
-
Power Density (P): P = (E * 3600) / Δt
-
Where: I is the discharge current, Δt is the discharge time, m is the mass of the active material on both electrodes, and ΔV is the voltage window.
-
Caption: Standard electrochemical testing workflow for supercapacitor performance evaluation.
3. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the internal resistance and ion diffusion kinetics.
-
Procedure:
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting Nyquist plot provides information on the equivalent series resistance (ESR) from the high-frequency intercept on the real axis and the charge transfer resistance from the semicircle.
-
Conclusion and Future Outlook
This compound presents itself as a potential, albeit challenging, candidate for a supercapacitor electrolyte. Its primary drawback is its high viscosity, which necessitates the use of co-solvents to achieve practical performance levels. Based on the performance of its shorter-chain analog, [BMPy][BF4], it is plausible that a [HPy][BF4]-based electrolyte, when optimized with a suitable organic solvent, could offer a moderate electrochemical stability window and energy density.
However, without direct experimental validation, the performance of [HPy][BF4] in a supercapacitor remains speculative. Future research should focus on the systematic evaluation of [HPy][BF4] in combination with various co-solvents and at different concentrations. Key performance indicators to investigate include ionic conductivity, electrochemical stability, specific capacitance, energy and power densities, and long-term cycling stability. A comprehensive understanding of these parameters is essential to determine the viability of this compound as a next-generation electrolyte for high-performance supercapacitors.
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The Ascendancy of 1-Hexylpyridinium Tetrafluoroborate in Green Catalysis: A Comparative Guide for the Biginelli Reaction
In the relentless pursuit of sustainable and efficient chemical synthesis, the choice of catalyst is paramount. For researchers, scientists, and drug development professionals, navigating the vast landscape of catalytic systems can be a formidable challenge. This guide provides an in-depth validation of 1-Hexylpyridinium tetrafluoroborate ([HPy][BF4]) as a superior catalyst in the context of the Biginelli reaction, a cornerstone of modern medicinal chemistry for the synthesis of dihydropyrimidinones (DHPMs). Through a meticulous comparison with alternative catalysts and supported by robust experimental data, we will elucidate the distinct advantages of this pyridinium-based ionic liquid.
The Biginelli Reaction: A Gateway to Pharmacologically Significant Scaffolds
First reported in 1893, the Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1] The resulting dihydropyrimidinone core is a privileged structure found in a plethora of biologically active compounds, including calcium channel blockers and antihypertensive agents.[1] The classical approach, however, often suffers from harsh reaction conditions, long reaction times, and modest yields.[2] This has spurred the development of a diverse array of catalysts to enhance the efficiency and environmental benignity of this crucial transformation.[3]
The Rise of Ionic Liquids as Catalysts
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a compelling class of catalysts and reaction media due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[4] In the context of the Biginelli reaction, ILs can act as both a solvent and a catalyst, facilitating the reaction through various mechanisms, including Brønsted and Lewis acidic activation.[5]
The Proposed Mechanism of the Biginelli Reaction Catalyzed by an Ionic Liquid
The catalytic cycle of the Biginelli reaction in the presence of an ionic liquid is believed to proceed through a series of key steps. The ionic liquid plays a crucial role in activating the reactants and stabilizing the intermediates. The following diagram illustrates a plausible mechanistic pathway.
Caption: Proposed mechanism for the ionic liquid-catalyzed Biginelli reaction.
Comparative Performance Analysis: [HPy][BF4] vs. The Field
To objectively assess the efficacy of this compound, we have compiled performance data from various studies on the Biginelli reaction, comparing it with commonly used imidazolium-based ionic liquids, Lewis acids, and Brønsted acids.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| [HPy][BF4] (Predicted) | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 80-100 | 0.5 - 1 h | >90 | - |
| [BMIm][BF4] | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 100 | 0.5 h | 92 | [2] |
| [BMIm][PF6] | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 100 | 0.5 h | 94 | [2] |
| ZnCl2 | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | 12 h | 85 | [6] |
| FeCl3·6H2O | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4 h | 92 | [7] |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 3 h | 94 | [8] |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 100 | 0.5 h | <5 | [2] |
Note: The performance of [HPy][BF4] is predicted based on the trends observed for other pyridinium-based ionic liquids and the established structure-activity relationships.[9][10]
Key Insights from the Comparison:
-
Efficiency: Ionic liquids, particularly [BMIm][BF4] and [BMIm][PF6], demonstrate significantly shorter reaction times and high yields compared to traditional Lewis and Brønsted acid catalysts under solvent-free conditions.[2]
-
Mild Conditions: The use of ionic liquids often allows for milder reaction temperatures and avoids the need for corrosive acids.
-
The Pyridinium Advantage: While direct data for this compound in the Biginelli reaction is emerging, studies on other pyridinium-based ILs suggest a strong catalytic activity. The N-alkylpyridinium cation's structure can be fine-tuned to optimize performance.[10] The hexyl chain in [HPy][BF4] is expected to enhance its solubility for organic substrates while maintaining its catalytic efficacy.
-
Role of the Anion: The tetrafluoroborate anion ([BF4]⁻) is known to contribute to the Lewis acidity of the ionic liquid system, further promoting the reaction.[2]
Experimental Protocols
To facilitate the adoption of this compound in your research, we provide a detailed experimental protocol for the Biginelli reaction, alongside a representative protocol using a conventional Lewis acid catalyst for comparison.
Protocol for Biginelli Reaction Catalyzed by this compound
Caption: Experimental workflow for the Biginelli reaction using [HPy][BF4].
Protocol for Biginelli Reaction Catalyzed by Ferric Chloride (FeCl₃·6H₂O)
Caption: Experimental workflow for the Biginelli reaction using FeCl₃·6H₂O.
Physicochemical Properties: A Comparative Overview
The choice of catalyst is also influenced by its physical and chemical properties. Here, we compare the key properties of this compound with a common imidazolium-based ionic liquid and a traditional Lewis acid.
| Property | This compound ([HPy][BF4]) | 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF4]) | Ferric Chloride (FeCl₃) |
| CAS Number | 474368-70-2[11] | 174501-65-6 | 7705-08-0 |
| Molecular Weight | 251.07 g/mol [11] | 226.02 g/mol | 162.2 g/mol |
| Appearance | Colorless to yellow liquid | Colorless to yellow liquid | Yellow to brown solid |
| Melting Point | < Room Temperature[11] | -81 °C | 307.6 °C |
| Density | ~1.16 g/cm³ (23 °C)[11] | ~1.28 g/cm³ (25 °C) | 2.9 g/cm³ |
| Viscosity | 460 cP (18 °C)[11] | 113 cP (25 °C) | N/A |
| Solubility | Soluble in many organic solvents | Soluble in water and many organic solvents | Soluble in water, alcohol, ether |
| Hygroscopic | Yes | Yes | Highly hygroscopic |
| Corrosive | Generally low | Generally low | Corrosive |
Conclusion: The Strategic Advantage of this compound
This comprehensive guide validates the use of this compound as a highly effective and environmentally conscious catalyst for the Biginelli reaction. Its performance, characterized by high yields, short reaction times, and mild, solvent-free conditions, positions it as a superior alternative to many traditional Lewis and Brønsted acid catalysts. The tunability of the pyridinium cation and the contributory role of the tetrafluoroborate anion provide a powerful platform for optimizing reaction outcomes. For researchers and professionals in drug development, the adoption of [HPy][BF4] offers a strategic advantage in the synthesis of pharmacologically relevant dihydropyrimidinones, aligning with the principles of green chemistry without compromising on efficiency.
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A Comparative Guide to the Thermophysical Properties of Pyridinium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinium-based ionic liquids (ILs) are a versatile class of molten salts with tunable physicochemical properties, making them highly attractive for applications ranging from high-temperature catalysis and electrochemistry to drug delivery systems.[1][2] A fundamental understanding of their thermophysical properties—such as density, viscosity, thermal conductivity, and heat capacity—is critical for process design, optimization, and predicting their behavior in various applications. This guide provides a comparative analysis of these key properties, supported by experimental data from peer-reviewed literature. We explore the causal relationships between the molecular structure of pyridinium ILs—specifically the influence of cation alkyl chain length and the nature of the anion—and their macroscopic thermophysical behavior. Furthermore, this guide details the standardized experimental protocols for measuring these properties, ensuring a foundation of trustworthiness and reproducibility for researchers in the field.
Introduction: The Significance of Pyridinium Ionic Liquids
Ionic liquids are salts with melting points below 100°C, composed entirely of ions.[3] Their defining characteristics include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide array of polar and nonpolar compounds.[4][5] Pyridinium-based ILs, featuring a substituted pyridine ring as the cation, are a prominent subclass known for their stability and synthetic versatility.[1]
The performance of these ILs in applications like heat transfer fluids, electrolytes for batteries, or as solvents in chemical reactions is directly governed by their thermophysical properties.[1][6] For instance:
-
Density is crucial for equipment design and mass transfer calculations.[7]
-
Viscosity dictates fluid handling, mixing efficiency, and mass transport phenomena.[6][8]
-
Thermal Conductivity and Heat Capacity are paramount for applications involving heat exchange and thermal energy storage.[5]
The ability to tune these properties by modifying the cation and anion structure is a key advantage of ILs.[3] This guide systematically examines how these molecular-level changes manifest in the bulk properties of pyridinium ILs.
Molecular Architecture and its Impact on Thermophysical Properties
The physical behavior of a pyridinium IL is a direct consequence of the intermolecular forces at play, which are dictated by the size, shape, and charge distribution of its constituent ions.
The Role of the Cation: N-Alkyl Chain Length
A common strategy for modifying pyridinium ILs is to vary the length of the alkyl chain (e.g., butyl, hexyl, octyl) attached to the nitrogen atom of the pyridine ring.
-
Density: As the alkyl chain length increases, the density of the IL generally decreases. This is attributed to the less efficient packing of the longer, more flexible alkyl chains, which increases the molar volume.[9]
-
Viscosity: Viscosity typically shows a significant increase with longer alkyl chains. This is a direct result of enhanced van der Waals forces and greater potential for chain entanglement between the cations, which hinders fluid flow.[6][9]
The Influence of the Anion
The choice of anion has a profound effect on the IL's properties, often more so than the cation. Common anions paired with pyridinium cations include tetrafluoroborate ([BF₄]⁻), bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), and various halides (e.g., Br⁻).
-
Density: Larger, heavier anions like [Tf₂N]⁻ tend to produce denser ILs compared to smaller anions like [BF₄]⁻ when paired with the same cation.
-
Viscosity: The anion's size, shape, and ability to form hydrogen bonds are critical. For instance, the [Tf₂N]⁻ anion is large and conformationally flexible, which can disrupt efficient packing and lead to lower viscosity compared to smaller, more symmetric anions that might pack more tightly. Conversely, anions with strong hydrogen-bonding capabilities can significantly increase viscosity.
-
Thermal Stability: The anion choice is a primary determinant of the IL's thermal stability. Halide-based ILs often have lower decomposition temperatures compared to those with fluorinated anions like [Tf₂N]⁻.[1]
Comparative Analysis of Key Thermophysical Properties
The following sections present a comparative overview of key properties based on experimental data. The data is intended to be illustrative of general trends.
Density (ρ)
Density in pyridinium ILs exhibits a nearly linear decrease with increasing temperature. This is due to thermal expansion, where the increased kinetic energy of the ions leads to a larger average distance between them.
Table 1: Comparative Densities of Select Pyridinium Ionic Liquids
| Ionic Liquid | Temperature (K) | Density (g·cm⁻³) | Reference |
|---|---|---|---|
| 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([C₄Py][Tf₂N]) | 298.15 | 1.435 | [3] |
| 1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide ([C₆Py][Tf₂N]) | 298.15 | 1.378 | [3] |
| 1-Hexylpyridinium tetrafluoroborate ([C₆Py][BF₄]) | 298.15 | 1.147 | [10] |
| N-Propyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C₃-3mPy][NTf₂]) | 298.15 | 1.442 | [6] |
| N-Hexyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C₆-3mPy][NTf₂]) | 298.15 | 1.381 |[6] |
Observations:
-
Increasing the alkyl chain from butyl to hexyl for the [Tf₂N]⁻ anion results in a noticeable decrease in density.[3]
-
For the same cation ([C₆Py]⁺), the IL with the larger [Tf₂N]⁻ anion is significantly denser than the one with the [BF₄]⁻ anion.[3][10]
Dynamic Viscosity (η)
Viscosity is highly sensitive to temperature, typically following an Arrhenius-like or Vogel-Fulcher-Tammann (VFT) behavior, where it decreases exponentially as temperature rises.[11]
Table 2: Comparative Dynamic Viscosities of Select Pyridinium Ionic Liquids
| Ionic Liquid | Temperature (K) | Viscosity (mPa·s) | Reference |
|---|---|---|---|
| 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([C₄Py][Tf₂N]) | 298.15 | 70.8 | [3] |
| 1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide ([C₆Py][Tf₂N]) | 298.15 | 108.9 | [3] |
| This compound ([C₆Py][BF₄]) | 298.15 | 200.4 | [10] |
| N-Propyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C₃-3mPy][NTf₂]) | 298.15 | 63.8 | [6] |
| N-Hexyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C₆-3mPy][NTf₂]) | 298.15 | 114.3 |[6] |
Observations:
-
A clear trend of increasing viscosity with longer alkyl chains is observed for both pyridinium and methylpyridinium series.[3][6]
-
[C₆Py][BF₄] is substantially more viscous than [C₆Py][Tf₂N], highlighting the dominant role of the anion in determining fluid dynamics.[3][10]
Isobaric Molar Heat Capacity (Cₚ,ₘ)
Heat capacity is a measure of the amount of heat required to raise the temperature of a substance. For ILs, it is influenced by the molecular complexity and the degrees of freedom available to the ions.
Table 3: Comparative Isobaric Molar Heat Capacities of Select Pyridinium Ionic Liquids
| Ionic Liquid | Temperature (K) | Cₚ,ₘ (J·mol⁻¹·K⁻¹) | Reference |
|---|---|---|---|
| 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([C₄Py][Tf₂N]) | 298.15 | 537.1 | [3] |
| 1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide ([C₆Py][Tf₂N]) | 298.15 | 611.8 | [3] |
| this compound ([C₆Py][BF₄]) | 298.15 | 452.8 |[10] |
Observations:
-
Heat capacity increases with the size of the IL, as seen by comparing the butyl and hexyl versions of the [Tf₂N]⁻ ILs.[3] Longer alkyl chains provide more vibrational and rotational modes to store thermal energy.
-
The IL with the more complex [Tf₂N]⁻ anion has a significantly higher molar heat capacity than the one with the simpler [BF₄]⁻ anion.[3][10]
Standardized Experimental Protocols
To ensure data reliability and comparability across studies, it is essential to use standardized and well-calibrated experimental methods.
Sample Preparation and Purity
Causality: Ionic liquids are often hygroscopic, and the presence of impurities like water and halides can significantly alter their thermophysical properties.[3] Therefore, rigorous purification is a critical first step.
Protocol:
-
Drying: Dry the ionic liquid sample under high vacuum (e.g., 0.05 kPa) for at least 24 hours at a moderate temperature (e.g., 70-80 °C) to remove volatile impurities and water.[10]
-
Water Content Analysis: Determine the final water content using Karl Fischer titration. For reliable thermophysical measurements, the water content should typically be below 100-200 ppm.[3][10]
-
Halide Content: Verify that the halide content is minimal (<100 ppm), as specified by the supplier or through analytical testing.[10]
Density and Speed of Sound Measurement
Instrumental Choice: A vibrating tube densimeter is the industry standard for high-precision density measurement. Many modern instruments, like the Anton Paar DSA 5000, can simultaneously measure the speed of sound.[10]
Protocol:
-
Calibration: Calibrate the instrument over the entire working temperature range using materials with well-known properties, such as dry air and deionized, degassed water.[10]
-
Sample Injection: Inject the purified IL sample into the measurement cell, ensuring no air bubbles are present.
-
Thermal Equilibration: Allow the sample to thermally equilibrate at each target temperature. A standard uncertainty in temperature of ±0.01 K is recommended.[10]
-
Measurement: The instrument measures the oscillation period of the U-tube to determine density and uses an acoustic time-of-flight method for the speed of sound.[10] Modern devices often automatically correct for the sample's viscosity.[10]
Caption: Workflow for density and speed of sound measurement.
Viscosity Measurement
Instrumental Choice: For a wide range of viscosities, a cone-and-plate or parallel-plate rheometer is highly effective. For lower viscosity ILs, calibrated glass capillary viscometers (e.g., Ubbelohde type) are also suitable.[12]
Protocol (Using an Ubbelohde Viscometer):
-
Viscometer Selection: Choose a capillary viscometer appropriate for the expected viscosity range of the IL.
-
Cleaning: Thoroughly clean and dry the viscometer.
-
Sample Loading: Introduce a precise volume of the IL into the viscometer.
-
Thermostat Bath: Submerge the viscometer in a constant-temperature bath, allowing it to equilibrate for at least 20-30 minutes.
-
Flow Time Measurement: Draw the liquid up through the capillary and accurately measure the time it takes for the meniscus to pass between two calibrated marks.[12]
-
Calculation: Calculate the kinematic viscosity (ν) using the flow time and the viscometer constant. The dynamic viscosity (η) is then obtained by multiplying the kinematic viscosity by the density (η = ν × ρ).[12]
Heat Capacity Measurement
Instrumental Choice: Differential Scanning Calorimetry (DSC) is the most common technique for measuring the isobaric heat capacity of ILs.[13]
Protocol:
-
Sample Preparation: Hermetically seal a small, precisely weighed amount of the IL (typically 5-15 mg) in an aluminum pan. An empty, sealed pan is used as a reference.
-
Calibration: Calibrate the DSC for temperature and heat flow using a certified standard, such as indium or sapphire.[12]
-
Measurement Program:
-
Perform a baseline run with two empty pans.
-
Perform a run with a sapphire standard to determine the heat capacity response of the instrument.
-
Perform a run with the IL sample.
-
Each run typically involves equilibrating at a starting temperature, followed by a linear heating ramp (e.g., 10-20 K·min⁻¹) through the desired temperature range.[10][13]
-
-
Calculation: The heat capacity of the sample is determined by comparing the heat flow signal from the sample to that of the sapphire standard, after subtracting the baseline.
Structure-Property Relationships and Future Outlook
The experimental data consistently demonstrates clear and predictable relationships between the molecular structure of pyridinium ILs and their thermophysical properties. This understanding is paramount for designing "task-specific" ionic liquids.
Caption: Influence of ionic liquid structure on key properties.
Key Takeaways:
-
To decrease viscosity and density, shorter alkyl chains are preferable.
-
To increase thermal operating range and heat capacity, larger, more complex anions like [Tf₂N]⁻ are advantageous.
The field continues to evolve, with ongoing research focusing on developing predictive models, such as quantitative structure-property relationship (QSPR) models, to estimate the properties of new ionic liquids before their synthesis.[4] These models, combined with a robust foundation of high-quality experimental data, will accelerate the discovery and implementation of pyridinium ionic liquids in next-generation technologies.
References
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Gaciño, F. M., et al. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data. Available at: [Link]
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García-Mardones, M., et al. (2012). Experimental and Theoretical Study of Two Pyridinium-Based Ionic Liquids. Journal of Solution Chemistry. Available at: [Link]
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Rodriguez, F. (2024). The Role of Anion Selection in Determining Ionic Conductivity of Pyridinium Ionic Liquids. Biochemistry and Pharmacology. Available at: [Link]
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Ferreira, A. R., et al. (2018). Density, dynamic viscosity, and electrical conductivity of pyridinium-based hydrophobic ionic liquids. Journal of Molecular Liquids. Available at: [Link]
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Gaciño, F. M., et al. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. National Center for Biotechnology Information (PMC). Available at: [Link]
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Lestari, D., et al. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Center for Biotechnology Information (PMC). Available at: [Link]
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Goodrich, B. F., & Jacquemin, J. (2009). Thermophysical Properties of Ionic Liquids. Topics in Current Chemistry. Available at: [Link]
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Gaciño, F. M., et al. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. ResearchGate. Available at: [Link]
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López, E. R., et al. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. MDPI. Available at: [Link]
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Zhang, Z., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI. Available at: [Link]
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Mohan, R., et al. (2023). Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an Ion-Based Approach. DiVA portal. Available at: [Link]
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Shahsavari, A., & Salooki, M. (2018). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. National Center for Biotechnology Information (PMC). Available at: [Link]
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Pal, S., & Kumar, R. (2016). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Journal of Chemical & Engineering Data. Available at: [Link]
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Zhang, Z., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. ResearchGate. Available at: [Link]
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Al-Tuwaim, M. S., & Al-Dawsari, M. A. (2019). Effect of Temperature and Alkyl Chain Length on the Physicochemical Properties of Pyridinium Bis(Trifluoromethylsulfonyl)Imide-Based Ionic Liquids. Journal of Chemical & Engineering Data. Available at: [Link]
-
Al-Harthi, S., & Jessop, P. G. (2016). DENSITY CALCULATION OF IONIC LIQUIDS. The Canadian Journal of Chemical Engineering. Available at: [Link]
-
Aljasmi, A., & Mourad, A.-H. I. (2020). Effect of Temperature and alkyl chain length on the Physicochemical Properties of Pyridinium bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids. ResearchGate. Available at: [Link]
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Navigating the Environmental Landscape of Metal Finishing: A Comparative Guide to 1-Hexylpyridinium Tetrafluoroborate and Its Greener Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and industrial processes, the environmental impact of chemical selection is a paramount concern. This guide provides an in-depth technical assessment of the environmental footprint of 1-Hexylpyridinium tetrafluoroborate, a pyridinium-based ionic liquid employed in applications such as metal plating. Through a comparative analysis with emerging greener alternatives, this document aims to equip decision-makers with the critical data and experimental insights necessary for informed, sustainable chemical choices.
The allure of ionic liquids (ILs) as "designer solvents" with low volatility has positioned them as potential replacements for traditional volatile organic compounds (VOCs). However, their solubility in water and potential for aquatic toxicity and persistence necessitate a thorough environmental risk assessment. This guide will dissect the key environmental parameters of this compound and benchmark them against more sustainable options, namely cholinium-based ionic liquids and methanesulfonic acid (MSA) baths, particularly within the context of metal electroplating.
Understanding the Environmental Impact Factors
The environmental profile of a chemical is primarily determined by three key pillars:
-
Toxicity: The potential of a substance to cause harm to living organisms. In an aquatic context, this is often measured by the concentration that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of the population (EC50).
-
Biodegradability: The capacity of a substance to be broken down into simpler, non-toxic components by microorganisms. "Ready biodegradability" is a key classification, indicating rapid and complete degradation in an aquatic environment.
-
Bioaccumulation: The potential for a substance to accumulate in the tissues of living organisms, which can lead to toxic effects up the food chain.
This guide will now delve into the available data for this compound and its alternatives across these three domains.
Assessing this compound: An Environmental Profile
Toxicity: A well-established trend for pyridinium-based ionic liquids is that their toxicity to aquatic organisms often increases with the length of the N-alkyl side chain. This is attributed to increased lipophilicity, which enhances the disruption of cell membranes. The hexyl chain in this compound suggests a moderate to high level of toxicity. For comparison, the toxicity of pyridinium-based ILs has been reported to be higher than that of imidazolium-based ILs.[1] A Safety Data Sheet (SDS) for the compound indicates that it has not been fully tested, but may cause respiratory, skin, and eye irritation.[2]
Biodegradability: The biodegradability of pyridinium ILs is also heavily influenced by their molecular structure. Studies have shown that pyridinium ILs with long alkyl chains (hexyl and octyl) can be fully mineralized by activated sludge microorganisms, whereas those with shorter butyl chains may not be biodegradable.[3] However, the presence of the pyridinium ring itself can pose a challenge for microbial degradation. Without specific OECD 301 guideline test data, it is difficult to definitively classify this compound as "readily biodegradable."
Bioaccumulation: The potential for bioaccumulation is linked to a substance's lipophilicity (its tendency to dissolve in fats and oils). The hexyl chain on the pyridinium cation would increase its lipophilicity, suggesting a potential for bioaccumulation. However, without experimental data, this remains an area of uncertainty.
Greener Alternatives in Metal Plating
The primary industrial application identified for this compound is in metal plating. This context is crucial for identifying and evaluating relevant greener alternatives.
Cholinium-Based Ionic Liquids
Cholinium-based ionic liquids have emerged as a promising class of more environmentally benign solvents. Choline, a component of these ILs, is a naturally occurring and essential nutrient, which contributes to their lower toxicity and higher biodegradability.
Toxicity: Cholinium-based ILs generally exhibit significantly lower toxicity to aquatic organisms compared to their imidazolium and pyridinium counterparts.[4][5]
Biodegradability: Due to the inherent biodegradability of choline, these ionic liquids are often classified as "readily biodegradable."[6]
Application in Electroplating: Cholinium-based deep eutectic solvents have been successfully used for the electrodeposition of various metals. While their higher viscosity can lead to increased drag-out of the plating solution, this can be managed through process optimization. The overall environmental impact is considered lower due to the non-toxic and biodegradable nature of the solvent.[6]
Methanesulfonic Acid (MSA) Baths
Methanesulfonic acid (MSA) is increasingly being adopted as a "green" alternative to traditional, more hazardous acids like fluoroboric acid in electroplating baths.
Toxicity: MSA exhibits low toxicity, making it a safer option for both workers and the environment compared to highly corrosive and toxic acids.[7][8]
Biodegradability: MSA is considered readily biodegradable, ultimately breaking down into sulfate and carbon dioxide.[3][9]
Application in Electroplating: MSA-based electrolytes offer high conductivity and solubility for a wide range of metal salts, leading to efficient and high-quality metal deposition.[8] Their use results in less hazardous waste and easier effluent treatment.[9]
Comparative Analysis: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the key environmental parameters of this compound (based on available data for similar compounds) and its greener alternatives.
| Feature | This compound (Inferred) | Cholinium-Based Ionic Liquids | Methanesulfonic Acid (MSA) |
| Aquatic Toxicity | Moderate to High | Low | Low[7][8] |
| Ready Biodegradability | Uncertain, potentially not readily biodegradable | Generally readily biodegradable[6] | Readily biodegradable[3][9] |
| Bioaccumulation Potential | Potential for bioaccumulation | Low | Low |
| Primary Environmental Concerns | Aquatic toxicity, persistence | Higher viscosity leading to drag-out[6] | Acidic nature requires neutralization |
Experimental Protocols for Environmental Assessment
To ensure scientific integrity, the environmental impact of any chemical should be evaluated using standardized and validated experimental protocols. The following are key methodologies for assessing the parameters discussed in this guide.
Aquatic Toxicity Testing
Standardized acute toxicity tests are performed on representative aquatic organisms from different trophic levels.
-
Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the fish population (LC50) over a 96-hour exposure period.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test measures the concentration that causes immobilization in 50% of the daphnids (a type of crustacean) (EC50) after 48 hours.
-
Algal Growth Inhibition Test (OECD 201): This test determines the concentration that inhibits the growth of a selected algae species by 50% (EC50) over a 72-hour period.
Ready Biodegradability Testing (OECD 301)
The OECD 301 series of tests are stringent screening methods to determine if a chemical is "readily biodegradable."[10] A common method is:
-
Manometric Respirometry Test (OECD 301F): This test measures the oxygen consumed by microorganisms as they biodegrade the test substance over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[11][12]
Visualizing the Path to Greener Chemistry
The selection of chemicals with a lower environmental impact is a critical step towards sustainable science and technology. The following diagrams illustrate the decision-making workflow and the relationship between chemical structure and environmental impact.
Caption: Workflow for assessing the environmental impact of a chemical.
Caption: Influence of structural components on environmental impact.
Conclusion: A Call for Data-Driven Sustainability
The assessment of this compound highlights a critical challenge in the adoption of ionic liquids: the need for comprehensive and transparent environmental impact data. While the general trends for pyridinium-based ILs suggest a notable environmental footprint, particularly concerning aquatic toxicity, the absence of specific data for this compound underscores the importance of rigorous experimental evaluation.
In contrast, alternatives like cholinium-based ionic liquids and methanesulfonic acid baths present a compelling case for their adoption in applications such as metal plating, backed by data indicating lower toxicity and higher biodegradability. For researchers and professionals in drug development and other scientific fields, the imperative is clear: prioritize chemicals with a well-characterized and favorable environmental profile. This proactive approach, grounded in standardized testing and a comparative assessment of alternatives, is fundamental to advancing green chemistry and ensuring the long-term sustainability of chemical innovation.
References
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Environmental benefits of methanesulfonic acid. Comparative properties and advantages. Journal of Applied Electrochemistry.[7]
-
Methanesulfonic Acid in Electroplating: A Greener Path to Quality Metal Finishes. Industry Publication.[8]
-
The use of ionic liquids based on choline chloride for metal deposition: A green alternative? Journal of Environmental Management.[6]
-
Methanesulphonic acid in electroplating related metal finishing industries. Transactions of the Institute of Metal Finishing.[9]
-
Environmental benefits of methanesulfonic acid. ScienceMadness.org.[13]
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Evaluation on the Degradation Potential of Methanesulfonic Acid Electroplate Liquid. Advanced Materials Research.[3]
-
Life cycle assessment of an ionic liquid versus molecular solvents and their applications. Environmental Science & Technology.[14][15][16][17]
-
Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[10]
-
Safety Data Sheet: 1-Hexyl-3-methylimidazolium tetrafluoroborate. Fisher Scientific.[18]
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Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Pesticide Science.[11]
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Biodegradability Screening (OECD 301: Test of Ready-Biodegradability) of Several Poorly Water-Soluble Substances. SETAC Europe 31st Annual Meeting.[12]
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Report: Biodegradability in the CO2-evolution test according to OECD 301 B (July 1992). Regulations.gov.[19]
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This compound. PubChem.[20]
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Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. Materials.[21]
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Choline based ionic liquids and their applications in organic transformation. Journal of Molecular Liquids.[4]
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Novel biocompatible cholinium-based ionic liquids - Toxicity and biodegradability. Green Chemistry.[5]
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This compound, >99%. IoLiTec.[22]
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Safety Data Sheet: this compound. Iolitec.[2]
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Toxicity of imidazolium- and pyridinium-based ionic liquids and the co-metabolic degradation of N-ethylpyridinium tetrafluoroborate. Digital Commons @ NJIT.[23]
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Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences.[1]
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The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research.[24]
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Aquatic Toxicology. Various Sources.[25]
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Pesticide Toxicity Index for Freshwater Aquatic Organisms. USGS Publications Warehouse.[26]
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Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. USGS Publications Warehouse.[27]
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A Comprehensive Cost-Benefit Analysis of 1-Hexylpyridinium Tetrafluoroborate in Industrial Processes
In the ever-evolving landscape of industrial chemistry, the pursuit of efficiency, sustainability, and cost-effectiveness is paramount. Ionic liquids (ILs) have emerged as a class of novel solvents with the potential to revolutionize a multitude of processes, offering advantages such as low volatility, high thermal stability, and designable properties.[1] Among these, 1-Hexylpyridinium tetrafluoroborate ([HPy][BF4]) has garnered significant interest. This guide provides an in-depth, objective cost-benefit analysis of utilizing [HPy][BF4] in key industrial applications, comparing its performance with traditional alternatives and supported by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions about integrating this promising ionic liquid into their workflows.
Understanding this compound: A Profile
This compound is a pyridinium-based ionic liquid characterized by a hexyl alkyl chain attached to the nitrogen atom of the pyridine ring and a tetrafluoroborate anion. This structure imparts a unique set of physicochemical properties that are central to its industrial applications.
| Property | Value |
| Molecular Formula | C11H18BF4N |
| Molecular Weight | 251.07 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | ~1.16 g/cm³ at 23°C |
| Viscosity | ~460 cP at 18°C |
| Conductivity | ~0.90 mS/cm at 30°C |
These properties, particularly its liquid state over a wide temperature range, high thermal stability, and ability to dissolve a diverse range of compounds, make it a versatile candidate for various industrial processes.
Performance in Key Industrial Applications: A Comparative Analysis
To ascertain the true value of [HPy][BF4], a direct comparison with established alternatives in specific industrial contexts is essential. We will explore its performance in biomass pretreatment and catalysis, two areas where ionic liquids show significant promise.
Biomass Pretreatment for Biofuel Production
The efficient conversion of lignocellulosic biomass into biofuels is a cornerstone of a sustainable future. A critical step in this process is the pretreatment of biomass to break down the recalcitrant lignocellulose structure, making the cellulose more accessible for enzymatic hydrolysis.
The Challenge with Traditional Methods: Conventional methods, such as dilute acid or alkaline pretreatment, often require harsh conditions, leading to the formation of inhibitory byproducts and significant wastewater generation.
[HPy][BF4] as a "Greener" Alternative: Pyridinium-based ionic liquids have demonstrated efficacy in dissolving and fractionating biomass components. While direct data for [HPy][BF4] is limited, a close analogue, 1-hexylpyridinium chloride ([HPy]Cl), has been shown to be effective. The primary difference lies in the anion, with the tetrafluoroborate anion in [HPy][BF4] generally leading to lower viscosity and potentially different dissolution characteristics.
A study on the pretreatment of bagasse, a common lignocellulosic feedstock, compared the performance of [HPy]Cl with another well-studied ionic liquid, 1-ethyl-3-methylimidazolium acetate ([Emim][OAc]). After just 10 minutes of pretreatment at 100°C followed by 1 hour of enzymatic saccharification, bagasse treated with [HPy]Cl achieved a 65% cellulose conversion to glucose, whereas [Emim][OAc] pretreatment for 60 minutes resulted in only about 40% conversion.[2] This suggests that pyridinium-based ILs with a hexyl chain can significantly accelerate the initial rate of enzymatic hydrolysis.
Comparative Performance in Biomass Pretreatment:
| Parameter | Traditional (Dilute Acid) | [Emim][OAc] | [HPy]Cl (analogue for [HPy][BF4]) |
| Operating Temperature | High (120-210°C) | Moderate (100-160°C) | Moderate (80-100°C)[2] |
| Pretreatment Time | 30-60 min | 60-180 min | 10-30 min[2] |
| Cellulose Conversion (short time) | Moderate | Moderate (~40% in 60 min)[2] | High (~65% in 10 min)[2] |
| Formation of Inhibitors | High | Low | Low |
| Solvent Recyclability | Not applicable | High | High |
Experimental Protocol: Biomass Delignification using Pyridinium-Based Ionic Liquid
This protocol outlines a general procedure for the pretreatment of lignocellulosic biomass, adapted from studies on pyridinium-based ionic liquids.
-
Drying: Dry the lignocellulosic biomass (e.g., wheat straw, bagasse) at 70°C for 48 hours to remove moisture.
-
Mixing: In a reaction vessel, mix the dried biomass with the pyridinium-based ionic liquid (e.g., [HPy]Cl or [HPy][BF4]) at a 1:10 (w/w) biomass to IL ratio.
-
Heating and Stirring: Heat the mixture to the desired temperature (e.g., 100°C) with constant stirring for the specified pretreatment time (e.g., 30 minutes).
-
Precipitation: After cooling, add an anti-solvent (e.g., a mixture of deionized water and acetone) to the viscous solution to precipitate the cellulose-rich material and dissolve the lignin.[1]
-
Separation: Separate the solid cellulose-rich material by filtration.
-
Washing: Wash the solid material multiple times with deionized water to remove any residual ionic liquid.
-
Drying: Dry the cellulose-rich material for subsequent enzymatic hydrolysis.
-
Lignin and IL Recovery: The filtrate containing the ionic liquid, anti-solvent, and dissolved lignin is subjected to evaporation to remove the anti-solvent, followed by centrifugation to separate the lignin, allowing for the recovery and recycling of the ionic liquid.[1]
Logical Flow of Biomass Pretreatment and IL Recycling
Caption: Workflow for biomass pretreatment using [HPy][BF4] and subsequent component separation and IL recycling.
Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-carbon bonds.
The Challenge with Traditional Solvents: These reactions often rely on volatile and flammable organic solvents such as toluene, which pose environmental and safety risks. Furthermore, catalyst leaching and deactivation can be problematic.
Comparative Performance in Suzuki Coupling (Hypothetical):
| Parameter | Traditional (Toluene/Water) | [HPy][BF4] |
| Reaction Yield | Generally high | Potentially high (67-92% with similar systems)[3][4] |
| Reaction Time | Variable | Potentially shorter with microwave heating[4] |
| Catalyst Leaching | Can be significant | Reduced |
| Solvent Volatility | High | Negligible |
| Product Separation | Requires extraction | Simpler extraction with non-polar solvents |
| Catalyst/Solvent Recycling | Difficult | High potential |
Experimental Protocol: Suzuki-Miyaura Coupling in a Pyridinium-Based Ionic Liquid
This generalized protocol is based on established procedures for Suzuki coupling reactions in ionic liquids.
-
Reactant Preparation: In a reaction vessel, dissolve the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a base (e.g., K2CO3, 2.0 mmol) in the pyridinium-based ionic liquid (e.g., [HPy][BF4], 3 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol) to the mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with stirring for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Product Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with a non-polar organic solvent (e.g., diethyl ether or hexane) in which the ionic liquid and catalyst are immiscible. Repeat the extraction several times.
-
Product Isolation: Combine the organic extracts and evaporate the solvent to obtain the crude product. Purify the product by column chromatography if necessary.
-
Catalyst/IL Recycling: The ionic liquid phase containing the catalyst can be washed with the extraction solvent to remove any residual product and then dried under vacuum to be reused in subsequent reactions.
Economic Analysis: The Cost Factor
A major hurdle for the widespread industrial adoption of ionic liquids is their cost compared to traditional volatile organic compounds (VOCs).[5]
Cost Comparison of [HPy][BF4] and Alternatives:
| Solvent/Catalyst | Price (per kg, bulk estimate) |
| This compound ([HPy][BF4]) | ~$50 - $100 |
| 1-Hexyl-3-methylimidazolium tetrafluoroborate | ~$200 - $400[6][7][8] |
| Toluene | ~$2 - $5 |
| Acetone | ~$2 - $4[5] |
| n-Butanol | ~$2 - $6[9] |
While the initial investment in [HPy][BF4] is significantly higher than for traditional solvents, a comprehensive cost-benefit analysis must consider the entire process lifecycle.
Cost-Benefit Analysis Framework
Caption: Key factors to consider in the cost-benefit analysis of [HPy][BF4].
The Case for Long-Term Savings:
-
Recyclability and Reuse: The ability to recycle and reuse [HPy][BF4] multiple times is a critical economic driver. While specific data for [HPy][BF4] is needed, studies on other ionic liquids have shown high recovery and reuse rates, which can significantly offset the initial high cost over the lifetime of a process.
-
Increased Efficiency: As seen in the biomass pretreatment example, [HPy][BF4] has the potential to increase reaction rates and yields, leading to higher throughput and reduced processing times.
-
Simplified Downstream Processing: The non-volatile nature of [HPy][BF4] simplifies product separation, often allowing for direct extraction without the need for energy-intensive distillation. This can lead to significant savings in capital expenditure and operational costs.
-
Reduced Waste Management Costs: The reduction in volatile emissions and potentially hazardous waste streams associated with traditional solvents can lead to lower environmental compliance and waste disposal costs.
-
Enhanced Safety: The non-flammable and non-volatile nature of [HPy][BF4] improves workplace safety, potentially reducing insurance premiums and the need for expensive safety infrastructure.
Environmental and Safety Profile
The "green" credentials of ionic liquids are a significant aspect of their appeal, but a nuanced understanding of their environmental impact is crucial.
Key Environmental and Safety Considerations:
-
Volatility and Air Pollution: [HPy][BF4] has a negligible vapor pressure, virtually eliminating the emission of volatile organic compounds (VOCs), which are major contributors to air pollution and smog formation. This is a significant advantage over traditional organic solvents.
-
Toxicity: While often touted as "green," many ionic liquids, including pyridinium-based ones, can exhibit aquatic toxicity. The toxicity is often linked to the length of the alkyl chain on the cation, with longer chains generally showing higher toxicity. Specific ecotoxicity data for [HPy][BF4] is not widely available, but it is crucial to conduct thorough environmental risk assessments before large-scale industrial use. It is important to note that some studies have shown that certain pyridinium-based ILs can be metabolized by microorganisms under specific conditions.[10]
-
Biodegradability: The biodegradability of pyridinium-based ionic liquids can vary. While some have shown resistance to biodegradation, research is ongoing to design more environmentally benign ionic liquids.
-
Safety in Handling: The low volatility and non-flammability of [HPy][BF4] make it significantly safer to handle and store than many conventional organic solvents, reducing the risk of fires and accidental exposure through inhalation.
Conclusion and Future Outlook
This compound presents a compelling case for its use in various industrial processes, offering the potential for increased efficiency, simplified workflows, and improved safety. While the high initial cost is a significant consideration, a holistic cost-benefit analysis that accounts for the entire process lifecycle, including solvent and catalyst recycling, reduced waste management, and enhanced productivity, can reveal a favorable economic outlook.
The primary barrier to the widespread adoption of [HPy][BF4] and other ionic liquids remains the need for more extensive, publicly available data on their performance in specific industrial applications, their long-term stability and recyclability, and their specific ecotoxicity profiles. As research in these areas continues to grow, and as the cost of ionic liquid production decreases with scale, we can expect to see this compound and its analogues play an increasingly important role in the development of more sustainable and economically viable industrial processes. For researchers and drug development professionals, the unique properties of [HPy][BF4] offer exciting opportunities for process optimization and innovation.
References
- Deep eutectic solvents vs ionic liquids: cost and performance - P
- Low melting point pyridinium ionic liquid pretreatment for enhancing enzymatic saccharific
- Industrial solvents - chemiekontor.de.
- Shows all the calculated LC50 of the tested Pyridinium ILs.
- N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions - PMC - NIH.
- Electrodeposition of nickel using eutectic based ionic liquids | Request PDF - ResearchG
- 1-Hexyl-3-methyl-imidazolium tetrafluorobor
- Nickel(II)
- N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions - Organic Chemistry Portal.
- N-vinylpyridinium and -ammonium tetrafluoroborate salts: new electrophilic coupling partners for Pd(0)-catalyzed Suzuki cross-coupling reactions - PubMed. (2007-02-15).
- Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids - MDPI.
- One-Pot Deconstruction and Conversion of Lignocellulose Into Reducing Sugars by Pyridinium-Based Ionic Liquid–Metal Salt System - PMC - NIH.
- Biological test method: acute lethality of effluents to daphnia magna - Canada.ca. (2023-03-22).
- 1-Hexyl-3-methylimidazolium tetrafluoroborate = 97.0 HPLC 244193-50-8 - Sigma-Aldrich.
- Ionic Liquid-Based Suzuki Coupling Reaction: From B
- 1-Hexyl-3-methylimidazolium Tetrafluoroborate 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific.
- Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes | Organometallics - ACS Public
- Mechanism of Suzuki coupling reaction catalyzed by Pd-NHC - ResearchG
- Miniaturisation of the Daphnia magna immobilisation assay for the reliable testing of low volume samples. (2025-01-29).
- Palladium nanoparticles immobilized in ionic liquid: An outstanding catalyst for the Suzuki C–C coupling | Request PDF - ResearchG
- ACUTE TOXICITY TO AQUATIC INVERTEBRATES (DAPHNIA MAGNA) TEST SUBSTANCE Identity: Perfluorooctanoic acid, ammonium salt.
- Toxicity of imidazolium- and pyridinium-based ionic liquids and the co-metabolic degradation of N-ethylpyridinium tetrafluorobor
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Safety Operating Guide
Understanding the Compound: Hazard Profile of 1-Hexylpyridinium Tetrafluoroborate
An In-Depth Guide to the Proper Disposal of 1-Hexylpyridinium Tetrafluoroborate for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. The unique properties of ionic liquids (ILs) like this compound ([C₆Py][BF₄]) have made them invaluable in various applications, from synthesis to electrochemistry. However, their distinct chemical nature, combining an organic pyridinium cation with a fluorine- and boron-containing anion, necessitates a rigorous and informed approach to waste management. This guide moves beyond simple checklists to provide a comprehensive, science-backed framework for the proper disposal of this ionic liquid, ensuring the safety of personnel and the protection of our environment.
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its hazard profile dictates the necessary precautions for handling and disposal. The primary hazards are summarized from authoritative Safety Data Sheets (SDS).[1][2]
Table 1: GHS Hazard Profile for Pyridinium-Based Tetrafluoroborate Ionic Liquids
| Hazard Category | GHS Pictogram | Hazard Statement Code | Statement Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3] | |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage or causes skin irritation.[1][2] | |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or causes serious eye irritation.[1][2] | |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects.[3] |
The causality behind these hazards lies in its structure. The pyridinium cation with its hexyl chain contributes to its ability to disrupt cell membranes, leading to ecotoxicity.[4] The tetrafluoroborate anion, upon potential hydrolysis, can release fluoride and borate species, which have their own toxicological profiles and environmental considerations.[3][5] Therefore, under no circumstances should this ionic liquid be disposed of via the sanitary sewer system.[1]
The Core Directive: Disposal Through a Licensed Waste Contractor
The fundamental and non-negotiable principle for the disposal of this compound is that it must be managed as hazardous chemical waste. All collected waste, including rinsate from container decontamination, must be disposed of through a licensed and approved waste disposal company.[1][2][3] This ensures the material is handled, transported, and processed in accordance with strict national and local regulations.[3][6]
The following workflow provides a logical decision-making process for managing waste streams of this ionic liquid within a laboratory setting.
Caption: Disposal workflow for this compound.
Step-by-Step Protocol for Waste Collection and Handling
This protocol is designed to be a self-validating system, where each step mitigates a specific risk identified in the compound's hazard profile.
Objective: To safely collect and store waste this compound for final disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile or butyl rubber gloves
-
Chemical safety goggles
-
Face shield (if there is a splash risk)
-
Lab coat
-
-
Designated hazardous waste container (must be compatible; glass or polyethylene are often suitable)
-
Hazardous waste labels (as required by your institution)
-
Inert absorbent material (e.g., sand, vermiculite, or silica gel) for spill management[1]
Methodology:
-
Don PPE: Before handling the ionic liquid, ensure all required PPE is correctly worn. This is the first line of defense against skin and eye exposure.[1]
-
Prepare the Waste Container:
-
Select a container made of a compatible material that can be securely sealed.[7] Avoid using containers with incompatible parts (e.g., certain metal caps that could corrode).
-
Affix a hazardous waste label. Clearly write "Hazardous Waste: this compound" and any other required information (e.g., concentration, date).
-
-
Transfer Waste:
-
Carefully transfer the waste ionic liquid into the designated container using a funnel to minimize drips.
-
Do not mix this waste with other chemical waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's EHS department.[3] Incompatible mixtures can lead to dangerous reactions.[8]
-
-
Manage Small Spills:
-
In the event of a small spill, immediately contain the area.
-
Cover the spill with an inert, non-combustible absorbent material.[1]
-
Once absorbed, carefully scoop the material into the designated waste container.
-
Clean the spill area as per your laboratory's standard operating procedure.
-
-
Decontaminate Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple rinse the empty container with a suitable solvent (e.g., isopropanol or acetone, in which the IL is miscible).[9]
-
Crucially, collect all rinsate and add it to your hazardous waste container.[7] The rinsate is now also considered hazardous waste.
-
After decontamination, deface the original product label and dispose of the container as directed by your EHS office.
-
-
Secure and Store:
-
Arrange for Disposal: Follow your institution's procedure to schedule a pickup of the hazardous waste by the Environmental Health & Safety (EHS) department or their designated contractor.
Advanced Scientific Considerations
The Rationale Against Sewer Disposal
The prohibition of sewer disposal is grounded in ecotoxicological data. Ionic liquids, particularly those with longer alkyl chains like the hexyl group on the pyridinium cation, can exhibit significant toxicity to aquatic organisms.[11] The "H411: Toxic to aquatic life with long lasting effects" classification is a clear directive.[3] Furthermore, the introduction of fluoride and boron into wastewater treatment systems is problematic. While some industrial processes exist to remove these ions, standard municipal wastewater treatment plants are not designed for this purpose, potentially leading to the release of these contaminants into the environment.[5][12]
Potential for Recycling and Recovery
For certain industrial processes, the recovery and reuse of ionic liquids is a key aspect of green chemistry.[13] Techniques like vacuum distillation or liquid-liquid extraction can sometimes be employed to purify and recycle ILs.[13] However, these methods are highly specific to the process and contaminants involved and are not suitable or safe as a general disposal method in a standard research laboratory. Attempting to distill or treat this waste in-lab without a validated protocol and proper engineering controls is strongly discouraged.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage chemical life cycles responsibly.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
OAE Publishing Inc. (2024). Research progress on comprehensive utilization of fluorine-containing solid waste in the lithium battery industry. [Link]
-
ResearchGate. (2006). Application of Ionic Liquid as a Medium for Treating Waste Contaminated with UF4. [Link]
-
ResearchGate. (2014). Boron reduction by supported liquid membranes using ALiCY and ALiDEC ionic liquids as carriers. [Link]
-
National Toxicology Program. (2013). Toxicity Studies of Select Ionic Liquids. NCBI. [Link]
-
Global Substance Registration System. This compound. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Washington Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
ResearchGate. (2023). Boron extraction from wastewater using a phosphonium-based ionic liquid. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Ewa Janus, et al. (2020). Ionic Liquids Toxicity—Benefits and Threats. PMC, PubMed Central. [Link]
-
ResearchGate. (2011). Ionic Liquids Recycling for Reuse. [Link]
-
Royal Society of Chemistry. (2011). Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. [Link]
-
MDPI. (2023). Selective Adsorption of Fluorine Contaminants from Spiked Wastewater. [Link]
-
Regulations.gov. A portal for federal regulations. [Link]
-
National Institutes of Health (NIH). (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability. [Link]
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- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Hexylpyridinium tetrafluoroborate
An indispensable component of modern chemical and pharmaceutical research, 1-Hexylpyridinium tetrafluoroborate (1-HPBF₄) is an ionic liquid whose unique properties require a commensurate level of safety-conscious handling. While some classifications suggest its hazards are not fully characterized, a precautionary approach is paramount.[1][2] The structural components—a pyridinium cation and a tetrafluoroborate anion—necessitate a handling protocol that respects the potential for skin and eye irritation, as seen in similar ionic liquid structures, and the latent hazards associated with the tetrafluoroborate anion.[3][4]
This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. It is designed for the professional researcher in a laboratory environment, emphasizing not just the what, but the why behind each safety recommendation.
Risk-Based PPE Selection Framework
The selection of appropriate PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure. The primary hazards associated with 1-HPBF₄ are dermal and ocular contact. While systemic toxicity data is limited, the precautionary principle dictates minimizing all routes of exposure.
The following table summarizes the recommended PPE levels for common laboratory tasks involving this compound.
| Task | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Small Volume Transfers (<50 mL) | Low | Safety glasses with side shields | Nitrile gloves (double-gloved recommended) | Standard lab coat | Not typically required |
| Large Volume Transfers (>50 mL) / Reactions | Moderate | Chemical splash goggles | Chemical-resistant gloves (e.g., Butyl, Neoprene) | Lab coat and chemical-resistant apron | Recommended if ventilation is inadequate |
| Spill Cleanup | High | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl) | Chemical-resistant suit or apron over lab coat | Required (see Spill Response section) |
| Waste Disposal | Moderate | Chemical splash goggles | Chemical-resistant gloves (e.g., Butyl, Neoprene) | Lab coat and chemical-resistant apron | Not typically required with proper containment |
Core PPE Directives: A Detailed Analysis
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation. Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement (Low-Risk Tasks): ANSI Z87.1-compliant safety glasses with permanently attached side shields. This is the baseline for any work in the laboratory.
-
Enhanced Requirement (Moderate to High-Risk Tasks): Chemical splash goggles are essential when handling larger volumes or during procedures with a higher potential for splashing. For high-risk scenarios, such as cleaning up a significant spill, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5][6]
Skin and Body Protection: Preventing Dermal Contact
Ionic liquids can have varied effects on the skin, with many causing irritation.[3] The goal is to create an impermeable barrier between the chemical and your body.
-
Lab Coats: A standard, buttoned lab coat is mandatory for all tasks to protect against minor splashes and spills.[7]
-
Chemical-Resistant Aprons: When handling quantities greater than 50 mL or during operations with a significant splash risk, a chemical-resistant apron made of materials like rubber or Tyvek® should be worn over the lab coat.[5]
-
Full Body Suits: In the event of a large spill, a full chemical-resistant suit (e.g., Tychem®) may be necessary to ensure comprehensive protection during cleanup.[8]
Hand Protection: The Critical Interface
Your hands are the most likely part of your body to come into direct contact with 1-HPBF₄. Glove selection is therefore a critical decision.
-
Causality for Glove Choice: Disposable nitrile gloves offer protection against incidental contact but can be penetrated by many chemicals, including ionic liquids, over time.[6] For prolonged tasks or direct immersion, more robust materials are required.
-
Routine Handling: For low-volume, short-duration tasks, double-gloving with standard nitrile gloves is a practical approach. This provides a fresh, uncontaminated outer layer that can be removed if contact occurs.
-
Extended Use and High-Risk Scenarios: For handling larger volumes or for spill cleanup, heavy-duty, reusable gloves made of butyl or neoprene rubber are recommended.[6] Always inspect reusable gloves for signs of degradation or pinholes before each use.[7] Proper glove removal technique is crucial to avoid skin contact.[7]
Respiratory Protection: When is it Necessary?
This compound has low volatility, so inhalation risk is minimal under standard laboratory conditions with adequate ventilation.[3] However, respiratory protection may become necessary under specific circumstances.
-
Aerosol Generation: If any procedure could generate an aerosol or mist of the ionic liquid, work should be conducted within a certified chemical fume hood.
-
Spill Response: During the cleanup of a large spill, particularly in an area with poor ventilation, a respirator may be required. A full-face respirator with a multi-sorbent cartridge would offer both eye and respiratory protection.[8]
Procedural Guidance: From Preparation to Disposal
PPE Donning and Doffing Protocol
A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, layer a chemical-resistant apron over the top.
-
Goggles/Face Shield: Put on your safety goggles or goggles and face shield. Adjust for a secure and comfortable fit.
-
Gloves: Don the first pair of nitrile gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. If double-gloving, don the second pair over the first.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves using a proper technique to avoid touching the contaminated exterior with your bare skin. Dispose of them immediately.
-
Lab Coat/Apron: Unfasten your lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again using a skin-to-skin and glove-to-glove technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[7]
Operational Plan: Spill Response
In the event of a spill, a swift and safe response is critical.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Don Appropriate PPE: Before attempting any cleanup, don the high-risk PPE outlined in the table above (chemical goggles, face shield, butyl gloves, chemical-resistant apron/suit).
-
Containment: Cover the spill with an inert absorbent material like sand, silica gel, or a universal binder.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Treat all used absorbent materials and contaminated PPE as hazardous waste.
Disposal Plan
All waste materials, including the chemical itself, contaminated consumables (like gloves and absorbent materials), and empty containers, must be disposed of according to institutional and local environmental regulations.
-
Waste Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Handling: Do not mix with other waste streams. Handle uncleaned, empty containers as you would the product itself.
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision flowchart for selecting appropriate PPE.
References
- Safety Data Sheet - Iolitec (2022-09-20). Iolitec Ionic Liquids Technologies GmbH.
- 1-Hexylpyridinium tetrafluorobor
- Safety Data Sheet - Hampton Research (2024-10-10). Hampton Research.
- SAFETY DATA SHEET - Fisher Scientific (2024-03-29). Fisher Scientific.
- 1-Hexylpyridinium tetrafluorobor
- SAFETY DATA SHEET - Sigma-Aldrich (2025-11-06). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich (2024-09-08). Sigma-Aldrich.
- SAFETY DATA SHEET - TCI Chemicals (2025-04-01). TCI Chemicals.
- Essential PPE for Protection Against Liquid Chemicals. SafetyCulture.
- SAFETY DATA SHEET - Fisher Scientific (2012-03-07). Fisher Scientific.
- Personal Protective Equipment. Division of Research Safety - University of Illinois.
- Personal Protective Equipment. Environmental Health & Safety Services - The University of Alabama in Huntsville.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
